molecular formula C12H11NO3S B1386545 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-17-7

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386545
CAS No.: 1086380-17-7
M. Wt: 249.29 g/mol
InChI Key: SOVUUUPGIUKZMT-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVUUUPGIUKZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] The physical properties of this molecule are fundamental parameters that influence its behavior in biological systems, dictate its formulation characteristics, and guide its development as a potential therapeutic agent. This guide provides a comprehensive overview of the key physical properties of this compound, detailing not only its known attributes but also the experimental methodologies required for their precise determination. The focus is on the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.

Molecular Identity and Core Characteristics

A thorough understanding of a compound begins with its fundamental molecular identity. These core attributes are the foundation upon which all other physical property assessments are built.

Chemical Structure

The molecule consists of a 1,3-thiazole-4-carboxylic acid core substituted at the 2-position with a 3-methoxybenzyl group.

Systematic Name: this compound Synonyms: 4-Carboxy-2-(3-methoxybenzyl)-1,3-thiazole[4]

The structure combines the acidic functionality of a carboxylic acid with the aromatic and heterocyclic features of the thiazole and benzyl rings, which collectively define its physicochemical profile.

Key Molecular Properties

The fundamental molecular properties are summarized in the table below. The molecular weight is a critical parameter for all stoichiometric calculations, while the CAS number provides a unique identifier for unambiguous database and literature searches.

PropertyValueSource(s)
CAS Number 1086380-17-7[4][5]
Molecular Formula C₁₂H₁₁NO₃S[5]
Molecular Weight 249.29 g/mol [4][5]
Purity (Typical) ≥95%[4]

Solid-State Properties: Melting Point Analysis

The melting point is a critical thermal property that provides a primary indication of a compound's purity and identity.[6] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[7]

Experimental Protocol: Melting Point Determination by Capillary Method

This protocol describes the use of a modern digital melting point apparatus, which provides controlled heating and accurate temperature measurement.

Principle: A small, compacted sample in a glass capillary tube is heated at a controlled rate. The temperatures at which the substance first begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range.[9]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[7]

    • Tap the open end of a glass capillary tube into the powdered sample, forcing a small amount of material into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to compact the sample into a dense column at the bottom. Alternatively, drop the tube down a long glass pipe to achieve tight packing.[7] The packed sample height should be approximately 2-3 mm.

  • Instrument Setup:

    • Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point. If the melting point is unknown, a rapid preliminary run (e.g., 10-20°C/min ramp rate) should be performed to find an approximate value.[7]

    • Set the heating ramp rate. For an accurate determination, a slow ramp rate of 1-2°C per minute is crucial.

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.[9]

    • Initiate the heating program.

    • Observe the sample closely through the magnifying lens.

    • Record T₁ (Onset Temperature): The temperature at which the first drop of liquid appears within the solid matrix.

    • Record T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample is completely liquid.

  • Reporting:

    • Report the result as a melting range (T₁ - T₂).

    • For high confidence, perform the measurement in triplicate and report the average range.

Workflow for Melting Point Determination

The logical flow for an accurate melting point determination is depicted below.

MeltingPointWorkflow A Sample Preparation (Dry, Powder, Pack) B Is MP Known? A->B C Perform Rapid Scan (10-20°C/min) to find approx. MP B->C No D Set Start Temp (MP - 15°C) Set Ramp Rate (1-2°C/min) B->D  Yes C->D E Insert Sample & Start Run D->E F Observe & Record T_onset and T_clear E->F G Calculate Melting Range F->G

Caption: Workflow for accurate melting point determination.

Solution Properties: Solubility Profile

Solubility is a pivotal physical property for any drug candidate, as it directly impacts absorption and bioavailability. The presence of a carboxylic acid group makes the solubility of this compound highly pH-dependent.

Qualitative Solubility Analysis

A systematic qualitative analysis provides foundational insights into the compound's acidic nature and its solubility in aqueous and organic media. Carboxylic acids that are insoluble in water will typically react with bases to form soluble carboxylate salts.[10][11]

Principle: The compound is tested for solubility in a sequence of solvents. Solubility in 5% NaHCO₃, a weak base, is a strong indicator of a carboxylic acid.[11] Solubility in 5% NaOH, a stronger base, confirms acidic character.[10][11]

Experimental Protocol: Qualitative Solubility Testing

Methodology:

  • Water Solubility:

    • To approximately 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions.[12]

    • Agitate vigorously after each addition.

    • Observe if the solid dissolves. The compound is expected to be poorly soluble in neutral water due to the large organic scaffold.

  • 5% Sodium Bicarbonate (NaHCO₃) Solubility:

    • To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃.[12]

    • Mix thoroughly. Observe for both dissolution and the evolution of CO₂ gas (effervescence), which is a definitive positive test for a carboxylic acid.[10] The formation of the sodium carboxylate salt should render the compound soluble.

  • 5% Sodium Hydroxide (NaOH) Solubility:

    • To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH.[11][12]

    • Mix thoroughly and observe for dissolution. The compound should readily dissolve due to the formation of its sodium salt.

  • Organic Solvent Solubility:

    • Test solubility in common organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM) using a similar procedure to qualitatively assess its polarity. Thiazole-containing compounds are often soluble in polar organic solvents like DMSO.[13]

Logical Flow for Solubility Classification

The decision-making process for classifying the compound based on its solubility is outlined below.

SolubilityWorkflow Start Start with Compound TestWater Test in Water Start->TestWater TestNaOH Test in 5% NaOH TestWater->TestNaOH Insoluble TestNaHCO3 Test in 5% NaHCO₃ StrongAcid Strong Acid (Carboxylic Acid) TestNaHCO3->StrongAcid Soluble (Effervescence) WeakAcid Weak Acid (e.g., Phenol) TestNaHCO3->WeakAcid Insoluble TestNaOH->TestNaHCO3 Soluble TestHCl Test in 5% HCl TestNaOH->TestHCl Insoluble Insoluble Inert/Neutral Compound TestHCl->Insoluble Insoluble Base Base (e.g., Amine) TestHCl->Base Soluble

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Rationale

The unequivocal identification of a synthesized chemical entity is paramount in drug discovery and development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and establish a reference "fingerprint" for a compound. The target molecule, 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, possesses a unique combination of functional groups and aromatic systems that give rise to a distinct and predictable spectroscopic signature. Understanding the expected data is the first step in validating an experimental outcome.

The structural framework comprises four key components, each contributing characteristic signals across different spectroscopic methods:

  • A 1,3-thiazole ring , a five-membered aromatic heterocycle containing sulfur and nitrogen.

  • A carboxylic acid group at the 4-position of the thiazole ring.

  • A benzyl group at the 2-position, providing a methylene bridge.

  • A 3-methoxy substituted phenyl ring .

This guide will detail the anticipated data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ), multiplicities, and integrations are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Notes
Carboxylic Acid (-COOH) > 12.0 Singlet, broad 1H The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water.[6]
Thiazole H-5 8.2 - 8.5 Singlet 1H The proton on the thiazole ring is in an electron-deficient environment, shifting it significantly downfield.
Aromatic (Phenyl) 6.8 - 7.3 Multiplets 4H The four protons on the 3-methoxyphenyl ring will exhibit complex splitting patterns (doublet, triplet, etc.) based on their coupling with neighbors. The proton ortho to the methoxy group will be the most shielded (upfield).
Methylene (-CH₂-) 4.2 - 4.5 Singlet 2H These benzylic protons are adjacent to the electron-withdrawing thiazole ring, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.

| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H | The protons of the methoxy group are shielded and typically appear as a sharp singlet.[6][7][8] |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but if the compound has poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and is particularly effective for observing the carboxylic acid proton.[6] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing the chemical shifts.[9][10]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted δ (ppm) Rationale & Notes
Thiazole C=N (C2) 165 - 175 The carbon double-bonded to nitrogen in the thiazole ring is significantly deshielded.
Carboxylic Acid (C=O) 162 - 168 The carbonyl carbon of the carboxylic acid is highly deshielded.
Thiazole C-S (C4) 145 - 150 The carbon bearing the carboxylic acid group.
Phenyl C-O (C3') ~ 160 The aromatic carbon directly attached to the electron-donating methoxy group is deshielded.
Phenyl C-CH₂ (C1') 135 - 140 The quaternary carbon of the phenyl ring attached to the methylene group.
Thiazole C-H (C5) 125 - 130 The protonated carbon of the thiazole ring.
Aromatic C-H 113 - 130 The remaining four aromatic carbons will appear in this region.
Methoxy (-OCH₃) ~ 55 The methoxy carbon is highly shielded and appears far upfield.[11]

| Methylene (-CH₂-) | 35 - 40 | The benzylic carbon is moderately deshielded. |

Diagram of Structure with Numbering for NMR Assignments:

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound (this compound) B Mass Spectrometry (HRMS) - Determine Molecular Formula - Analyze Fragmentation A->B C IR Spectroscopy - Identify Functional Groups (-COOH, -OCH₃, C=N) A->C D NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework - Confirm Connectivity A->D E Data Integration & Analysis B->E C->E D->E F Structure Confirmed E->F

Caption: Logical workflow for the complete structural elucidation of the target compound.

Conclusion

This guide provides a robust predictive and methodological framework for the complete spectroscopic characterization of this compound. By following the outlined protocols, researchers can reliably acquire high-quality data. The predicted spectral values herein serve as a benchmark for comparison, enabling confident structural confirmation. Adherence to these systematic procedures ensures the scientific integrity and trustworthiness of the data, which is fundamental for publication, patent filing, and further progression in a drug development pipeline.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting Infra-red Spectra. Chemguide. Retrieved from [Link]

  • Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. (2025). Medium. Retrieved from [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). ResearchGate. Retrieved from [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). PubMed. Retrieved from [Link]

  • Characterization of Thiazolo-Chromandione by Molecular Spectroscopy and Spectral Behavior in a Wide pH Range. (n.d.). Retrieved from [Link]

  • (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. Retrieved from [Link]

  • Spectral Assignments and Reference Data. (2005). CONICET. Retrieved from [Link]

  • ¹H NMR, ¹³C NMR, and HMBC Spectra Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Infrared (IR) Spectroscopy. (n.d.). Retrieved from [Link]

  • (PDF) Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Retrieved from [Link]

  • ¹H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation mechanisms of protonated benzylamines. (n.d.). PubMed. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

Sources

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure elucidation of this compound. As a molecule of interest in medicinal chemistry, understanding its three-dimensional architecture is paramount for rational drug design and structure-activity relationship (SAR) studies. This document details the synthetic pathway, methods for obtaining single crystals, and the analysis of its crystal structure obtained through single-crystal X-ray diffraction. We delve into the molecular conformation, supramolecular assembly via hydrogen bonding, and other non-covalent interactions that dictate the crystal packing. The experimental protocols are presented with an emphasis on the underlying scientific principles, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the crystallographic analysis of novel small molecules.

Introduction: The Significance of Thiazole Carboxylic Acids in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antivirals, antifungals, and anticancer agents. Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive core for drug design. The carboxylic acid functional group, a common feature in many drugs, often serves as a key pharmacophore for interacting with biological targets, particularly through the formation of strong hydrogen bonds or salt bridges with amino acid residues in protein active sites.

The title compound, this compound, combines these two important moieties. The methoxybenzyl group can also play a significant role in molecular recognition, influencing the compound's lipophilicity and conformational preferences. A detailed understanding of the three-dimensional structure of this molecule is therefore crucial for predicting its physicochemical properties and its potential interactions with biological macromolecules. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide will walk through the process of obtaining and analyzing the crystal structure of this target compound.

Synthesis and Material Characterization

The synthesis of this compound can be achieved through a well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. In this case, 3-methoxyphenylacetonitrile is first converted to the corresponding thioamide, which is then reacted with ethyl bromopyruvate to form the thiazole ring. Subsequent hydrolysis of the ethyl ester yields the desired carboxylic acid.

Synthetic Protocol
  • Thioamide Formation: 3-Methoxyphenylacetonitrile is treated with hydrogen sulfide gas in the presence of a basic catalyst (e.g., triethylamine) in a suitable solvent like pyridine or ethanol to yield 2-(3-methoxyphenyl)ethanethioamide.

  • Hantzsch Thiazole Synthesis: The crude thioamide is reacted with ethyl bromopyruvate in a solvent such as ethanol under reflux conditions. The reaction mixture is heated for several hours to facilitate the cyclization and formation of ethyl 2-(3-methoxybenzyl)-1,3-thiazole-4-carboxylate.

  • Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_characterization Material Characterization reagent1 3-Methoxyphenylacetonitrile step1 H₂S, Et₃N reagent1->step1 intermediate1 2-(3-methoxyphenyl)ethanethioamide step1->intermediate1 intermediate2 Ethyl 2-(3-methoxybenzyl)-1,3-thiazole-4-carboxylate intermediate1->intermediate2 Hantzsch Reaction reagent2 Ethyl Bromopyruvate reagent2->intermediate2 step2 Base Hydrolysis (e.g., NaOH) intermediate2->step2 product This compound step2->product nmr NMR Spectroscopy product->nmr Verify Structure ir FT-IR Spectroscopy product->ir Identify Functional Groups ms Mass Spectrometry product->ms Confirm Molecular Weight

Caption: Synthetic and characterization workflow for the title compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the methoxybenzyl group, a singlet for the methylene protons, a singlet for the thiazole proton, and a singlet for the methoxy group. The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the carbons of the methoxybenzyl group.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole and benzene rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Crystallization: From Rational Design to Single Crystal Growth

The growth of high-quality single crystals is often the most critical and challenging step in crystal structure determination. The choice of solvent and crystallization method is crucial.

Solvent Selection and Crystallization Protocol
  • Solubility Screening: The solubility of the purified compound is tested in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetone) in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to nucleation and crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble (the "inner solution") and placing this solution in a sealed container with a larger volume of a solvent in which the compound is insoluble but miscible with the first solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization. For this compound, a solution in ethanol with water as the anti-solvent could be effective.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Architecture

Once a suitable single crystal is obtained, its three-dimensional structure is determined by single-crystal X-ray diffraction.

Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data using least-squares methods to obtain the final, accurate positions of all atoms.

Crystallographic Data Summary

The following table summarizes the typical crystallographic data that would be obtained for the title compound.

ParameterValue
Chemical FormulaC₁₂H₁₁NO₃S
Formula Weight249.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined experimentally
b (Å)Value to be determined experimentally
c (Å)Value to be determined experimentally
β (°)Value to be determined experimentally
Volume (ų)Value to be determined experimentally
Z4
Density (calculated) (g/cm³)Value to be determined experimentally
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100
R₁ [I > 2σ(I)]Value to be determined experimentally
wR₂ (all data)Value to be determined experimentally
Goodness-of-fit (S)Value to be determined experimentally

Molecular and Crystal Structure Analysis

The refined crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state.

Molecular Conformation

The analysis of the molecular structure reveals the precise bond lengths, bond angles, and torsion angles. The thiazole ring is expected to be essentially planar. The conformation of the molecule will be largely defined by the torsion angles involving the methylene bridge between the thiazole and the methoxybenzyl rings. The orientation of the carboxylic acid group relative to the thiazole ring is also of significant interest, as it can influence the hydrogen bonding patterns.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is the hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. In this structure, the carboxylic acid group of one molecule is expected to form a hydrogen bond with the carboxylic acid group of an adjacent molecule, creating a robust dimeric synthon.

These dimers can then be further linked by weaker C-H···O or C-H···N interactions, as well as π-π stacking interactions between the aromatic rings, to build up the three-dimensional crystal lattice.

Caption: Predicted hydrogen bonding motif forming a centrosymmetric dimer.

Structure-Property Relationships and Implications for Drug Design

The detailed structural information obtained from crystallographic analysis is invaluable for drug design. The determined conformation of the molecule in the solid state can provide insights into its likely conformation when bound to a biological target. The hydrogen bonding patterns observed in the crystal can help predict the types of interactions the molecule might form with amino acid residues in a protein's active site.

Furthermore, understanding the crystal packing and intermolecular interactions is crucial for predicting the compound's physicochemical properties, such as its melting point, solubility, and stability. This information is critical for the formulation of the compound into a viable drug product. For example, the strong dimeric hydrogen bonding motif is expected to contribute to a relatively high melting point and lower solubility in non-polar solvents.

Conclusion

This guide has outlined the comprehensive process for the synthesis, crystallization, and crystal structure determination of this compound. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction provides fundamental insights into its molecular conformation and supramolecular assembly. The strong hydrogen bonding between the carboxylic acid groups is predicted to be the dominant feature of the crystal packing, leading to the formation of robust dimeric synthons. This detailed structural knowledge is a critical component in the rational design of new therapeutic agents based on the thiazole scaffold, enabling a deeper understanding of its structure-activity relationships and guiding further optimization of its pharmacological properties.

References

  • M. A. G. El-Hashash, N. A. Rizk, S. M. El-Safty, & M. A. El-Agrody. (2021). Thiazole: A privileged scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 13(5), 1-20. [Link]

  • A. A. Ayati, S. M. Emami, A. Asadipour, A. Shafiee, & A. Foroumadi. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. [Link]

  • G. L. Amidon, & H. Sun. (2000). The role of the carboxylic acid group in drug transport and metabolism. Journal of Pharmaceutical Sciences, 89(10), 1245-1258. [Link]

  • C. B. Aakeröy, & K. R. Seddon. (1993). The crystal-structure of 1,3-dimethyl-2(3h)-imidazthiodione. Acta Crystallographica Section C, C49(9), 1613-1615. [Link]

  • L. Leiserowitz. (1976). Molecular packing modes. Carboxylic acids. Acta Crystallographica Section B, B32(3), 775-802. [Link]

An In-depth Technical Guide on the Solubility of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the solubility characteristics of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility in common organic solvents. Given the absence of extensive published quantitative data for this specific molecule, this guide synthesizes foundational chemical principles with established experimental methodologies to provide a robust framework for understanding and determining its solubility profile.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like this compound, which possesses structural motifs common in medicinal chemistry, understanding its behavior in various organic solvents is paramount. This knowledge is crucial for every stage of drug development, from initial synthesis and purification to formulation and in vivo studies. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, formulating effective drug products, and ensuring consistent absorption in the body. Therefore, a thorough characterization of its solubility is a foundational step in its journey from a promising lead compound to a viable therapeutic agent.

Physicochemical Properties and Structural Analysis

The solubility of this compound is dictated by its unique molecular structure, which features a combination of polar and non-polar functional groups. A comprehensive understanding of its physicochemical properties is essential for predicting its behavior in different solvent environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [1]
General Appearance Solid (predicted)

The structure of this compound reveals a complex interplay of functionalities that govern its solubility. The carboxylic acid group is a key contributor to its polar nature, capable of acting as both a hydrogen bond donor and acceptor.[2] This group generally imparts solubility in polar solvents. Conversely, the methoxybenzyl and thiazole ring systems introduce a significant degree of non-polar character, which favors solubility in less polar organic solvents.[3] The overall solubility in a given solvent will therefore be a balance between these competing factors.

Caption: Molecular structure highlighting polar and non-polar regions.

Predicted Solubility Profile in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid group. Similar thiazole-containing compounds often exhibit good solubility in DMSO.[4]
Methanol/Ethanol Polar ProticModerate to HighThese alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. The non-polar backbone of the compound will also interact with the alkyl portion of the alcohols.[5]
Acetone Polar AproticModerateAcetone's polarity allows for some interaction with the carboxylic acid, but it is a less effective hydrogen bond acceptor than DMSO.
Dichloromethane (DCM) Non-polarLow to ModerateDCM's lower polarity makes it less effective at solvating the polar carboxylic acid group. However, it will interact well with the non-polar regions of the molecule.[4]
Chloroform Non-polarLow to ModerateSimilar to DCM, chloroform's primary interactions will be with the non-polar portions of the compound.[3] Some thiazole derivatives show good solubility in chloroform.[4]
Toluene/Benzene Non-polarLowThese aromatic solvents will primarily interact with the benzyl and thiazole rings through van der Waals forces. The polar carboxylic acid group will limit solubility.[3]
Hexane/Heptane Non-polarVery LowThese aliphatic hydrocarbons are highly non-polar and will not effectively solvate the polar carboxylic acid group.

It is important to note that carboxylic acids can form stable dimers in non-polar solvents, which can sometimes increase their solubility in these environments.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate quantitative solubility data, a well-controlled experimental approach is necessary. The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • HPLC Method Development:

    • Develop a reliable HPLC method to accurately quantify the concentration of the compound. This includes selecting an appropriate mobile phase, column, flow rate, and detection wavelength.

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials, ensuring that a significant amount of undissolved solid remains at the bottom.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

  • Sample Processing and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare HPLC Calibration Curve B Add excess solid compound to solvent in vial C Agitate at constant temperature to reach equilibrium (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate solubility using calibration curve G->H

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a robust understanding of its potential behavior in organic solvents can be derived from its molecular structure and established chemical principles. The presence of both polar (carboxylic acid) and non-polar (aromatic rings) moieties suggests a nuanced solubility profile, with higher solubility expected in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents such as alcohols. For precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and scientifically sound methodology. The insights and procedures outlined herein are intended to empower researchers and drug development professionals in their efforts to effectively characterize and utilize this compound.

References

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  • National Institutes of Health (NIH). (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Degradation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, a compound of interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven methodologies for assessing the stability of this molecule. We will explore its physicochemical properties, predict and elucidate its degradation pathways under various stress conditions, and provide detailed protocols for conducting forced degradation studies. Furthermore, this guide outlines the development of a stability-indicating analytical method and the characterization of potential degradation products using modern analytical techniques. The ultimate goal is to equip researchers and drug development professionals with the necessary knowledge and tools to ensure the quality, safety, and efficacy of drug candidates containing this molecular scaffold.

Introduction and Molecular Profile

This compound belongs to a class of thiazole derivatives that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[2] Therefore, a thorough understanding of its degradation profile is paramount during all stages of drug development.

This guide focuses on the intrinsic stability of this compound and its susceptibility to degradation under conditions relevant to manufacturing, storage, and administration. The presence of a thiazole ring, a carboxylic acid moiety, and a methoxybenzyl group imparts a unique combination of chemical properties that dictate its stability.

Molecular Structure:

Figure 3: Workflow for forced degradation studies.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. H[3]igh-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for the separation of the parent compound and its potential degradation products.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good resolution between all peaks.

  • Detector Wavelength: A photodiode array (PDA) detector should be used to monitor the elution at a wavelength where the parent compound and its degradation products have significant absorbance (e.g., determined from the UV spectrum of the parent compound).

  • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

[3]#### 4.2. Characterization of Degradation Products

The identification and characterization of significant degradation products are essential for understanding the degradation pathways and for safety assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for determining the molecular weights of the degradation products and for obtaining fragmentation patterns that can help in their structural elucidation. *[4][5] Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated using preparative HPLC and analyzed by 1D and 2D NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).

This technical guide has provided a comprehensive framework for assessing the stability and degradation of this compound. By understanding its physicochemical properties and predicting its potential degradation pathways, researchers can design and execute robust forced degradation studies. The development of a validated, stability-indicating HPLC method is critical for accurately monitoring the stability of the compound and quantifying any degradation products. The subsequent characterization of these products using advanced analytical techniques like LC-MS/MS and NMR is essential for a complete understanding of the molecule's stability profile. This knowledge is fundamental to the development of safe, effective, and stable pharmaceutical products.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 444-453. [Link]

  • ResearchGate. (2025). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. [Link]

  • Chen, Y., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(17), 6847-6863. [Link]

  • PubChem. (n.d.). 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. [Link]

  • Al-Ostath, A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 28(13), 5085. [Link]

  • Al-Suwaidan, I. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31631-31648. [Link]

  • El-Sayed, W. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. [Link]

  • Bajaj, S., et al. (2005). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 701-711. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115. [Link]

  • Wrzosek, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226. [Link]

  • ResearchGate. (2025). LC–MS/MS characterization of forced degradation products of zofenopril. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

  • Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 995-1003. [Link]

  • ResearchGate. (2025). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • Aslan, S., & Ertürk, F. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1047. [Link]

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potential biological targets of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Biological Targets of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Authored by a Senior Application Scientist

Preamble: The Thiazole Scaffold as a Nexus of Pharmacological Activity

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a versatile building block for designing molecules with a wide array of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antioxidant effects.[3][4][5] The compound of interest, this compound, combines this potent scaffold with a substituted benzyl moiety and a carboxylic acid group, features known to be critical for interaction with various biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this promising molecule.

Part 1: Hypothesized Biological Target Classes

Based on extensive analysis of structurally related compounds, we can postulate several high-probability target classes for this compound. The presence of the thiazole core, the benzyl group (specifically with a methoxy substituent), and the carboxylic acid are key determinants of this predictive framework.[6][7]

Oncological Targets

The thiazole moiety is a cornerstone of many anticancer agents.[3][4] The structural motifs of our lead compound suggest potential interactions with key proteins in cancer progression.

  • Tubulin Polymerization: A series of 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[7][8] The 2-benzyl group in our compound could mimic the aryl substituents in these known inhibitors, making tubulin a prime candidate.

  • Receptor Tyrosine Kinases (RTKs): Thiazole derivatives have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[4] The methoxybenzyl group could potentially occupy the hydrophobic pocket of the ATP-binding site of such kinases.

  • Cell Cycle Regulators: Some thiazole compounds induce cell cycle arrest, suggesting interaction with cyclin-dependent kinases (CDKs) or other cell cycle checkpoint proteins.[4]

Antimicrobial Targets

The global challenge of antimicrobial resistance has spurred the search for novel agents, and thiazoles have emerged as a promising class.[9]

  • Metallo-β-lactamases (MBLs): 2-substituted 4,5-dihydrothiazole-4-carboxylic acids and 2-aminothiazole-4-carboxylic acids are reported as novel inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[10][11][12] The carboxylic acid moiety of our compound is crucial for chelating the zinc ions in the MBL active site.

  • Bacterial DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. Molecular docking studies have shown favorable interactions between thiazole-based compounds and DNA gyrase.[9][13]

Metabolic and Signaling Pathway Modulators

Thiazole derivatives have also been implicated in the modulation of various metabolic and signaling pathways.

  • α-Amylase Inhibition: Thiazole-carboxamide derivatives have shown significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in diabetes management.[14][15]

  • Antioxidant Pathways: Certain thiazole compounds exhibit potent antioxidant activity.[14] One potential mechanism is the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

  • Cholinesterase Inhibition: The methoxybenzyl moiety is present in known cholinesterase inhibitors, and some thiazole derivatives have been identified as potent inhibitors of these enzymes, which are relevant targets in neurodegenerative diseases.[6]

Part 2: Experimental Validation Workflows

A multi-pronged approach is essential to rigorously validate the hypothesized biological targets. The following section outlines detailed experimental protocols, from initial screening to in-depth characterization.

General Target Identification and Validation Workflow

The overall strategy involves a tiered approach, starting with broad screening and progressively narrowing down to specific target validation and mechanism of action studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific Target Validation cluster_3 Tier 4: In Vivo Validation A Compound Synthesis & Purity Assessment B Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel, Antimicrobial MIC Panel) A->B High-purity compound C In Vitro Target-Based Assays (Enzyme Inhibition, Receptor Binding) B->C Identified activity profile D Affinity-Based Target ID (e.g., Affinity Chromatography, Chemical Proteomics) B->D E Biophysical Interaction Analysis (SPR, ITC, CETSA) C->E Putative targets D->E F Cell-Based Target Engagement & Pathway Analysis E->F Confirmed direct binding G Molecular Docking & SAR Studies E->G H Animal Model Efficacy Studies F->H Validated cellular mechanism G->H

Caption: A tiered workflow for target identification and validation.

Protocol: In Vitro Tubulin Polymerization Assay

Rationale: To determine if this compound directly inhibits the polymerization of tubulin, a hallmark of many anticancer agents.

Methodology:

  • Reagents: Porcine brain tubulin (>99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compound, paclitaxel (positive control), colchicine (positive control).

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add polymerization buffer and tubulin (final concentration ~1 mg/mL). c. Add serial dilutions of the test compound or controls. d. Incubate at 37°C for 5 minutes to allow for compound-tubulin interaction. e. Initiate polymerization by adding GTP (final concentration 1 mM). f. Immediately measure the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%).

Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay

Rationale: To assess the inhibitory activity of the compound against a representative MBL, which is crucial for overcoming antibiotic resistance.[10][12]

Methodology:

  • Reagents: Recombinant MBL (e.g., NDM-1, VIM-2), assay buffer (50 mM HEPES, pH 7.5, 100 µM ZnCl₂), nitrocefin (chromogenic substrate), test compound, EDTA (positive control).

  • Procedure: a. In a 96-well plate, add assay buffer and the MBL enzyme. b. Add serial dilutions of the test compound or EDTA. c. Incubate at room temperature for 15 minutes. d. Initiate the reaction by adding nitrocefin (final concentration 100 µM). e. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over 10 minutes.

  • Data Analysis: Determine the initial velocity of the reaction for each compound concentration. Calculate the IC₅₀ value from the dose-response curve.

Visualizing a Potential Signaling Pathway: VEGFR-2

Should the compound show anti-proliferative activity in endothelial cells, investigating its effect on the VEGFR-2 signaling pathway would be a logical next step.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation Compound 2-(3-Methoxybenzyl)-1,3- thiazole-4-carboxylic acid Compound->VEGFR2 Inhibits (Hypothesized) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Signal Transduction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Signal Transduction

Sources

Whitepaper: In Silico Characterization of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid: A Strategic Modeling Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This guide provides an in-depth, technically robust framework for the in silico modeling of a novel compound, 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. Moving beyond a generic list of computational steps, this document elucidates the causal-driven strategy behind a comprehensive modeling cascade, from initial target selection to final ADMET profiling. We present a focused investigation into the compound's potential as a modulator of the G-protein coupled bile acid receptor 1 (TGR5/GPBAR1), a high-value target for metabolic and inflammatory diseases.[2][3][4] This whitepaper provides researchers and drug development professionals with field-proven protocols, the rationale behind their selection, and a self-validating workflow designed to de-risk and accelerate preclinical discovery.

Introduction: The Rationale for Modeling Thiazole Derivatives

The 1,3-thiazole ring is a privileged heterocyclic structure, prized for its versatile chemical reactivity and its ability to engage in a wide range of biological interactions.[5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] The subject of this guide, this compound, combines this potent core with a methoxybenzyl moiety, suggesting a lipophilic character that may facilitate interaction with protein binding pockets.

In the contemporary drug discovery paradigm, in silico modeling is not merely a preliminary step but a critical, cost-saving, and insight-generating pillar.[9][10] By computationally predicting a compound's behavior at the molecular level, we can prioritize high-potential candidates, identify potential liabilities early, and design more effective and efficient in vitro and in vivo experiments.[11][12] This guide establishes a comprehensive computational workflow to thoroughly characterize our lead compound.

Target Hypothesis: TGR5 (GPBAR1) as a Primary Candidate

A successful modeling campaign hinges on a well-justified target hypothesis. While thiazole derivatives have many potential targets, we have selected the G-protein coupled bile acid receptor 1 (TGR5) , also known as GPBAR1, as the primary focus for our investigation.

Scientific Rationale:

  • Metabolic and Inflammatory Hub: TGR5 is a key regulator of energy homeostasis, glucose metabolism, and inflammation.[2][4] Its activation by bile acids triggers intracellular cAMP production, leading to beneficial downstream effects, such as the secretion of glucagon-like peptide-1 (GLP-1).[13]

  • Therapeutic Relevance: TGR5 agonists are actively being pursued for the treatment of type 2 diabetes, obesity, and inflammatory conditions.[2][3]

  • Structural Precedent: Non-steroidal agonists for TGR5 have been identified, demonstrating that molecules structurally distinct from endogenous bile acids can effectively modulate this receptor.[3][14] The structural features of this compound, particularly its carboxylic acid group (a common feature in bile acids) and its semi-rigid scaffold, make it a plausible candidate for TGR5 binding.

This focused approach allows us to move from generalized screening to a hypothesis-driven investigation of a specific, therapeutically relevant mechanism of action.

The Integrated In Silico Modeling Workflow

Our workflow is designed as a multi-stage funnel, progressively enriching our understanding of the compound's potential while filtering for key drug-like attributes. Each phase builds upon the last, providing a holistic view from molecular interaction to pharmacokinetic profile.

In_Silico_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Druggability Profile cluster_3 Phase 4: Synthesis & Validation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Receptor_Prep Receptor Preparation (TGR5 Model Acquisition & Cleaning) Docking Molecular Docking (Binding Affinity & Pose Prediction) Ligand_Prep->Docking Input Structures MD_Sim Molecular Dynamics (Complex Stability & Dynamics) Docking->MD_Sim ADMET ADMET Prediction (Pharmacokinetics & Safety) MD_Sim->ADMET Validated Pose Decision Go/No-Go Decision (In Vitro Assay Prioritization) ADMET->Decision Comprehensive Profile MD_Workflow Start Start with Docked Complex (Protein + Ligand) Solvate Solvation (Add Water Box) Start->Solvate Neutralize Ionization (Add Na+/Cl- to Neutralize) Solvate->Neutralize Minimize Energy Minimization (Relax the System) Neutralize->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production Run (100 ns Simulation) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-wise workflow for a typical MD simulation.

Protocol: MD Simulation Overview (using GROMACS)

Objective: To assess the stability of the top-ranked docking pose of the compound within the TGR5 binding site over a 100-nanosecond (ns) simulation.

  • System Setup:

    • Use the best-ranked pose from docking as the starting structure.

    • Generate a topology file for the ligand using a server like SwissParam or CGenFF.

    • Place the complex in a periodic solvent box (e.g., a cube of water molecules).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Minimization & Equilibration:

    • Perform energy minimization on the entire solvated system to remove bad contacts.

    • Run two short equilibration phases: first under an NVT ensemble (constant Number of particles, Volume, Temperature) to stabilize temperature, then under an NPT ensemble (constant Number of particles, Pressure, Temperature) to stabilize pressure and density.

  • Production Run: Run the main simulation for at least 100 ns, saving the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis: Analyze the output trajectory to calculate key metrics of stability.

Table 2: Key Metrics from MD Simulation Analysis (Hypothetical Data)

MetricDescriptionIdeal Result (for a stable complex)
RMSD (Ligand)Root Mean Square Deviation of the ligand's atoms from the starting pose.Low value (< 2-3 Å) that plateaus quickly, indicating stability.
RMSF (Protein)Root Mean Square Fluctuation of individual protein residues.Low fluctuation for binding site residues, higher for flexible loops.
Hydrogen Bond Plot Tracks the presence of specific hydrogen bonds between ligand and receptor.Key H-bonds identified in docking persist for >70% of the simulation.

Phase 4: ADMET Prediction

A compound that binds its target with high affinity is clinically useless if it cannot reach its target, is rapidly metabolized, or is toxic. [9]Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in de-risking a project. [11][15]

Protocol: In Silico ADMET Profiling

Objective: To predict the pharmacokinetic and toxicological properties of the compound using established computational models.

  • Tool Selection: Utilize a free, comprehensive web server like SwissADME or pkCSM . These tools consolidate multiple predictive models into a single, user-friendly interface.

  • Input: Submit the simplified molecular-input line-entry system (SMILES) string of the compound.

  • Analysis: Evaluate the output across several key categories.

Table 3: Predicted ADMET Profile for this compound

Property CategoryParameterPredicted Value (Hypothetical)Interpretation
Physicochemical Molecular Weight249.28 g/mol Compliant with Lipinski's Rule (<500).
LogP (Lipophilicity)2.85Good balance for membrane permeability and solubility.
Pharmacokinetics GI AbsorptionHighLikely to be orally bioavailable.
BBB PermeantNoUnlikely to cause CNS side effects.
CYP2D6 InhibitorNoLow risk of drug-drug interactions with substrates of this major metabolic enzyme.
Druglikeness Lipinski's Rule of FiveNo violationsIndicates good potential for oral bioavailability.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitionLow riskLow risk of cardiotoxicity.

Synthesizing the Data: A Holistic Assessment and Path Forward

The power of this workflow lies in the integration of its constituent parts. A successful candidate emerging from this in silico cascade would exhibit the following profile:

  • Strong and Plausible Binding: A favorable docking score (-8.0 kcal/mol or better) with a binding pose that forms chemically sensible and stable interactions with key TGR5 residues.

  • Dynamic Stability: The ligand maintains its position and key interactions within the TGR5 binding pocket throughout a 100 ns MD simulation, confirmed by a low and stable RMSD.

  • Favorable ADMET Profile: The compound shows a high probability of oral absorption, metabolic stability, and a low risk of common toxicities, with no major liabilities flagged.

If this compound meets these criteria, it becomes a high-priority candidate for chemical synthesis and subsequent in vitro validation, starting with a TGR5-specific functional assay (e.g., a cAMP accumulation assay). This data-driven approach ensures that precious laboratory resources are directed toward compounds with the highest probability of success.

References

  • Wang, J., et al. (2015). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available at: [Link]

  • Kumar, P. K. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. Available at: [Link]

  • Hoegenauer, K., et al. (2014). G-Protein-coupled Bile Acid Receptor 1 (GPBAR1, TGR5) agonists reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype. Novartis OAK. Available at: [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. PubMed. Available at: [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. Available at: [Link]

  • Hoegenauer, K., et al. (2014). G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) agonists reduce the production of proinflammatory cytokines and stabilize the alternative macrophage phenotype. PubMed. Available at: [Link]

  • Hoegenauer, K., et al. (2014). G-Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Agonists Reduce the Production of Proinflammatory Cytokines and Stabilize the Alternative Macrophage Phenotype. ACS Publications. Available at: [Link]

  • Wiley Online Library. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed. Available at: [Link]

  • ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

  • Hoegenauer, K., et al. (2014). G-Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Agonists Reduce the Production of Proinflammatory Cytokines and Stabilize the Alternative Macrophage Phenotype. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PMC - NIH. Available at: [Link]

  • Patel, S., et al. (n.d.). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Available at: [Link]

  • Patel, S., & Shard, A. (2020). Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. Prime Scholars. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Semantic Scholar. (2011). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. Semantic Scholar. Available at: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publications. Available at: [Link]

  • ACS Publications. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Available at: [Link]

  • Pradeep Kumar, P. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. Available at: [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. Available at: [Link]

  • Cui, J., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PMC - NIH. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • ScienceDirect. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ScienceDirect. Available at: [Link]

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The Chemistry and Pharmacology of Thiazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. When functionalized with a carboxylic acid moiety, the resulting thiazole carboxylic acid derivatives unlock a vast and promising landscape for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of compounds, offering field-proven insights for researchers at the forefront of drug discovery.

Strategic Synthesis of the Thiazole Carboxylic Acid Core: A Comparative Analysis

The synthetic route chosen to construct the thiazole ring is a critical decision that dictates the accessible substitution patterns and overall efficiency of the drug discovery campaign. Understanding the nuances of each classical method allows for a rational approach to library design and lead optimization.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction

The Hantzsch synthesis is arguably the most widely employed method for the preparation of thiazoles due to its reliability, broad substrate scope, and generally high yields. The fundamental reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Causality in Experimental Choice: The Hantzsch synthesis is the preferred method when a wide variety of substituents are desired at the 2- and 4-positions of the thiazole ring. The commercial availability of a diverse array of α-haloketones and the relative ease of thioamide synthesis make this route highly adaptable for generating large compound libraries for initial screening.

Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Nucleophilic attack Thioamide Thioamide Thioamide->Intermediate Condensation Thiazole Thiazole Intermediate->Thiazole Cyclization & Dehydration Cook-Heilbron_Synthesis alpha-Aminonitrile alpha-Aminonitrile Dithiocarbamate_Intermediate Dithiocarbamate_Intermediate alpha-Aminonitrile->Dithiocarbamate_Intermediate Addition Carbon_Disulfide Carbon_Disulfide Carbon_Disulfide->Dithiocarbamate_Intermediate 5-Aminothiazole 5-Aminothiazole Dithiocarbamate_Intermediate->5-Aminothiazole Intramolecular Cyclization

Figure 2: Key transformations in the Cook-Heilbron synthesis.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines a general procedure for the Cook-Heilbron synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve the α-aminonitrile in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add carbon disulfide to the solution with stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization from an appropriate solvent system.

The Therapeutic Landscape of Thiazole Carboxylic Acid Derivatives

The inherent biological activity of the thiazole nucleus, combined with the ionizable carboxylic acid group, makes these derivatives prime candidates for interacting with a multitude of biological targets. The following sections highlight their significant potential in several key therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiazole carboxylic acid derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2- and 4-positions: Aromatic and heteroaromatic substituents at these positions are often crucial for potent anticancer activity. The nature and substitution pattern of these rings can significantly influence the binding affinity to target proteins.

  • The Carboxylic Acid Moiety: The carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the molecule in the active site of target enzymes. Esterification or amidation of the carboxylic acid can modulate the pharmacokinetic properties of the compound, such as cell permeability and metabolic stability.

Key Molecular Targets and Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine binding site on β-tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Tubulin_Inhibition_Pathway Thiazole_Derivative Thiazole_Derivative Tubulin Tubulin Thiazole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Programmed Cell Death

Figure 3: Downstream effects of tubulin polymerization inhibition.

  • Cyclooxygenase (COX) Inhibition: Chronic inflammation is a known driver of cancer progression. Thiazole carboxylic acid derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade. By blocking the production of prostaglandins, these compounds can attenuate tumor-promoting inflammation.

  • Human Lactate Dehydrogenase A (hLDHA) Inhibition: Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. hLDHA is a critical enzyme in this pathway, and its inhibition can lead to energy depletion and cell death in cancer cells.

  • DNA Gyrase Inhibition: In the context of antimicrobial activity, some thiazole derivatives target bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism is also being explored for its potential in targeting cancer cells due to the structural similarities between bacterial and human topoisomerases.

Table 1: Anticancer Activity of Representative Thiazole Carboxylic Acid Derivatives

Compound IDR1R2R3Target Cell LineIC50 (µM)
A PhenylMethylCOOHMCF-7 (Breast)5.2
B 4-ChlorophenylMethylCOOHHCT-116 (Colon)2.8
C 2-ThienylHCOOHA549 (Lung)7.5
D NaphthylCF3CONH-PhHeLa (Cervical)1.9
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory properties of thiazole carboxylic acid derivatives are primarily attributed to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid.

Causality in Mechanism: The structural features of many thiazole carboxylic acid derivatives mimic the binding of the natural substrate, arachidonic acid, to the active site of COX enzymes. The carboxylic acid group is particularly important for this interaction, forming a salt bridge with a key arginine residue in the active site.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Conversion Inflammation Inflammation Prostaglandins->Inflammation Mediates Thiazole_Derivative Thiazole_Derivative Thiazole_Derivative->COX_Enzymes Inhibits

Methodological & Application

Application Notes and Protocols for Utilizing 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid as a Core Scaffold in Autophagy-Targeting Chimeras (AUTACs) for Targeted Protein Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Protein Degradation

The landscape of targeted protein degradation (TPD) is rapidly evolving, offering powerful tools to eliminate disease-causing proteins that have long been considered "undruggable." While Proteolysis-Targeting Chimeras (PROTACs) have demonstrated significant success by hijacking the ubiquitin-proteasome system, a substantial portion of the proteome and other cellular components remain beyond their reach.[1][2] Enter Autophagy-Targeting Chimeras (AUTACs), a groundbreaking modality that leverages the cellular autophagy-lysosome pathway to selectively clear not only cytosolic proteins but also larger aggregates and even entire organelles like damaged mitochondria.[1][2][3][4]

AUTACs are heterobifunctional molecules comprising a "warhead" that specifically binds to a protein of interest (POI) and a "degradation tag" that recruits the autophagy machinery.[] This elegant mechanism often involves mimicking S-guanylation to induce K63-linked polyubiquitination of the target, leading to its recognition by autophagy receptors and subsequent engulfment by autophagosomes for lysosomal degradation.[]

This document provides a comprehensive guide for researchers on the application of AUTACs constructed using the versatile 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid scaffold. While this molecule itself is a building block, it serves as a crucial component in the synthesis of potent and selective AUTACs. Herein, we will use a hypothetical AUTAC, designated AUTAC-TMX-01 , which incorporates the this compound moiety, to illustrate the principles and protocols for its use in a cell culture setting.

The AUTAC-TMX-01: Mechanism of Action

AUTAC-TMX-01 is designed to target a hypothetical cytosolic protein, "Target-X," for degradation. Its mechanism is rooted in the fundamental principles of selective autophagy.

  • Target Engagement : The warhead component of AUTAC-TMX-01, derived in part from the this compound scaffold, specifically binds to Target-X.

  • Autophagy Recruitment : The degradation tag, a guanine derivative, mimics a post-translational modification that triggers the recruitment of the cellular autophagy machinery.[4]

  • Ubiquitination and Receptor Recognition : This recruitment facilitates the K63-linked polyubiquitination of the Target-X/AUTAC-TMX-01 complex. This ubiquitin chain is then recognized by autophagy receptors such as p62/SQSTM1.

  • Autophagosome Sequestration and Lysosomal Degradation : The entire complex is sequestered into a double-membraned autophagosome, which then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the contents, including Target-X.[]

Signaling Pathway of AUTAC-TMX-01

AUTAC_Mechanism cluster_cytosol Cytosol cluster_autophagy Autophagy Pathway AUTAC AUTAC-TMX-01 Complex Target-X / AUTAC-TMX-01 Complex AUTAC->Complex Binds TargetX Target-X (Protein of Interest) TargetX->Complex p62 p62/SQSTM1 (Autophagy Receptor) Complex->p62 K63-linked Polyubiquitination Ub Ubiquitin Ub->Complex Phagophore Phagophore (Isolation Membrane) p62->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degradation

Caption: Proposed signaling pathway for AUTAC-TMX-01-mediated degradation of Target-X.

Experimental Protocols

Part 1: Preparation and Handling of AUTAC-TMX-01

The physicochemical properties of AUTACs are critical for their activity. Proper handling and preparation are paramount.

1.1. Reagent Preparation:

  • AUTAC-TMX-01 Stock Solution (10 mM):

    • Determine the molecular weight (MW) of the synthesized AUTAC-TMX-01.

    • Weigh out a precise amount (e.g., 1 mg) of the compound.

    • Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / MW ( g/mol )) x 100,000

    • Dissolve the compound in sterile, anhydrous DMSO. Gentle vortexing or sonication may be required.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

1.2. Solubility and Stability Considerations:

  • The thiazole-4-carboxylic acid moiety may influence the overall solubility. While DMSO is a common solvent, preliminary solubility tests in other organic solvents or aqueous solutions with solubilizing agents may be necessary for specific applications.

  • Stability in aqueous cell culture media should be assessed. A time-course experiment followed by LC-MS analysis can determine the half-life of the compound under physiological conditions.

Part 2: In Vitro Cell Treatment and Viability Assessment

This section outlines the general procedure for treating cultured cells with AUTAC-TMX-01 and assessing its impact on cell viability.

2.1. Materials and Reagents:

  • Selected cell line expressing Target-X (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • AUTAC-TMX-01 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO (vehicle control)

  • Bafilomycin A1 (autophagy inhibitor, optional)

2.2. Protocol for Cell Treatment:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well for viability, 6-well for protein analysis) at a density that ensures they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

  • Compound Preparation: Prepare serial dilutions of AUTAC-TMX-01 in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5% (v/v).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of AUTAC-TMX-01. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours). The optimal duration will depend on the turnover rate of Target-X.

2.3. Cell Viability Assay (MTT Assay):

  • Following the treatment period, add MTT solution to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

Parameter Recommendation Rationale
Cell Line A cell line with detectable endogenous levels of the target protein.To ensure a measurable degradation window.
Seeding Density Optimize for 60-80% confluency at the time of treatment.Avoids confounding effects of contact inhibition or nutrient depletion.
Concentration Range 1 nM - 10 µM (logarithmic dilutions).To determine the dose-response curve and the half-maximal degradation concentration (DC50).
Time Course 6, 12, 24, 48, 72 hours.To understand the kinetics of protein degradation and potential downstream effects.
Controls Vehicle (DMSO), Untreated, Negative Control AUTAC (if available).To control for solvent effects and non-specific degradation.
Part 3: Quantifying Target Protein Degradation

Western blotting is the gold standard for assessing the degradation of a target protein.

3.1. Western Blotting Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for Target-X.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the Target-X signal to the loading control.

Experimental Workflow for Assessing AUTAC Activity

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis seed_cells 1. Seed Cells (e.g., 6-well plate) prepare_autac 2. Prepare AUTAC-TMX-01 Dilutions treat_cells 3. Treat Cells (Time Course & Dose Response) cell_lysis 4. Cell Lysis & Protein Quantification treat_cells->cell_lysis viability_assay 6. Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot 5. Western Blotting for Target-X cell_lysis->western_blot data_analysis 7. Densitometry & Data Analysis western_blot->data_analysis viability_assay->data_analysis

Caption: A streamlined workflow for evaluating the efficacy of AUTAC-TMX-01.

Part 4: Mechanistic Validation

To confirm that the observed degradation is indeed mediated by autophagy, several validation experiments are crucial.

4.1. Co-treatment with Autophagy Inhibitors:

  • Principle: If degradation is autophagy-dependent, inhibiting this pathway should rescue the levels of the target protein.

  • Protocol:

    • Pre-treat cells with an autophagy inhibitor such as Bafilomycin A1 (inhibits autophagosome-lysosome fusion) or 3-Methyladenine (3-MA, inhibits autophagosome formation) for 1-2 hours.

    • Add AUTAC-TMX-01 at a concentration known to induce significant degradation (e.g., DC50).

    • Incubate for the optimal degradation time point.

    • Perform Western blotting for Target-X.

  • Expected Outcome: A significant reduction in Target-X degradation in the presence of the autophagy inhibitor compared to treatment with AUTAC-TMX-01 alone.

4.2. Monitoring Autophagy Flux:

  • Principle: Active autophagy results in the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is an indicator of autophagy induction.

  • Protocol:

    • Treat cells with AUTAC-TMX-01.

    • Perform Western blotting for LC3.

  • Expected Outcome: An increase in the LC3-II/LC3-I ratio in AUTAC-TMX-01 treated cells.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel AUTACs. The protocols outlined in this guide provide a robust framework for the in vitro characterization of such compounds. By systematically evaluating their efficacy, mechanism of action, and potential cytotoxicity, researchers can advance the development of this exciting new class of therapeutics. Future studies should focus on in vivo evaluation of lead AUTAC candidates and the expansion of this technology to target a wider range of challenging disease targets.[6][7]

References

  • Takahashi, D., et al. (2019). AUTACs: Cargo-Specific Degraders Using Selective Autophagy. Molecular Cell, 76(5), 797-810.e10. [Link]

  • PubMed. (2019). AUTACs: Cargo-Specific Degraders Using Selective Autophagy. [Link]

  • Chen, J., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH Public Access, 20(16), 4633-4638. [Link]

  • Takahashi, D., & Arimoto, H. (2020). Targeting selective autophagy by AUTAC degraders. Autophagy, 16(4), 765-766. [Link]

  • Ji, C. H., et al. (2023). Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies. Bio-protocol, 13(2), e4594. [Link]

  • Ji, C. H., et al. (2022). Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera). ResearchGate. [Link]

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Application Notes and Protocols for the In Vivo Administration of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific in vivo administration data for 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established guidelines for the administration of novel chemical entities and related thiazole derivatives to mice in a research setting.[1][2] Researchers must adapt these guidelines based on the compound's specific physicochemical properties, the experimental model, and institutional animal care and use committee (IACUC) regulations.[3] A pilot study is strongly recommended to determine the optimal dosage, vehicle, and administration route.[3]

Introduction: The Thiazole Moiety in Preclinical Research

Thiazole rings are a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6][7] The compound this compound (herein referred to as "the compound") is a member of this class, and its unique substitution pattern warrants in vivo investigation to determine its therapeutic potential. The presence of a carboxylic acid group may influence its solubility, pharmacokinetics, and potential for formulation.[8][9]

This guide provides a comprehensive framework for researchers and drug development professionals on the prudent in vivo administration of this novel compound in mouse models. The focus is on ensuring scientific rigor, animal welfare, and the generation of reproducible data.

Compound Profile and Preliminary Considerations

A thorough understanding of the compound's properties is critical before in vivo administration.

PropertyConsiderationRationale & Recommendations
Chemical Structure This compound[10]The carboxylic acid moiety suggests pH-dependent solubility. The benzyl and thiazole groups contribute to its lipophilicity.
Purity >95% (or as specified by the supplier)Impurities can lead to confounding toxicities or off-target effects. Use of pharmaceutical-grade compounds is recommended where possible.[3]
Solubility To be determined empiricallyThe compound's solubility in common vehicles will dictate the formulation strategy. The carboxylic acid group may allow for salt formation to enhance aqueous solubility.
Stability To be determined empiricallyAssess stability in the chosen vehicle under storage and administration conditions. For unknown stability, prepare fresh formulations weekly.[2]

Vehicle Selection and Formulation

The choice of vehicle is paramount for ensuring drug solubility, stability, and bioavailability while minimizing toxicity.[11][12] Given the carboxylic acid group, initial formulation attempts should focus on aqueous-based vehicles.

Recommended Vehicle Screening Workflow:

A Start: Compound Solubility Testing B Attempt to dissolve in physiologically buffered saline (PBS, pH 7.4) A->B C Soluble? B->C D Use PBS as vehicle. Proceed to dose formulation. C->D Yes E Insoluble or precipitates C->E No F Adjust pH with NaOH (e.g., to pH 8-9) to form sodium salt E->F G Soluble and stable? F->G H Use pH-adjusted saline. Ensure final pH is tolerable for the route of administration. G->H Yes I Insoluble or unstable G->I No J Consider co-solvent systems: - 5-10% DMSO in saline - 10-20% PEG-400 in saline - 0.5% Carboxymethylcellulose (CMC) in water for suspensions I->J K Evaluate for precipitation upon dilution and potential vehicle-induced toxicity J->K L Select optimal vehicle. Proceed to dose formulation. K->L

Caption: Vehicle selection workflow for this compound.

Causality behind Vehicle Choices:

  • Aqueous Vehicles (Saline, PBS): These are the preferred choice due to their physiological compatibility.[11] The carboxylic acid moiety of the compound may be soluble in slightly basic aqueous solutions.

  • Co-solvents (DMSO, PEG-400): These are used for compounds with low aqueous solubility.[13][14] However, they can cause neurotoxicity or other adverse effects at higher concentrations, so their use should be minimized and controlled for in a vehicle-only group.[13][14]

  • Suspending Agents (CMC): For oral administration, if the compound is insoluble, a uniform suspension can be created using agents like carboxymethylcellulose (CMC).[13][14]

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the experimental objective.[1] All procedures must be detailed in an IACUC-approved protocol.[3]

RouteAbbreviationBioavailabilitySpeed of OnsetRecommended Volume (Adult Mouse)Key Considerations
Intravenous i.v. (tail vein)100% (by definition)Rapid5-10 mL/kgProvides immediate systemic exposure. Requires technical skill and proper restraint. The solution must be sterile and free of particulates.[1]
Intraperitoneal i.p.High, but variableIntermediate10-20 mL/kgCommon for systemic administration with slower absorption than i.v.[1] Risk of injection into abdominal organs.
Oral Gavage p.o.Variable (subject to first-pass metabolism)Slower5-10 mL/kgMimics clinical route for orally administered drugs. Requires proper technique to avoid aspiration.[1]
Subcutaneous s.c.Slower than i.p.Slow5-10 mL/kgForms a depot for slow release. Can cause local irritation.

Table adapted from Boston University IACUC guidelines and BenchChem application notes.[1][3]

Experimental Protocols

Protocol 1: Dose Formulation
  • Calculate Required Mass: Determine the total mass of the compound needed based on the number of animals, dose level (mg/kg), and dosing volume (mL/kg).

  • Weigh Compound: Accurately weigh the compound using a calibrated analytical balance.

  • Vehicle Preparation: Prepare the chosen vehicle. If using a co-solvent system, mix the solvents thoroughly before adding the compound.

  • Dissolution/Suspension:

    • For solutions: Gradually add the weighed compound to the vehicle while vortexing or sonicating. Gentle heating may be used if the compound's stability is confirmed.[12]

    • For suspensions: Use a mortar and pestle to triturate the compound with a small amount of the suspending vehicle (e.g., 0.5% CMC) to form a paste, then gradually dilute to the final volume.

  • Final Checks: Ensure the final formulation is homogenous. For i.v. administration, the solution must be sterile-filtered (e.g., using a 0.22 µm filter) and visually inspected for particulates.[1]

Protocol 2: Intraperitoneal (i.p.) Injection
  • Animal Restraint: Manually restrain the mouse, securing the head and neck. Tilt the mouse's head downwards.[1]

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[1]

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.[1]

  • Aspiration: Gently pull back on the syringe plunger to ensure no body fluids (e.g., blood, urine) are drawn. If fluid is aspirated, discard the syringe and re-attempt at a different site with a fresh needle and syringe.

  • Injection: Inject the solution smoothly and withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

In Vivo Study Workflow and Hypothesized Mechanism

A typical in vivo study to evaluate a novel compound involves several stages, from initial tolerability assessments to efficacy studies.

cluster_0 Pre-Efficacy Studies cluster_1 Pharmacokinetic (PK) Study cluster_2 Efficacy Study A Phase 1: Maximum Tolerated Dose (MTD) Study B Administer escalating single doses to small groups of mice A->B C Monitor for clinical signs of toxicity and body weight changes for 7-14 days B->C D Determine the highest dose with no significant toxicity C->D E Phase 2: Pharmacokinetics (PK) D->E F Administer a single, well-tolerated dose E->F G Collect blood samples at multiple time points F->G H Analyze plasma concentrations to determine Cmax, Tmax, AUC, and half-life G->H I Phase 3: Efficacy Model H->I J Induce disease model (e.g., tumor xenograft, inflammation) I->J K Administer vehicle or compound at selected doses based on MTD and PK data J->K L Monitor disease progression and relevant biomarkers K->L M Endpoint analysis: tissue collection, histology, molecular analysis L->M

Caption: General experimental workflow for in vivo evaluation of a novel compound.

Many thiazole derivatives exert their effects by modulating key signaling pathways. For instance, some have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer.[15][16][17]

compound 2-(3-Methoxybenzyl)-1,3- thiazole-4-carboxylic acid tubulin αβ-Tubulin Dimers compound->tubulin Binds to colchicine site (Hypothesized) microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules Polymerize to form mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for g2m G2/M Phase Arrest mitotic_spindle->g2m Progression past M-phase apoptosis Apoptosis g2m->apoptosis

Caption: Hypothesized signaling pathway for anticancer activity via tubulin inhibition.

Safety, Monitoring, and Humane Endpoints

The administration of any novel compound requires diligent monitoring for adverse effects.[2]

  • Routine Monitoring: Animals should be observed daily for changes in behavior (e.g., lethargy, aggression), appearance (e.g., ruffled fur, piloerection), and physiological status (e.g., body weight, food/water intake).

  • Humane Endpoints: Specific criteria for euthanasia must be established in the IACUC protocol to minimize animal pain and distress.[2] These may include:

    • Greater than 20% loss of body weight.[18]

    • Impaired ability to ambulate to reach food or water.

    • Labored breathing or seizures.

    • Tumor burden exceeding predefined limits.

Conclusion

The in vivo administration of this compound in mice is a critical step in evaluating its therapeutic potential. While specific data on this compound is limited, a systematic approach grounded in established principles of pharmacology and laboratory animal science can yield reliable and reproducible results. Careful vehicle selection, adherence to proper administration techniques, and rigorous monitoring are essential for the successful execution of these studies. The protocols and guidelines presented here provide a robust framework for researchers to design and implement their in vivo experiments effectively and ethically.

References

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  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
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  • National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.
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  • Liou, J. P., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Molecular Cancer Therapeutics, 10(9), 1645-1655.
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Application Notes & Protocols: Characterizing 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, and related thiazole-based compounds, as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α/β-tubulin heterodimers, are a cornerstone target in oncology due to their critical role in mitosis.[1] Thiazole-containing molecules represent a promising class of compounds that disrupt microtubule dynamics, often by binding to the colchicine site on β-tubulin.[1][2][3] While specific published data on this compound is limited, the protocols herein are based on established, validated methodologies for characterizing analogous thiazole derivatives and provide a robust framework for its investigation.[4][5][6] This guide details the foundational in vitro tubulin polymerization assay, essential cell-based assays for determining antiproliferative activity and cell cycle effects, and immunofluorescence techniques for visualizing direct impacts on the cellular microtubule network.

Introduction: The Rationale for Targeting Tubulin with Thiazole Scaffolds

The cellular cytoskeleton is a highly dynamic network, with microtubules serving as a critical component responsible for maintaining cell structure, facilitating intracellular transport, and, most importantly, forming the mitotic spindle required for chromosome segregation during cell division.[7][8] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules is a tightly regulated process. Disruption of this equilibrium is a clinically validated and highly successful strategy in cancer chemotherapy.[7][9]

Agents that interfere with microtubule dynamics fall into two main classes:

  • Microtubule Stabilizing Agents: (e.g., Taxanes) which bind to polymerized microtubules and prevent their disassembly.

  • Microtubule Destabilizing Agents: (e.g., Vinca Alkaloids, Colchicine) which bind to tubulin dimers and inhibit their polymerization into microtubules.[8]

The thiazole ring is a versatile heterocyclic scaffold that has been incorporated into numerous compounds designed as tubulin polymerization inhibitors.[1][4][10] Many of these agents, particularly those with structural similarities to Combretastatin A-4 (CA-4), function by binding to the colchicine-binding site on β-tubulin.[2][6] This interaction prevents the conformational changes necessary for tubulin dimers to incorporate into growing microtubule polymers, leading to a net depolymerization of the microtubule network. The consequence for a rapidly dividing cancer cell is catastrophic: the mitotic spindle cannot form correctly, leading to an arrest in the G2/M phase of the cell cycle and the subsequent induction of apoptosis.[9][11]

The subject of this guide, this compound, possesses the core thiazole structure that is a hallmark of this inhibitor class. The following protocols outline the critical experiments required to validate its hypothesized mechanism of action.

Mechanism of Action: A Proposed Model

Based on extensive structure-activity relationship (SAR) studies of related thiazole derivatives, the proposed mechanism involves the compound binding to the colchicine site of β-tubulin.[3][12] This binding event sterically hinders the polymerization of tubulin heterodimers into microtubules, shifting the dynamic equilibrium toward depolymerization and resulting in the collapse of the microtubule network.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Compound Action cluster_2 Cellular Outcomes Tubulin_Dimers α/β-Tubulin Dimers Thiazole 2-(3-Methoxybenzyl)-1,3- thiazole-4-carboxylic acid Polymerization_Block Tubulin_Dimers->Polymerization_Block MT Dynamic Microtubules (MT) MT->Tubulin_Dimers Depolymerization MT_Collapse Microtubule Network Collapse Thiazole->Tubulin_Dimers Thiazole->MT_Collapse Causes Thiazole->Polymerization_Block Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Collapse->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Polymerization_Block->MT Experimental_Workflow A Step 1: In Vitro Tubulin Polymerization Assay B Step 2: Antiproliferative (Cytotoxicity) Assay A->B Confirm Cellular Activity C Step 3: Cell Cycle Analysis (Flow Cytometry) B->C Investigate Mechanism D Step 4: Microtubule Visualization (Immunofluorescence) C->D Visualize Target Effect E Data Analysis & Mechanism Confirmation D->E

Caption: Recommended experimental workflow for characterization.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules. It is the foundational experiment for confirming the compound's primary mechanism of action. [7][8][13] Principle: Purified tubulin, in the presence of GTP and a microtubule-associated fluorescent reporter, will polymerize at 37°C. This polymerization can be monitored by an increase in fluorescence intensity over time. An inhibitor will suppress the rate and extent of this fluorescence increase. [7] Materials:

  • Lyophilized Bovine Tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI, which fluoresces more brightly when incorporated into microtubules)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Nocodazole or Colchicine (inhibitor)

  • Negative Control: Paclitaxel (enhancer)

  • Vehicle Control: DMSO

  • Pre-chilled and pre-warmed 96-well black, clear-bottom plates

  • Fluorescence plate reader with temperature control (37°C) and kinetic reading capability

Procedure:

  • Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL. Prepare a "Tubulin Reaction Mix" to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter (concentration as per manufacturer's guidelines). [7]Keep this mix on ice at all times.

  • Compound Plating: Prepare serial dilutions of the test compound, positive, and negative controls at 10x the final desired concentration. Add 5 µL of each 10x compound dilution (or DMSO vehicle) to the appropriate wells of a pre-warmed 96-well plate.

  • Initiate Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL. Avoid introducing bubbles.

  • Kinetic Reading: Immediately place the plate into the pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for at least 60-90 minutes. [14]5. Data Analysis: Plot fluorescence intensity versus time for each concentration. Calculate the initial rate of polymerization (Vmax) and the endpoint fluorescence. Determine the IC₅₀ value by plotting the percent inhibition (relative to the vehicle control) against the log of the compound concentration and fitting to a dose-response curve.

Compound Expected IC₅₀ (Tubulin Polymerization)
Nocodazole (Control)~2-5 µM
Paclitaxel (Control)N/A (Enhancer)
Test CompoundTo be determined
Protocol: Cell-Based Antiproliferative Assay (CCK-8/MTT)

This assay determines the compound's ability to inhibit the growth and proliferation of cancer cells.

Principle: Viable cells reduce a tetrazolium salt (like WST-8 in CCK-8 kits) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549) [4]* Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Compound, dissolved in DMSO

  • Positive Control (e.g., Doxorubicin)

  • 96-well clear cell culture plates

  • CCK-8 or MTT reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay Development: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or follow the manufacturer's protocol for MTT.

  • Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀/IC₅₀ value by plotting percent viability against the log of the compound concentration.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol confirms the mechanism of action by quantifying the percentage of cells arrested in the G2/M phase of the cell cycle. [15] Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. [9]Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N) and will therefore exhibit twice the fluorescence intensity when analyzed by flow cytometry. [9] Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well cell culture plates

  • Test Compound

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a period of 18-24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
Vehicle (DMSO)~55%~20%~25%
Test Compound (1x IC₅₀)DecreasedVariableSignificantly Increased
Protocol: Immunofluorescence Microscopy of the Microtubule Network

This assay provides direct visual evidence of microtubule disruption within the cell. [16] Principle: Cells are fixed and permeabilized, allowing an anti-α-tubulin primary antibody to bind to the microtubule network. A fluorescently-labeled secondary antibody then binds to the primary antibody, allowing the microtubule cytoskeleton to be visualized with a fluorescence microscope.

Materials:

  • Cancer cell line (e.g., A549)

  • Glass coverslips in a 12-well plate

  • Test Compound

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Mouse anti-α-tubulin

  • Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate

  • Nuclear Stain: DAPI

  • Mounting Medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells onto glass coverslips in a 12-well plate and allow them to attach.

  • Treatment: Treat cells with the test compound (e.g., at its IC₅₀ concentration) for a short period (e.g., 4-6 hours).

  • Fixation & Permeabilization: Wash cells with PBS. Fix with 4% PFA for 10 minutes. Wash again. Permeabilize with 0.1% Triton X-100 for 5 minutes.

  • Blocking: Wash and then block with 1% BSA for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Secondary Antibody & Staining: Wash three times with PBS. Incubate with the fluorescent secondary antibody and DAPI (for nuclear staining) for 1 hour in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslip onto a glass slide using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules extending throughout the cytoplasm should be visible. In treated cells, expect to see a diffuse, fragmented tubulin signal and condensed, mitotic chromosomes, indicative of microtubule network collapse and mitotic arrest. [11][16]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and logical workflow for the comprehensive evaluation of this compound as a tubulin polymerization inhibitor. Positive results across these assays—specifically, dose-dependent inhibition of in vitro tubulin polymerization, potent antiproliferative activity, accumulation of cells in the G2/M phase, and visible disruption of the cellular microtubule network—would provide strong evidence for its mechanism of action. Such findings would validate this compound as a promising candidate for further preclinical development as an anticancer agent.

References

  • Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. ResearchGate. Available at: [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. Available at: [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PMC. Available at: [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. Available at: [Link]

  • THIAZOLE CHALCONES INTERACTION WITH TUBULIN. ResearchGate. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC. Available at: [Link]

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE. Available at: [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

  • A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. PubMed. Available at: [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC. Available at: [Link]

  • Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. PMC. Available at: [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed. Available at: [Link]

  • Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. YouTube. Available at: [Link]

  • (PDF) Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. ResearchGate. Available at: [Link]

  • Analysis of cell cycle progression of HeLa cells by flow cytometry: (A)... ResearchGate. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. Available at: [Link]

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  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology. Available at: [Link]

  • Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. Available at: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

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Application Note: Formulation Strategies for Preclinical Evaluation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the formulation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (Compound X), a novel molecule with potential therapeutic applications. Given its carboxylic acid moiety and predicted low aqueous solubility, developing a suitable vehicle for in vivo animal studies is a critical step in preclinical assessment. This guide outlines a systematic approach, from initial solubility screening to the preparation of solutions and suspensions for oral and parenteral administration. We emphasize the rationale behind vehicle selection and procedural steps to ensure dose accuracy, formulation stability, and animal welfare, thereby providing researchers with a robust framework for advancing their studies.

Introduction and Pre-formulation Analysis

This compound is a heterocyclic compound belonging to the thiazole class, a scaffold known for a wide range of biological activities.[1][2] The primary challenge in the preclinical development of this compound is its molecular structure: a relatively nonpolar backbone combined with a single ionizable carboxylic acid group. This structure predicts a low intrinsic solubility in neutral aqueous media, which can lead to poor absorption and variable exposure in animal models.

The carboxylic acid functional group, however, presents a key opportunity for formulation development. By adjusting the pH of the vehicle, the compound can be deprotonated to its carboxylate salt form, which is typically orders of magnitude more soluble in water. This principle forms the cornerstone of our primary formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol [3]
Physical Form Solid (Predicted)
CAS Number 1086380-17-7[3]
Predicted Solubility Low in neutral water; soluble in organic solvents and alkaline solutions.[2][4]

Strategic Approach to Formulation Development

A successful formulation delivers the active pharmaceutical ingredient (API) to the target site in a reproducible and biologically available manner.[5] The selection of the vehicle and formulation type depends on the intended route of administration, the required dose level, and the compound's physicochemical properties. Our strategy is a tiered approach, starting with the simplest and most preferred methods.

The following decision tree illustrates the logical workflow for selecting an appropriate formulation for Compound X.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Protocol start Compound X (Solid, Carboxylic Acid) sol_screen Protocol 1: Solubility Screening start->sol_screen sol_result Solubility > Target Dose in Aqueous Vehicle? sol_screen->sol_result ph_adjust pH Adjustment (Salt Formation) sol_result->ph_adjust  No proto_solution Protocol 2: Aqueous Solution sol_result->proto_solution  Yes cosolvent Co-solvent System ph_adjust->cosolvent  Insoluble or  Unstable ph_adjust->proto_solution suspension Suspension cosolvent->suspension  Insoluble or  Precipitates cosolvent->proto_solution proto_suspension Protocol 3: Oral Suspension suspension->proto_suspension

Caption: Formulation strategy decision tree for Compound X.

Experimental Protocols

Protocol 1: Initial Solubility Screening

Objective: To determine the approximate solubility of Compound X in a panel of common, well-tolerated preclinical vehicles.

Materials:

  • This compound

  • Vehicle Panel (see Table 2)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Table 2: Recommended Vehicle Screening Panel

Vehicle ClassSpecific ExamplesRationale
Aqueous Buffers Phosphate Buffered Saline (PBS), pH 7.4Preferred for parenteral routes; assesses intrinsic solubility.[6]
Aqueous Alkaline 0.1 M NaOH, 0.5% NaHCO₃To assess solubility of the carboxylate salt.
Suspending Agents 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% MethylcelluloseStandard for oral suspensions.[7]
Co-solvents 20% Propylene Glycol in water, 30% PEG-400 in waterTo increase solubility of lipophilic compounds.[8][9]
Surfactants 10% (w/v) Kolliphor® RH40 in water, 2% Tween® 80 in waterTo form micelles that can solubilize the compound.[8]
Oils Corn oil, Sesame oilFor lipophilic compounds, typically for oral or subcutaneous routes.[7]

Procedure:

  • Add an excess amount of Compound X (e.g., 10-20 mg) to 1 mL of each vehicle in a microcentrifuge tube.

  • Vortex vigorously for 2-5 minutes.

  • Equilibrate the samples at room temperature for 24 hours with intermittent shaking to ensure saturation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of Compound X using a validated analytical method (e.g., HPLC-UV).

  • Express the results in mg/mL.

Scientist's Note: The results from this screening are paramount. They will directly inform which formulation strategy from the decision tree is most viable. If solubility in an alkaline solution is high, Protocol 2 is the preferred path.

Protocol 2: Preparation of an Aqueous Solution for Parenteral/Oral Administration (via pH Adjustment)

Objective: To prepare a sterile, clear aqueous solution of Compound X at a target concentration (e.g., 5 mg/mL) for in vivo studies. This protocol is ideal for intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) routes.

Materials:

  • Compound X

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Sterile, depyrogenated vials

  • 0.22 µm sterile syringe filters

  • pH meter or pH strips (calibrated)

Procedure Workflow:

G start 1. Weigh Compound X add_vehicle 2. Add ~80% of final vehicle volume start->add_vehicle disperse 3. Disperse powder (Vortex/Stir) add_vehicle->disperse add_base 4. Add 1M NaOH dropwise until dissolved disperse->add_base check_ph 5. Adjust pH to 7.0-8.0 with NaOH/HCl add_base->check_ph qs 6. QS to final volume with vehicle check_ph->qs filter 7. Sterile Filter (0.22 µm) into final vial qs->filter end 8. Store at 2-8°C, protected from light filter->end

Caption: Step-by-step workflow for preparing a parenteral solution.

Detailed Steps:

  • Calculation: Calculate the required mass of Compound X and the final volume of the vehicle based on the target concentration and number of animals. For example, for 10 mL of a 5 mg/mL solution, weigh 50 mg of Compound X.

  • Weighing: Accurately weigh the calculated amount of Compound X and place it into a sterile beaker or vial.

  • Initial Dispersion: Add approximately 80% of the final volume of the chosen vehicle (e.g., 8 mL of WFI for a 10 mL final volume). Vortex or stir to create a slurry. The compound will not dissolve at this stage.

  • Solubilization: While stirring, add 1 M NaOH dropwise. Observe the solution closely. Continue adding drops until all the solid material has dissolved and the solution is clear. This occurs as the carboxylic acid is converted to its highly soluble sodium salt.

  • pH Adjustment: Measure the pH of the solution. The target pH for parenteral administration should be near physiological (7.0-8.0) to minimize irritation.[10] Carefully adjust the pH using 1 M NaOH or 1 M HCl as needed.

  • Final Volume: Once the target pH is reached, transfer the solution to a graduated cylinder and add the vehicle to reach the final desired volume (e.g., QS to 10 mL). Mix thoroughly.

  • Sterilization (for Parenteral Routes): Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a final sterile, sealed vial. This step is critical for removing any potential microbial contamination.[11][12]

  • Quality Control & Storage: Visually inspect the final solution for any particulates. Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and a "use by" date. Store at 2-8°C, protected from light, until use.

Rationale: This pH adjustment method is the most elegant approach for acidic compounds. It avoids the use of organic co-solvents or surfactants which can have their own toxicities or pharmacological effects, thus simplifying the interpretation of study results.[8][13]

Protocol 3: Preparation of a Suspension for Oral Administration

Objective: To prepare a uniform, homogenous suspension of Compound X when a true solution is not feasible at the required concentration. This protocol is for oral (PO) gavage only.

Materials:

  • Compound X

  • Suspending vehicle: 0.5% (w/v) CMC in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Calculation: Calculate the required mass of Compound X for the desired concentration and final volume (e.g., 200 mg for 10 mL of a 20 mg/mL suspension).

  • Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area and improves suspension homogeneity.

  • Wetting the Powder: Place the weighed powder into a beaker. Add a small volume of the 0.5% CMC vehicle (just enough to form a thick, uniform paste). Mix thoroughly with a spatula.

    • Rationale: This "wetting" step is crucial. It displaces air from the powder and ensures that the particles are fully coated with the vehicle, preventing clumping when the full volume is added.

  • Gradual Dilution: While stirring continuously (ideally with a magnetic stir plate), slowly add the remaining 0.5% CMC vehicle in small portions until the final volume is reached.

  • Homogenization: Continue stirring the suspension for at least 30 minutes to ensure it is uniform.

  • Storage and Dosing: Store the suspension in a sealed container at 2-8°C. Crucially, the suspension must be stirred vigorously (e.g., by vortexing or continuous stirring) immediately before drawing each dose to ensure that the correct amount of compound is administered to each animal.

Safety and Handling

While specific toxicological data for this compound is not widely available, related thiazole and carboxylic acid compounds may cause irritation.[14][15] Therefore, appropriate personal protective equipment (PPE) should be used at all times.

  • Engineering Controls: Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Personal Protective Equipment: Wear nitrile gloves, a lab coat, and safety glasses with side shields.

  • Disposal: Dispose of all waste in accordance with institutional and local regulations for chemical waste.

References

  • Erhirhie, O. E., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé Website. [Link]

  • Erhirhie, O. E., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Semantic Scholar. [Link]

  • PubChem. 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Erhirhie, O. E., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

  • El-Sayed, R., et al. (2017). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. ResearchGate. [Link]

  • T-S, Lee, et al. (2017). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Nwoke, E. E. (2013). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. SciSpace. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA Website. [Link]

  • Liu, X., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Healing, G., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. [Link]

  • Gadad, B. S., et al. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. International Journal of Toxicology. [Link]

  • Healing, G., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. PubMed. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]

  • IACUC. Use of Non-Pharmaceutical grade Chemicals and Substances in Mammals. University of Arizona IACUC. [Link]

  • University of Pennsylvania. Use of Non-Pharmaceutical Grade Drugs and Preparation and Storage of Compounds for Parenteral Administration. University of Pennsylvania IACUC. [Link]

  • Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. Gattefossé Website. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]

  • Lubrizol Life Science Health. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Juárez-Cepeda, J., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PeerJ. [Link]

  • Asiri, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Kumar, R., & Singh, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Nagasawa, H. T., et al. (1985). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Age. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • Amerigo Scientific. This compound. Amerigo Scientific Website. [Link]

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  • University of Illinois Urbana-Champaign. Use of Non-Pharmaceutical Grade Compounds in Animals. Animal Care at Illinois. [Link]

  • Gul, H. I., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

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Application Notes and Protocols for the Anticancer Evaluation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Investigating 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid in Oncology

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a significant number of compounds showing potent anticancer effects.[1][2][3][4] The inherent structural features of the thiazole ring allow for diverse substitutions, enabling the fine-tuning of its biological activity. Several FDA-approved anticancer drugs incorporate the thiazole moiety, underscoring its clinical relevance.[2]

This document provides a comprehensive guide for the initial in vitro anticancer evaluation of a novel investigational compound, This compound . While specific biological data for this exact molecule is not yet extensively published, its structural components—the thiazole-4-carboxylic acid core and the 3-methoxybenzyl group—provide a strong rationale for its investigation as a potential anticancer agent. Structurally related "SMART" (substituted methoxybenzoyl-aryl-thiazole) compounds have been shown to exhibit potent antiproliferative activity through mechanisms such as the inhibition of tubulin polymerization. Furthermore, other thiazole derivatives have been identified as inhibitors of key signaling molecules in cancer progression, like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

These application notes are designed to provide a logical, stepwise framework for characterizing the cytotoxic and mechanistic properties of this compound. The protocols herein are established, validated methods in cancer research, and the causality behind each experimental step is explained to empower the researcher with a thorough understanding of the investigative process.

Compound Profile
Compound Name This compound
CAS Number 1086380-17-7[5]
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29
Structure
Synonyms 4-Carboxy-2-(3-methoxybenzyl)-1,3-thiazole[5]
Safety & Handling

As with any investigational compound, appropriate safety precautions must be taken. Based on safety data for similar chemical structures, it is advised to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][7][8][9] Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Part 1: Initial Cytotoxicity Screening

The first critical step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell viability based on mitochondrial metabolic activity.[10]

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete culture medium (specific to the cell line)

  • This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected Outcome
Concentration (µM) Absorbance (570 nm) % Viability
Vehicle Control1.25100%
0.11.2096%
10.9576%
100.6048%
500.2520%
1000.1512%
This is an example data set and does not represent actual experimental results.

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cancer cells. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15][16] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. Therefore, it can differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the investigational compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at low speed (e.g., 300 x g for 5 minutes).[14]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis: The flow cytometer will generate dot plots showing the distribution of cells into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Diagram: Apoptosis Detection Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Staining Protocol cluster_2 Data Acquisition & Analysis a Seed Cells in 6-well Plates b Treat with Compound (IC₅₀ and 2x IC₅₀) a->b c Harvest Adherent & Floating Cells b->c d Wash with Cold PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC & PI e->f g Incubate 15 min at RT (Dark) f->g h Analyze by Flow Cytometry g->h i Quantify Cell Populations (Live, Apoptotic, Necrotic) h->i

Caption: Workflow for Apoptosis Detection.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) quantitatively binds to the major groove of double-stranded DNA.[17] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[18]

Materials:

  • Cancer cell line of interest

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)[19]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest the cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[19]

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Part 4: Probing Specific Molecular Targets

Based on the activities of structurally similar thiazole derivatives, two plausible mechanisms of action for this compound are the inhibition of tubulin polymerization and the inhibition of VEGFR-2 kinase activity.

Protocol 4A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that specifically binds to polymerized microtubules is included in the reaction. As tubulin polymerizes, the fluorescence intensity increases, which can be measured over time.[5][21] Inhibitors of tubulin polymerization will prevent or slow this increase in fluorescence.

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter)

  • This compound

  • Positive control (e.g., Nocodazole - inhibitor)

  • Negative control (e.g., Paclitaxel - stabilizer)

  • 96-well, black, flat-bottom plate

  • Fluorescence microplate reader with temperature control (37°C)

Procedure:

  • Preparation: Prepare a tubulin reaction mix on ice according to the kit manufacturer's instructions, typically at a final tubulin concentration of 2 mg/mL.[21]

  • Plate Setup: Pre-warm the microplate reader to 37°C. Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells.

  • Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[21]

  • Measurement: Immediately place the plate in the reader and begin measuring fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and maximum level of polymerization compared to the vehicle control indicates inhibitory activity. Calculate the percent inhibition at a given time point (e.g., 60 minutes) for various compound concentrations to determine an IC₅₀ value.

Diagram: Tubulin Polymerization Dynamics

G cluster_0 Compound Effect a α/β-Tubulin Heterodimers b Microtubule Polymer a->b Polymerization (GTP-dependent) b->a Depolymerization c This compound c->a Inhibits Polymerization

Caption: Investigating Tubulin Dynamics.

Protocol 4B: VEGFR-2 Kinase Assay (Luminescence-Based)

Principle: This assay measures the kinase activity of recombinant VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate.[22][23][24][25] The remaining ATP is converted into a luminescent signal by a luciferase enzyme. A decrease in luminescence corresponds to higher kinase activity. Therefore, in the presence of an effective inhibitor, less ATP is consumed, and the luminescent signal will be higher.

Materials:

  • VEGFR-2 Kinase Assay Kit (containing recombinant VEGFR-2, kinase buffer, ATP, and substrate)

  • Kinase-Glo® MAX reagent or similar

  • This compound

  • Positive control (e.g., Sorafenib)

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP as per the kit's protocol.[22]

  • Plate Setup: Add the master mix to the wells. Then, add the test compound at various concentrations, a positive control, and a vehicle control.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the "blank" control.[23]

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[24]

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well, which stops the kinase reaction and initiates the luminescent signal generation. Incubate for 10 minutes at room temperature.[22]

  • Measurement: Read the luminescence using a microplate reader.

Data Analysis: Subtract the "blank" reading from all other wells. Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Part 5: Validation of Cellular Mechanism

To confirm that the molecular target identified in vitro is also relevant within the cancer cells, Western blotting can be used to analyze the status of key signaling proteins.[26][27][28][29][30]

Protocol 5: Western Blot Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.

Example Application: If the compound is hypothesized to inhibit the VEGFR-2 pathway, a researcher could probe for the phosphorylation status of VEGFR-2 and downstream effectors like AKT and ERK. A decrease in the phosphorylated forms of these proteins upon compound treatment would support the proposed mechanism.

Procedure (Abbreviated):

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-VEGFR-2, anti-VEGFR-2, anti-phospho-AKT, anti-AKT) overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Diagram: VEGFR-2 Signaling Pathway

G cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-(3-Methoxybenzyl)-1,3- thiazole-4-carboxylic acid Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Potential Inhibition of VEGFR-2 Signaling.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: [Link])

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. (URL: [Link])

  • The Annexin V Apoptosis Assay. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. (URL: [Link])

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. (URL: [Link])

  • Assaying cell cycle status using flow cytometry. PMC - NIH. (URL: [Link])

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Cell cycle analysis. Wikipedia. (URL: [Link])

  • 4.5. Tubulin Polymerization Assay. Bio-protocol. (URL: [Link])

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. (URL: [Link])

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. (URL: [Link])

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. (URL: [Link])

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. (URL: [Link])

  • MTT Proliferation Assay Protocol. ResearchGate. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (URL: [Link])

  • In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis. Indian Journal of Chemistry -Section B. (URL: [Link])

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. (URL: [Link])

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Application Notes & Protocols: Investigating the Anti-inflammatory Effects of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of the novel compound, 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives have emerged as a promising class of synthetic compounds with diverse biological activities, including significant anti-inflammatory potential.[1][2][3][4][5] This guide outlines a structured, multi-tiered approach, beginning with fundamental in vitro characterization in relevant cell models and progressing to in vivo validation. The protocols herein are designed to elucidate the compound's mechanism of action, focusing on key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and their downstream targets, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[6][7][8][9][10]

Introduction: The Rationale for Investigation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[3][6] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[6][11][12] Similarly, the MAPK signaling cascade plays a crucial role in mediating cellular responses to external stimuli and regulating inflammatory cytokines.[9][13] Consequently, the development of novel therapeutic agents that can modulate these pathways is of significant interest.

Thiazole-containing compounds have demonstrated considerable anti-inflammatory activity in various studies, making this compound a compound of interest for further investigation.[1][2][4][5] This document provides the foundational protocols to systematically evaluate its potential as an anti-inflammatory agent.

Proposed Mechanism of Action & Investigational Workflow

Based on the known anti-inflammatory mechanisms of related thiazole derivatives, we hypothesize that this compound exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways. This, in turn, is expected to lead to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (produced by COX-2), and key cytokines like TNF-α, IL-6, and IL-1β.

The following workflow provides a logical progression for the investigation:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Preparation & Cell Culture B Cytotoxicity Assessment (MTT Assay) A->B C Anti-inflammatory Screening: Nitric Oxide (NO) Assay B->C D Cytokine Quantification (ELISA) C->D E Mechanism of Action: Western Blot Analysis (NF-κB & MAPK Pathways) D->E F Animal Model Selection: Carrageenan-Induced Paw Edema E->F Promising In Vitro Results G Dosing & Administration F->G H Measurement of Paw Edema G->H I Histopathological Analysis H->I G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 releases p65_p50->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines

Caption: Simplified overview of LPS-induced inflammatory signaling pathways.

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for pathway protein phosphorylation, 24 hours for iNOS/COX-2 expression).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Methodologies

Animal Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation for screening anti-inflammatory drugs. [14][15] Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The initial phase is mediated by histamine and serotonin, while the later phase is associated with the production of prostaglandins and the infiltration of neutrophils.

Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).

Protocol 5: Evaluation of Anti-inflammatory Activity in Vivo

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group):

    • Group 1: Normal Control (no treatment)

    • Group 2: Carrageenan Control (vehicle + carrageenan)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o. + carrageenan)

    • Group 4-6: Test Groups (Compound at different doses, e.g., 25, 50, 100 mg/kg, p.o. + carrageenan)

  • Administer the test compound or standard drug orally (p.o.) 1 hour before carrageenan injection.

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Calculation: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Carrageenan ControlValueValueValueValue0%
Indomethacin (10 mg/kg)ValueValueValueValueValue
Compound (25 mg/kg)ValueValueValueValueValue
Compound (50 mg/kg)ValueValueValueValueValue
Compound (100 mg/kg)ValueValueValueValueValue

Concluding Remarks

The successful execution of these protocols will provide a comprehensive profile of the anti-inflammatory activity of this compound. Positive results, particularly in the in vivo model, would warrant further investigation into its pharmacokinetic and toxicological properties, paving the way for its potential development as a novel anti-inflammatory therapeutic agent.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved January 19, 2026, from [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. (2018). Spandidos Publications. Retrieved January 19, 2026, from [Link]

  • Surh, Y. J., et al. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. Journal of Cellular Biochemistry, 102(3), 549-61. Retrieved January 19, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Preprints.org. Retrieved January 19, 2026, from [Link]

  • Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 819-830. Retrieved January 19, 2026, from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Spandidos Publications. Retrieved January 19, 2026, from [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2015). MDPI. Retrieved January 19, 2026, from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. Retrieved January 19, 2026, from [Link]

  • Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. (2000). Proceedings of the National Academy of Sciences. Retrieved January 19, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Retrieved January 19, 2026, from [Link]

  • Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. (2023). Frontiers. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2021). Frontiers. Retrieved January 19, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI. Retrieved January 19, 2026, from [Link]

  • 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Retrieved January 19, 2026, from [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1998). The Rockefeller University Press. Retrieved January 19, 2026, from [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]

  • Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. (2019). MDPI. Retrieved January 19, 2026, from [Link]

  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • MAPK signaling pathway. (n.d.). Cusabio. Retrieved January 19, 2026, from [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. (2000). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2012). PubMed. Retrieved January 19, 2026, from [Link]

  • Polystyrene Nanoplastics Increase Macrophage Bactericidal Activity Through a Mechanism Involving Reactive Oxygen Species and Itaconate. (2023). MDPI. Retrieved January 19, 2026, from [Link]

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  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2015). Dove Press. Retrieved January 19, 2026, from [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this and structurally related thiazole compounds. Our goal is to provide actionable, in-depth solutions to common experimental challenges, moving beyond procedural steps to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before starting or optimizing your synthesis.

Q1: What is the most common and reliable synthetic route for this compound?

The most established and versatile method is a two-step sequence based on the Hantzsch Thiazole Synthesis .[1][2] This involves:

  • Cyclocondensation: Reaction of a thioamide with an α-halo carbonyl compound to form the thiazole ester intermediate, ethyl 2-(3-methoxybenzyl)-1,3-thiazole-4-carboxylate.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

The reliability of this route is high due to the thermodynamic driving force of forming a stable aromatic thiazole ring.[3]

Q2: What are the critical starting materials and any associated stability concerns?

The two key precursors for the cyclocondensation step are:

  • 2-(3-methoxyphenyl)thioacetamide: This is the source of the 2-(3-methoxybenzyl) group. It is not as commonly available as simple thiobenzamides and may need to be synthesized in-house. Its purity is critical, as impurities can carry through and complicate purification. It should be stored under inert gas in a cool, dry place to prevent degradation.

  • Ethyl 3-bromo-2-oxopropanoate: This α-halo ketoester is the precursor to the C4-carboxylic acid and C5-position of the thiazole ring. It is a lachrymator and is sensitive to moisture and heat, which can cause decomposition. It is best to use it fresh or store it at low temperatures.

Q3: What are the most critical reaction parameters to control for a high-yield synthesis?

Success hinges on the careful control of three main parameters:

  • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy, but excessive heat can promote side reactions and decomposition of starting materials.[4] A systematic optimization is recommended.

  • Solvent: Protic solvents like ethanol are commonly used as they facilitate the reaction steps. The choice of solvent can influence reaction rate and solubility of intermediates and products.[5]

  • Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes help drive the reaction to completion, especially if the α-halo ketoester is prone to self-condensation.[3]

Troubleshooting Guide: From Low Yield to Purification Headaches

This guide provides solutions to specific experimental problems.

Issue 1: Low Yield or Incomplete Conversion in the Cyclocondensation Step

Q: I'm seeing a lot of unreacted 2-(3-methoxyphenyl)thioacetamide and/or ketoester by TLC/LCMS. How can I drive the reaction to completion?

A: Incomplete conversion is a frequent challenge that can be systematically addressed. The root cause is often insufficient activation energy or suboptimal reaction kinetics.

  • Pillar 1: Re-evaluate Thermal Conditions.

    • Causality: The initial S_N2 reaction between the thioamide's sulfur and the α-carbon of the ketoester, followed by cyclization and dehydration, has a significant activation barrier.[3] Room temperature is often insufficient.

    • Solution: Gradually increase the reaction temperature. Refluxing in ethanol (approx. 78 °C) is a standard starting point. If conversion still stalls, consider switching to a higher-boiling solvent like n-butanol.[5]

    • Advanced Technique: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

  • Pillar 2: Verify Starting Material Quality.

    • Causality: The α-halo ketoester can degrade over time, and the thioamide may contain impurities from its synthesis. If the thioamide was prepared from the corresponding nitrile and H₂S, residual base or unreacted starting material could interfere.

    • Solution: Confirm the purity of your starting materials by ¹H NMR and/or LCMS before starting the reaction. If the ethyl 3-bromo-2-oxopropanoate has been stored for a long time, consider re-purifying it by distillation under reduced pressure.

  • Pillar 3: Consider the Reaction Environment.

    • Causality: The reaction releases HBr as a byproduct, which forms an HBr salt with the product.[3] While the reaction can proceed under these acidic conditions, sometimes the kinetics can be sluggish.

    • Solution: While not always necessary, the addition of a non-nucleophilic weak base (e.g., 1 equivalent of sodium acetate or potassium bicarbonate) can sometimes improve the rate by neutralizing the generated acid.[1] However, be cautious, as a base can also promote unwanted side reactions of the ketoester.

Issue 2: The Final Product is Impure and Difficult to Purify

Q: After hydrolysis and workup, my this compound is an impure oil/solid that is difficult to recrystallize. What are the likely impurities and how can I remove them?

A: Purification challenges often stem from incomplete reactions or side reactions during either the cyclization or hydrolysis step.

  • Pillar 1: Identify the Impurity.

    • Common Culprits:

      • Unreacted Ethyl Ester: Incomplete hydrolysis is the most common reason.

      • Starting Thioamide: Can be carried through if the cyclization was incomplete.

      • Side-Products: Under harsh acidic or basic conditions, the thiazole ring itself can be susceptible to degradation, though it is generally robust.

    • Diagnostic: Use ¹H NMR to check for the characteristic ethyl quartet and triplet of the ester. LCMS is invaluable for identifying the molecular weights of impurities.

  • Pillar 2: Optimize the Workup Procedure.

    • Causality: The target compound is a carboxylic acid, making it amenable to a pH-based extraction workup. Improper pH adjustment can lead to incomplete separation.

    • Optimized Workup Protocol:

      • After hydrolysis, cool the reaction mixture and dilute it with water.

      • Perform an initial wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any neutral organic impurities (e.g., unreacted thioamide).

      • Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3.[6] The carboxylic acid product should precipitate.

      • If it oils out, extract it into a water-immiscible organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Pillar 3: Employ a Final Purification Step.

    • Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or acetonitrile.

    • Chromatography: If recrystallization fails, flash column chromatography is a reliable option. A gradient of methanol in dichloromethane (often with 0.5-1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking) is typically effective.

Issue 3: Low Yield or Decomposition During the Ester Hydrolysis (Saponification) Step

Q: When I try to hydrolyze the ethyl ester intermediate, I either get a low yield of the carboxylic acid or the reaction mixture turns dark, suggesting decomposition.

A: This indicates that the hydrolysis conditions are not optimized. Thiazoles are generally stable, but harsh conditions (high temperature, high concentration of base/acid) can cause issues.

  • Pillar 1: Optimize Base Hydrolysis.

    • Causality: Using a large excess of a strong base (like NaOH or KOH) at high temperatures for extended periods can lead to side reactions.

    • Solution: Use a moderate excess of base (e.g., 2-3 equivalents of LiOH·H₂O) in a mixed solvent system like THF/Methanol/Water (e.g., 3:1:1 ratio). This system often allows the reaction to proceed to completion at room temperature over several hours (monitor by TLC/LCMS). The use of LiOH is often preferred as it can lead to cleaner reactions.

  • Pillar 2: Consider Acidic Hydrolysis.

    • Causality: While less common for this final step, acidic hydrolysis can be an alternative if base-mediated hydrolysis is problematic.

    • Solution: Refluxing the ester in a mixture of acetic acid and concentrated HCl can be effective. However, this requires careful monitoring to avoid any potential degradation of the methoxy group or the thiazole ring under prolonged heating in strong acid.

Optimized Experimental Protocol

This protocol provides a robust starting point for your synthesis.

Part A: Synthesis of Ethyl 2-(3-methoxybenzyl)-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add 2-(3-methoxyphenyl)thioacetamide (1.0 eq).

  • Add anhydrous ethanol (approx. 5-10 mL per mmol of thioamide).

  • Stir the mixture to dissolve the thioamide.

  • Add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC or LCMS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue can be used directly in the next step or purified by column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes) if necessary.

Part B: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Part A in a mixture of THF and Methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq).

  • Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC/LCMS until all the starting ester is consumed.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Dilute the remaining aqueous residue with water and wash with diethyl ether (2x) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

  • If no solid forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Table 1: Troubleshooting Reaction Parameters
ParameterStandard ConditionOptimization Strategy for Low YieldRationale
Temperature Reflux in Ethanol (~78 °C)Increase to reflux in n-butanol (~117 °C)Provides higher thermal energy to overcome the reaction's activation barrier.[4]
Solvent EthanolSwitch to Acetonitrile or n-ButanolSolvent polarity and boiling point can significantly affect reaction kinetics and solubility.[5]
Base (Optional) NoneAdd 1 eq. NaOAc or K₂CO₃Neutralizes the HBr byproduct, which can sometimes inhibit the reaction rate.[1]
Energy Source Conventional HeatingUse Microwave Irradiation (e.g., 120 °C)Provides rapid and uniform heating, often leading to higher yields and shorter reaction times.[5]

Visualizing the Chemistry

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thioamide 2-(3-methoxyphenyl)thioacetamide Intermediate1 Thioimidate Intermediate (after SN2) Thioamide->Intermediate1 SN2 Attack Haloketone Ethyl 3-bromo-2-oxopropanoate Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate (after cyclization) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(3-methoxybenzyl)- 1,3-thiazole-4-carboxylate Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Workflow

A logical approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Analyze Reaction Conditions (T, t, solvent) Start->Check_Conditions Impure_SM Impure Starting Materials Detected Check_Purity->Impure_SM Suboptimal Conditions are Suboptimal Check_Conditions->Suboptimal Impure_SM->Check_Conditions No Purify_SM Purify/Re-synthesize Starting Materials Impure_SM->Purify_SM Yes Optimize_T Increase Temperature or Use Microwave Suboptimal->Optimize_T Yes Change_Solvent Change Solvent Suboptimal->Change_Solvent Yes Purify_SM->Start Re-run End Yield Improved Optimize_T->End Change_Solvent->End

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

References

  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.
  • Boufatah, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1357. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Li, W., et al. (2007). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 50(23), 5767-5779. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.

Sources

overcoming solubility issues with 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for this compound (CAS No. 1086380-17-7)[1]. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Due to its structural characteristics—a carboxylic acid functional group, a thiazole ring, and a methoxybenzyl moiety—this molecule presents a classic solubility challenge typical of many drug discovery candidates. It is sparingly soluble in aqueous media at neutral pH and may exhibit variable solubility in organic solvents.

This guide provides a structured, in-depth approach to systematically overcoming these issues. It is organized into a Frequently Asked Questions (FAQs) section for quick reference and a comprehensive Troubleshooting Guide with detailed, step-by-step protocols. Our goal is to empower you with the scientific principles and practical techniques required to achieve successful formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What structural features of this compound contribute to its poor solubility?

A1: The solubility of this compound is governed by a balance of polar and nonpolar elements within its structure:

  • Hydrophilic (Water-Loving) Group: The carboxylic acid (-COOH) group can donate a proton and become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more water-soluble than the neutral form.[2][3]

  • Hydrophobic (Water-Fearing) Moiety: The methoxybenzyl and thiazole rings constitute a large, nonpolar region. This part of the molecule prefers to interact with other nonpolar molecules rather than water, which drives its low aqueous solubility. Carboxylic acids with more than four carbon atoms generally see a sharp decrease in water solubility as the hydrophobic hydrocarbon portion grows.[3][4]

The interplay between these groups means that solubility is highly dependent on the pH of the solution.

Q2: How does pH affect the aqueous solubility of this compound?

A2: As a carboxylic acid, its solubility in water is highly pH-dependent.

  • At low pH (acidic conditions): The compound will be in its neutral, protonated (-COOH) form. The strong hydrophobic character of the benzyl and thiazole rings will dominate, leading to very low solubility.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated to its carboxylate salt form (-COO⁻). This charged species is much more polar, dramatically increasing its solubility in aqueous solutions.[2][5] Therefore, adjusting the pH above the compound's pKa is a primary strategy for solubilization.[6]

Q3: I dissolved my compound in DMSO to make a stock solution, but it crashed out when I diluted it into my aqueous assay buffer. Why did this happen and what is it called?

A3: This common phenomenon is a result of moving from a highly favorable organic solvent (DMSO) to a poor aqueous solvent. The concentration you achieved in the buffer before precipitation is known as the kinetic solubility .[7][8][9] It is often higher than the true thermodynamic solubility because a supersaturated solution can be temporarily formed.[7] However, this state is unstable, and the compound quickly precipitates to reach its lower, more stable equilibrium concentration. Kinetic solubility is highly dependent on the experimental protocol, such as the rate of addition and mixing.[8][9]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?

A4:

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions, with excess solid present. This value is crucial for understanding a drug's behavior in vivo and for developing stable liquid formulations.[8][10]

  • Kinetic Solubility is determined by adding a concentrated stock of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs.[9][10] This measurement is often used in high-throughput screening during early drug discovery.[8]

For robust, reproducible experiments and formulation development, thermodynamic solubility is the gold standard .[8] If your compound precipitates during an assay, you are exceeding its thermodynamic solubility, and the results may be unreliable.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: My compound will not dissolve in a standard aqueous buffer (e.g., PBS at pH 7.4).

This is the most common challenge. The neutral pH of 7.4 is likely not high enough to fully deprotonate the carboxylic acid, leaving the compound in its poorly soluble form. Here are three proven strategies to address this.

The most direct method is to increase the pH to ionize the carboxylic acid group, forming a highly soluble salt.[5][11]

Underlying Principle: Le Châtelier's principle. By adding a base, you remove H+ ions, shifting the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the right, favoring the formation of the soluble carboxylate ion.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: ~249.29 g/mol ) for your target concentration and volume.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water (e.g., 8 mL for a final 10 mL solution). The compound will likely form a slurry or suspension.

  • Titration with Base: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: Continue adding NaOH until the compound fully dissolves and the solution becomes clear. The pH will typically need to be 1.5-2 units above the compound's pKa. (Note: The exact pKa is unknown, but for most carboxylic acids, a pH of 8.0-9.0 is a good starting point).

  • Final Volume Adjustment: Once the compound is dissolved, add purified water to reach the final target volume (e.g., 10 mL).

  • Verification and Filtration: Confirm the final pH. If necessary for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your final formulation.

Diagram: pH-Dependent Solubility

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 8) a R-COOH (Protonated, Neutral) Insoluble b R-COO⁻ (Deprotonated, Anionic) Soluble a->b + OH⁻ - H₂O b->a + H⁺

Caption: Ionization equilibrium of the carboxylic acid.

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[12][13] This makes the solvent system more hospitable to the hydrophobic parts of your molecule.

Underlying Principle: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, which improves solvation.[13]

Experimental Protocol: Screening Co-solvents for Aqueous Formulations

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers containing different percentages (e.g., 5%, 10%, 20% v/v) of a co-solvent.

  • Add Compound: Add an excess amount of your compound to a fixed volume of each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects in biological assays.

Table: Common Co-solvents for Pharmaceutical Formulations

Co-solventTypical Concentration RangeNotes
Ethanol1-20%Generally well-tolerated in many biological systems.[12][13]
Propylene Glycol5-40%A common vehicle for oral and parenteral formulations.[12][14]
Polyethylene Glycol (PEG 300/400)10-50%Low toxicity; effective for many hydrophobic compounds.[12]
Glycerol5-30%Increases viscosity; can improve stability.[12][13]

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[15] The hydrophobic core of these micelles can encapsulate your compound, effectively solubilizing it.

Underlying Principle: Micellar solubilization. The nonpolar part of the drug partitions into the hydrophobic core of the surfactant micelle, while the hydrophilic shell of the micelle interacts with the water, keeping the entire complex in solution.[16]

Table: Recommended Surfactants for Acidic Compounds

Surfactant TypeExampleMechanism & Rationale
Cationic Cetyltrimethylammonium bromide (CTAB)Studies have shown that cationic surfactants can be particularly effective for solubilizing acidic drugs due to favorable electrostatic interactions between the positively charged surfactant headgroup and the negatively charged carboxylate ion.[17][18]
Non-ionic Polysorbate 80 (Tween® 80), Poloxamer 188These are widely used due to their low toxicity and biocompatibility.[16] They are effective solubilizers without the potential for strong ionic interactions that could affect compound activity.
Anionic Sodium Lauryl Sulfate (SLS)Generally less effective for acidic drugs due to electrostatic repulsion between the negatively charged drug and the anionic surfactant headgroup.[15]
Problem 2: My compound precipitates over time, even after it initially dissolved.

This indicates that you have created a supersaturated, thermodynamically unstable solution.[7] Precipitation can be triggered by temperature changes, agitation, or the presence of nucleation sites (like dust or scratches on the container).

Solution 2.1: Determine Thermodynamic Solubility and Work Below It

You must determine the true equilibrium solubility in your chosen solvent system and ensure all your solutions are prepared at or below this concentration.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Add Excess Solid: Add an amount of the compound to your chosen solvent system (e.g., pH-adjusted buffer) that is well above its expected solubility to create a slurry.

  • Equilibrate: Seal the container and agitate it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure the solution is fully saturated and in equilibrium with the solid phase.

  • Phase Separation: Stop agitation and allow the excess solid to settle. Alternatively, centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material. Immediately dilute the aliquot with a solvent in which the compound is freely soluble (e.g., DMSO or Methanol) to prevent precipitation.

  • Quantify: Analyze the concentration of the diluted sample using a validated analytical method like HPLC-UV. Back-calculate to determine the concentration in the original supernatant. This is the thermodynamic solubility.

Diagram: General Workflow for Solubility Enhancement

G start Start: Compound Insoluble in Aqueous Buffer ph Strategy 1: pH Adjustment (Increase pH > pKa) start->ph cosolvent Strategy 2: Co-solvent Addition (e.g., PEG 400, Ethanol) start->cosolvent surfactant Strategy 3: Surfactant Addition (e.g., Tween 80, CTAB) start->surfactant thermo Determine Thermodynamic Solubility (Shake-Flask Method) ph->thermo cosolvent->thermo surfactant->thermo formulate Prepare Stable Formulation (Concentration ≤ S_thermo) thermo->formulate

Caption: Decision workflow for overcoming solubility issues.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025). ResearchGate. [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? (2023). Brainly. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. (2006). ScienceDirect. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). ACS Omega. [Link]

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International Journal of Pharmaceutics, 321(1-2), 35-41. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). Current Pharmaceutical Design. [Link]

  • Carboxylic acid. (n.d.). Britannica. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

  • 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2011). Journal of Medicinal Chemistry. [Link]

  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]

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preventing degradation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS 1086380-17-7).[1] This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experimental solutions. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive laboratory experience.

I. Understanding the Molecule: Structural Stability Insights

This compound is a heterocyclic compound featuring a thiazole ring.[2] The thiazole ring itself is an aromatic 5-membered heterocycle containing sulfur and nitrogen, which contributes to its relative stability.[2][3] However, the substituents—a 3-methoxybenzyl group and a carboxylic acid group—introduce specific vulnerabilities that can lead to degradation in solution if not handled correctly.

The acidity of the carboxylic acid is influenced by the electron-withdrawing or -donating nature of the rest of the molecule.[4][5][6][7][8] The methoxy group (-OCH3) is typically an electron-donating group, which could slightly decrease the acidity of the carboxylic acid.[4]

II. Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you might encounter when working with solutions of this compound.

Issue 1: Precipitate Formation in Aqueous Buffers

Question: I dissolved the compound in an aqueous buffer, but a precipitate formed over time. What is happening?

Answer: Precipitate formation is likely due to the low aqueous solubility of the compound, especially at or near its isoelectric point. The carboxylic acid group's charge state is pH-dependent.

  • At low pH (acidic): The carboxylic acid will be protonated (-COOH), making the molecule less polar and reducing its solubility in aqueous media.

  • At high pH (basic): The carboxylic acid will be deprotonated (-COO⁻), increasing its polarity and solubility.

Troubleshooting Steps:

  • pH Adjustment: Ensure your buffer pH is sufficiently above the compound's pKa to maintain it in its more soluble deprotonated form. A general rule of thumb is to work at a pH at least 2 units above the pKa.

  • Co-Solvent: If pH adjustment is not feasible for your experiment, consider using a small percentage of a water-miscible organic co-solvent like DMSO, DMF, or ethanol to increase solubility. Always perform a vehicle control in your experiments.

  • Concentration: You may be exceeding the compound's solubility limit. Try working with a more dilute solution.

Issue 2: Loss of Compound Potency or Concentration Over Time

Question: My solution seems to be losing its effectiveness or showing a decreased concentration upon re-analysis. What are the potential degradation pathways?

Answer: Several degradation pathways can affect thiazole-containing compounds in solution. The primary culprits are hydrolysis, oxidation, and photodegradation.

A. Hydrolysis

The thiazole ring itself is generally stable against hydrolysis, but extreme pH conditions can promote it.[9]

Causality:

  • Acidic or Basic Conditions: Can lead to the cleavage of the thiazole ring over extended periods or at elevated temperatures.

Prevention:

  • pH Control: Maintain the pH of your solution within a stable range, ideally between pH 4 and 8.[10]

  • Temperature: Store solutions at recommended low temperatures to slow down hydrolytic processes.[11][12]

B. Oxidation

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[2] This can alter the compound's biological activity.

Causality:

  • Atmospheric Oxygen: Dissolved oxygen in the solvent can contribute to slow oxidation.

  • Peroxides: Solvents like THF or diethyl ether can form peroxides over time, which are potent oxidizing agents.

Prevention:

  • Degas Solvents: For long-term storage, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Use Fresh Solvents: Always use fresh, high-purity solvents and avoid using old bottles of peroxide-forming solvents.

  • Antioxidants: In some cases, adding a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your experimental system.

C. Photodegradation

Compounds with aromatic rings, like the thiazole and benzyl groups in this molecule, can be susceptible to degradation upon exposure to light, especially UV radiation.[13] This can lead to complex rearrangements and loss of the parent compound.[14]

Causality:

  • UV and Visible Light: Exposure to ambient laboratory light or sunlight can provide the energy to initiate photochemical reactions.[14]

Prevention:

  • Amber Vials: Always store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[11][12]

  • Minimize Exposure: During handling and experiments, minimize the solution's exposure to direct light.[11]

Issue 3: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Question: I'm seeing new peaks in my chromatogram that weren't there when the solution was freshly prepared. What could they be?

Answer: The appearance of new peaks is a strong indicator of degradation. These could be products from hydrolysis, oxidation, or photodegradation. Another possibility is decarboxylation.

Decarboxylation

Carboxylic acids, particularly heterocyclic carboxylic acids, can undergo decarboxylation (loss of CO2) when heated.[15][16]

Causality:

  • Elevated Temperature: Heating the solution can promote the loss of the carboxylic acid group, resulting in the formation of 2-(3-Methoxybenzyl)-1,3-thiazole.

Prevention:

  • Avoid Heat: Do not heat solutions unless required for a specific experimental step. If heating is necessary, use the lowest effective temperature for the shortest possible time.

  • Storage Temperature: Store stock and working solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[11][17]

Workflow for Identifying Degradants: To identify the unknown peaks, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting solutions by LC-MS to characterize the degradation products.[18]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

  • For initial stock solutions, high-purity DMSO or DMF are recommended. For aqueous working solutions, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).

Q2: What are the ideal storage conditions for a stock solution in DMSO?

  • Store lyophilized powder in a cool, dry, and dark place, preferably at -20°C.[19] For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11] Keep the vials tightly sealed to prevent moisture absorption.[11]

Q3: How often should I perform quality control checks on my solution?

  • For critical experiments, it is advisable to check the purity of your working solution by HPLC or a similar analytical method before use, especially if it has been stored for an extended period.

Q4: Can I filter my solution?

  • Yes, sterile filtration using a 0.22 µm filter is recommended for solutions used in cell-based assays. Ensure the filter material (e.g., PVDF, PES) is compatible with your solvent to prevent leaching of contaminants or binding of your compound.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and quantifying the parent compound.[18] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying potential degradation products.[14][20][21]

IV. Protocols and Visual Guides

Protocol 1: Preparation of a Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[11]

  • Weighing: In a controlled environment, accurately weigh the desired amount of the compound.

  • Dissolution: Add high-purity DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C.[17]

Protocol 2: Preparation of an Aqueous Working Solution
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of your experimental aqueous buffer.

  • Addition: While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to prevent precipitation.

  • Final Mix: Vortex briefly to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for best results.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound in solution.

DegradationPathways Parent This compound Hydrolysis Ring Cleavage Products Parent->Hydrolysis  Acid / Base, Heat Oxidation Sulfoxide / Sulfone Derivatives Parent->Oxidation  O₂, Peroxides Photodegradation Rearrangement Products Parent->Photodegradation  UV / Light Decarboxylation 2-(3-Methoxybenzyl) -1,3-thiazole Parent->Decarboxylation  Heat TroubleshootingWorkflow Start Problem with Solution (Precipitate, Low Activity) CheckPrecipitate Is there a precipitate? Start->CheckPrecipitate AdjustpH Adjust pH / Use Co-solvent CheckPrecipitate->AdjustpH Yes CheckDegradation No Precipitate or Problem Persists CheckPrecipitate->CheckDegradation No AnalyzePurity Analyze by HPLC / LC-MS AdjustpH->AnalyzePurity CheckDegradation->AnalyzePurity PurityOK Purity is High? AnalyzePurity->PurityOK DegradationDetected Degradation Detected PurityOK->DegradationDetected No CheckAssay Check Assay Conditions (e.g., vehicle effects) PurityOK->CheckAssay Yes ReviewStorage Review Storage Conditions: - Temperature - Light Exposure - Solvent Quality DegradationDetected->ReviewStorage PrepareFresh Prepare Fresh Solution from Solid ReviewStorage->PrepareFresh

Caption: Decision tree for troubleshooting solution instability.

V. Summary of Recommendations

ParameterRecommendationRationale
Solvent DMSO for stock, dilute into aqueous buffer for working solutions.Maximizes solubility and stability.
pH Maintain aqueous solutions between pH 4 and 8.Minimizes acid/base-catalyzed hydrolysis. [10]
Temperature Store stock solutions at -20°C or -80°C. Keep working solutions cool.Reduces rates of all degradation reactions. [11][12][17]
Light Use amber vials or protect from light.Prevents photodegradation. [11][12][13]
Atmosphere For long-term storage, consider using degassed solvents.Minimizes oxidation of the thiazole sulfur.
Handling Prepare fresh working solutions. Avoid repeated freeze-thaw cycles.Ensures compound integrity and experimental reproducibility. [11]

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your experimental results.

References

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Factors affecting Acid strength of carboxylic acids - Filo. Filo. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. Slideshare. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. PubMed. [Link]

  • Effect of constituents on the acidic strength of carboxylic acid - CHEM-GUIDE. CHEM-GUIDE. [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

  • Best Practices for Research Compound Storage | Maple Research Labs Blog. Maple Research Labs. [Link]

  • The conversion of thiazolines to thiazoles by MnO 2 oxidation a - ResearchGate. ResearchGate. [Link]

  • Factors Affecting Acidic Strength of Carboxylic Acids | PDF - Scribd. Scribd. [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. XpertScientific. [Link]

  • What are the factors affecting strength of carboxylic acids? - Brainly.in. Brainly.in. [Link]

  • Best Practices for Chemical Storage in Research Labs - Apollo Scientific. Apollo Scientific. [Link]

  • 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Semantic Scholar. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. PubMed Central. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. GMP Plastics. [Link]

  • Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups - ResearchGate. ResearchGate. [Link]

  • Acidity of carboxylic acids and derivatives - BYJU'S. BYJU'S. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor - ResearchGate. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Pharmaguideline. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. National Institutes of Health. [Link]

  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Purkh. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF - ResearchGate. ResearchGate. [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed. PubMed. [Link]

  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. National Institutes of Health. [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. National Institutes of Health. [Link]

  • The degradation of carboxylic acids into aldehydes - CoLab. CoLab.
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  • This compound - Amerigo Scientific. Amerigo Scientific. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. ResearchGate. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid - PubChemLite. PubChemLite. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. College of Saint Benedict and Saint John's University. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thiazole scaffolds in their work. Thiazole rings are a cornerstone in pharmaceutical development, appearing in drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory agents.[1][2]

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for constructing this critical heterocycle.[1][3] It typically involves the condensation of an α-haloketone with a thioamide.[4] While known for its reliability and often high yields, the reaction is not without its challenges.[4][5] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate common experimental hurdles and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic condensation reaction. It proceeds through a multi-step pathway that begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 fashion.[4][6] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step involves dehydration to eliminate a molecule of water, forming the stable, aromatic thiazole ring.[4][6]

Q2: My Hantzsch synthesis is resulting in a very low yield or no product at all. What are the most common initial factors to check?

Low yields in Hantzsch synthesis can often be traced back to a few key areas. First, verify the purity and integrity of your starting materials, particularly the α-haloketone, which can degrade upon storage, and the thioamide.[7] Second, reaction conditions such as temperature and time are critical; many reactions that are sluggish at room temperature require gentle heating to proceed efficiently.[8][9] Finally, ensure the stoichiometry is correct; often, a slight excess of the thioamide is used to drive the reaction to completion.[9]

Q3: Are there greener or more modern alternatives to the traditional Hantzsch synthesis?

Yes, significant progress has been made in developing more environmentally benign approaches. These include microwave-assisted synthesis, which dramatically reduces reaction times and can improve yields, and the use of greener solvents like water or ethanol/water mixtures.[10][11] Solvent-free reaction conditions, sometimes facilitated by grinding or ultrasonic irradiation, have also been successfully developed.[12][13] Furthermore, multi-component, one-pot variations can increase efficiency by minimizing intermediate work-up and purification steps.[11]

Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a detailed question-and-answer format.

Issue 1: Low or No Product Yield

Q: I've confirmed my reagents are pure, but my yield is still poor after running the reaction overnight at room temperature. What should I do next?

A: The issue is likely insufficient energy or reaction time.

  • Causality: The activation energy for the initial SN2 attack or the final dehydration step may not be met at ambient temperature.

  • Recommended Solution:

    • Increase Temperature: Gently heat the reaction to 40-60 °C. For less reactive substrates, refluxing in a suitable solvent like ethanol may be necessary.[8] Be cautious, as excessive heat can cause degradation.[9]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (usually the α-haloketone). If the reaction stalls, a temperature increase is warranted. If starting material is still present after several hours even with heating, extend the reaction time.[8]

    • Consider Microwave Synthesis: Microwave irradiation is a highly effective method for accelerating this reaction. It can often provide the desired product in high yields within minutes, compared to hours with conventional heating.[14][15]

Issue 2: Formation of Multiple Products & Side Reactions

Q: My crude NMR and TLC show multiple spots, indicating significant byproduct formation. What are these impurities and how can I prevent them?

A: The most common side product is an isomeric impurity, though others are possible.

  • Causality & Identification: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[7][16] This occurs due to a change in regioselectivity during the cyclization step.

  • Recommended Solutions:

    • Control pH: Run the reaction under neutral or slightly basic conditions to favor the formation of the desired thiazole product. If the α-haloketone is supplied as a hydrochloride salt, neutralize it before use or add a non-nucleophilic base to the reaction mixture.

    • Optimize Stoichiometry: Using a large excess of one reagent can sometimes lead to side reactions like the formation of bis-thiazoles.[9] Use only a slight excess (1.1-1.5 equivalents) of the thioamide.[9]

    • Purification Strategy: If side products are unavoidable, careful column chromatography is typically required for separation.

Issue 3: Product Isolation & Work-up Problems

Q: The standard protocol says my product should precipitate from a basic solution, but my mixture remains a clear solution. How can I isolate my product?

A: This indicates your thiazole derivative has higher solubility in the work-up solution than anticipated.

  • Causality: The substituents on your thiazole ring significantly influence its physical properties, including solubility. Polar functional groups may render the product soluble in aqueous base.

  • Recommended Solutions:

    • Solvent Extraction: If the product does not precipitate, perform a liquid-liquid extraction. Use a suitable organic solvent such as ethyl acetate, dichloromethane, or diethyl ether to extract the product from the aqueous mixture.[8] Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH 8-9) by adding a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[7][8] This ensures any amine functionalities on your product are deprotonated, maximizing their solubility in the organic phase.

Visualized Workflows and Mechanisms

Hantzsch Thiazole Synthesis Mechanism

The diagram below illustrates the step-by-step mechanism for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate (via SN2) Start->Intermediate1 1. Nucleophilic Attack (S on α-C) Intermediate2 Cyclic Hemithioaminal Intermediate1->Intermediate2 2. Intramolecular Cyclization (N on C=O) Product Aromatic Thiazole Intermediate2->Product 3. Dehydration (-H2O)

Caption: The reaction pathway for Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting poor reaction yields.

Caption: A decision tree for systematically addressing low product yields.

Data Summary Tables

Table 1: Typical Hantzsch Synthesis Reaction Conditions
ParameterConventional HeatingMicrowave-AssistedNotes
Temperature Room Temp to Reflux (40-100 °C)90 - 150 °CExcessive heat can cause degradation.[8][9]
Solvent Ethanol, MethanolMethanol, Ethanol, DMFPolar solvents are generally effective.[8][14]
Reaction Time 30 min - 24 hours30 seconds - 30 minutesMonitor by TLC. Microwave offers significant acceleration.[5][10]
Stoichiometry 1.1-1.5 eq. Thioamide1.0-1.2 eq. ThioamideSlight excess of thioamide is common.[9]
Catalyst Generally not requiredGenerally not requiredSome MCRs benefit from catalysts like SiW/SiO₂.[11]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is a standard example of the Hantzsch synthesis.[4][5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 eq)

  • Thiourea (7.5 mmol, 1.5 eq)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80 °C) for 30 minutes. Monitor the reaction by TLC (e.g., 50% ethyl acetate/50% hexane).

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected filter cake thoroughly with deionized water to remove any remaining salts.

  • Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Determine the mass, percent yield, and characterize the product (e.g., melting point, NMR).

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-arylthiazol-2-amines

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.[14]

Materials:

  • 2-Chloro-1-arylethanone (1.0 mmol, 1.0 eq)

  • N-phenylthiourea (1.0 mmol, 1.0 eq)

  • Methanol (2 mL)

Procedure:

  • In a specialized microwave reaction tube equipped with a small stir bar, combine the 2-chloro-1-arylethanone and N-phenylthiourea.

  • Add 2 mL of methanol.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for 30 minutes under a pressure of approximately 250 psi.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up procedure as described in Protocol 1 (precipitation with base, filtration, and washing) to isolate the product. The yields for this method are often very high (89-95%).[14]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Gomha, S. M., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Enhanced, Online Publishing System. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Science and Advanced Technology. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(7), 12192–12203. Retrieved from [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Bachir, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cell-Based Assays with 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid in cell-based assays. This guide is designed to provide expert advice and practical solutions to common challenges encountered during experimental workflows. Our goal is to help you navigate potential pitfalls, ensure data integrity, and accelerate your research.

The following sections are structured in a question-and-answer format, addressing specific issues from compound handling to data interpretation. We will delve into the causality behind these experimental challenges and provide validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face when working with a novel small molecule.

Q1: My compound, this compound, is precipitating in the cell culture medium. What's happening and how can I fix it?

A1: This is a frequent issue stemming from the low aqueous solubility of many small organic molecules. Your compound is likely dissolved in a high-concentration stock solution, typically in an organic solvent like DMSO. When this stock is diluted into the aqueous environment of your cell culture medium, the compound can "crash out" or precipitate as the solvent concentration dramatically decreases.[1][2]

Immediate Troubleshooting Steps:

  • Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium is as low as possible, ideally ≤0.1%.[1][3] Higher concentrations can be directly toxic to cells and increase the risk of precipitation.[3]

  • Modify Dilution Technique: Instead of a single large dilution, add the stock solution dropwise to your pre-warmed media (37°C) while gently vortexing or swirling.[1] This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

  • Perform Serial Dilutions: For creating a dose-response curve, it is critical to perform serial dilutions of your compound in 100% DMSO first. Then, dilute each of these stocks into the final assay medium.[2] This ensures the final DMSO concentration is consistent across all treatments.

  • Brief Sonication: If precipitation persists after dilution, a brief sonication in a water bath can sometimes help redissolve the compound.[1] However, be cautious as this may not result in a thermodynamically stable solution.

If these steps fail, you may need to perform a formal kinetic solubility assessment to determine the maximum soluble concentration in your specific assay medium.

Part 2: Experimental Design & Execution

Proper experimental design is crucial for obtaining reliable and interpretable data. This section focuses on controls, vehicle effects, and assay selection.

Q2: I'm observing toxicity in my cells, but I'm not sure if it's from the compound or the DMSO vehicle. How do I properly control for this?

A2: This is a critical question that addresses the need for proper experimental controls. The vehicle control is one of the most important components of a cell-based assay.[4] Its purpose is to isolate the effect of the compound from the effect of the solvent it is dissolved in.[4]

Essential Controls for Your Assay:

Control TypePurposeCompositionExpected Outcome
Untreated Control Baseline cell healthCells + Medium onlyNormal cell growth and morphology.
Vehicle Control To measure the effect of the solventCells + Medium + same volume of DMSO as the highest compound doseCell viability and phenotype should be identical or very close to the Untreated Control.[4]
Positive Control To validate assay performanceCells + Medium + a known cytotoxic agent (e.g., Staurosporine, Doxorubicin)A robust and reproducible decrease in cell viability, confirming the assay can detect the expected effect.[4]

Workflow for Implementing Controls:

G cluster_0 Experimental Setup cluster_2 Assay Endpoint A Plate Cells B Incubate (e.g., 24h) A->B C Untreated Control (Medium Only) D Vehicle Control (Medium + Max DMSO %) E Test Compound (this compound) F Positive Control (e.g., Staurosporine) G Incubate Treatment (e.g., 48-72h) C->G D->G E->G F->G H Add Viability Reagent (e.g., Resazurin, CellTiter-Glo®) G->H I Read Plate H->I

Caption: Experimental workflow incorporating essential controls.

If the vehicle control shows significant toxicity, you must lower the final DMSO concentration. For some sensitive cell lines, even 0.1% DMSO can have effects on signaling pathways or gene expression.[3]

Part 3: Data Interpretation & Advanced Troubleshooting

When initial troubleshooting fails or results are unexpected, a deeper dive into the compound's potential biological interactions is necessary.

Q3: My cell viability results show a dose-dependent effect at low concentrations, but the effect plateaus or even reverses at higher concentrations. What could be causing this non-monotonic dose-response?

A3: A non-monotonic (or "bell-shaped") dose-response curve is a complex but not uncommon observation. Several factors, often related to off-target effects or compound properties, can cause this.[5]

Potential Causes and Investigative Strategies:

  • Compound Precipitation: As discussed in Q1, the compound may be precipitating at higher concentrations. This means the effective concentration in the medium is not actually increasing, leading to a plateau.

    • How to Check: Visually inspect the wells of your highest concentration treatments under a microscope before adding viability reagents. Look for crystals or amorphous precipitate. You can also measure turbidity with a plate reader at 620 nm.[1]

  • Off-Target Effects: Small molecules are rarely perfectly specific. At higher concentrations, your compound may interact with unintended secondary or tertiary protein targets.[6][7][8] These off-target interactions could trigger pro-survival pathways that counteract the primary cytotoxic effect.[5]

    • How to Investigate: This is a significant research question. Advanced methods like thermal proteome profiling or chemical proteomics can identify off-target binders. A simpler, functional approach is to use a knockout cell line for the putative primary target. If the compound still kills cells lacking the intended target, the effect is unequivocally off-target.[6][9]

  • Assay Interference: The compound itself might be interfering with the assay chemistry. For example, a colored compound can absorb light at the same wavelength as an MTS/XTT assay readout, or a fluorescent compound can interfere with assays like CellTiter-Glo® or AlamarBlue®.

    • How to Check: Set up a "cell-free" control plate. Add your compound at all concentrations to the assay medium without cells. Then, add the viability reagent and read the plate. Any signal generated here is an artifact and must be subtracted from your experimental data.

Q4: I suspect my compound's activity is due to an off-target effect. What is the mechanism of action for similar thiazole-based compounds, and how can I test for it?

A4: This is an excellent question. While the specific target of this compound is not defined in the public literature, structurally similar compounds provide strong clues. A series of 4-substituted methoxybenzoyl-aryl-thiazoles were identified as potent inhibitors of tubulin polymerization .[10] These compounds disrupt microtubule dynamics, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.

Proposed Mechanism and Validation Workflow:

Based on this precedent, a plausible mechanism for your compound is the inhibition of tubulin polymerization.

Sources

Technical Support Center: Purification of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this valuable heterocyclic building block. The unique structure of this compound, featuring a moderately polar methoxybenzyl group, a heterocyclic thiazole core, and an acidic carboxylic acid moiety, presents specific challenges and opportunities in purification. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity with optimal yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The two most effective and commonly used techniques are recrystallization and silica gel flash column chromatography.

  • Recrystallization is ideal when the crude material is already of moderate to high purity (>90%). It is efficient for removing minor impurities and can be scaled up easily.

  • Flash Column Chromatography is necessary when the crude product contains significant amounts of impurities or byproducts with similar polarities. It offers superior separation power but is more resource-intensive.

Q2: How does the carboxylic acid functional group impact the purification strategy?

A2: The carboxylic acid is the most influential functional group. Its acidic proton can engage in strong hydrogen bonding and can be deprotonated, which significantly increases polarity. During silica gel chromatography, this can lead to severe peak tailing (streaking) as the compound interacts strongly and inconsistently with the acidic silica surface.[1][2] To counteract this, the mobile phase must be acidified to suppress the deprotonation of the carboxylic acid, ensuring it elutes as a single, less polar species.[2]

Q3: What are the likely impurities I should be aware of during purification?

A3: Impurities are largely dependent on the synthetic route used. For a typical Hantzsch thiazole synthesis, potential impurities could include unreacted starting materials like 3-methoxy-phenylacetonitrile or ethyl bromopyruvate, as well as side-products from incomplete cyclization or subsequent reactions.[3] It is also possible to have small amounts of the corresponding ethyl ester if the synthesis involved a saponification step that did not go to completion.

Q4: What is the best way to monitor the purification progress and assess final purity?

A4: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of column chromatography fractions and for initial solvent screening.[1][4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of detecting trace impurities. Reversed-phase C18 columns are typically effective.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing the underlying cause and a validated solution.

Recrystallization Troubleshooting
Problem / Symptom Probable Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals upon cooling. 1. The solution is too supersaturated. 2. The presence of impurities is depressing the melting point of the compound below the temperature of the solution. 3. The cooling rate is too fast.1. Add a small amount of hot solvent to the oiled mixture to achieve a clear solution, then allow it to cool more slowly.[1] 2. Attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.[1] 3. If available, add a single seed crystal of the pure compound to the cooled solution.[1] 4. If oiling persists, consider a preliminary purification step (e.g., a quick silica plug) before attempting recrystallization again.
Very low or no recovery of the product after cooling. 1. The chosen solvent is too good; the compound remains soluble even at low temperatures. 2. Not enough solvent was evaporated, or too much was used initially.1. Choose a solvent system where the compound has high solubility when hot and very low solubility when cold. A binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) often provides this steep solubility curve. 2. Reduce the volume of the solvent by gentle heating or under a stream of nitrogen before cooling. 3. After initial cooling, place the flask in an ice bath or refrigerator to maximize precipitation.
The final crystals are colored, but the pure compound should be white/colorless. 1. Colored impurities are trapped within the crystal lattice. 2. The compound itself may be degrading slightly at the boiling point of the solvent.1. Perform a "hot filtration" step: after dissolving the crude solid in the hot solvent, quickly filter the solution through a pre-heated funnel with fluted filter paper to remove insoluble colored impurities. 2. Consider adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can also adsorb your product.
Flash Column Chromatography Troubleshooting
Problem / Symptom Probable Cause(s) Recommended Solution(s)
Significant streaking or tailing of the product spot on TLC and broad elution from the column. The carboxylic acid group is interacting with the acidic silica gel, leading to a mix of protonated and deprotonated species with different polarities.[2]The most critical step: Add a modifier to your mobile phase to suppress deprotonation. Add 0.5-1% acetic acid or formic acid to the eluent (e.g., for 500 mL of eluent, add 2.5-5 mL of acetic acid). This ensures the compound remains in its less polar, protonated state and elutes as a sharp band.[2]
The compound does not elute from the column, even with a highly polar solvent system. The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the silica.1. Drastically increase the polarity of the mobile phase. A gradient elution up to 10-20% methanol in dichloromethane (DCM) may be required. Remember to include the acidic modifier.[1] 2. If the compound is still retained, consider using a different stationary phase like reversed-phase C18 silica, which is better suited for polar compounds.[6][7]
Poor separation between the product and a key impurity. The selectivity of the chosen solvent system is insufficient to resolve the two compounds.1. Optimize the solvent system using TLC. Test different solvent combinations. For example, if a Hexane/Ethyl Acetate system fails, try a DCM/Methanol or a Toluene/Acetone system (always with the acid modifier).[1] 2. Ensure the column is not overloaded. The amount of crude material should ideally be 1-5% of the mass of the silica gel.[1]

Experimental Protocols & Data

Workflow for Purification Method Selection

The following diagram outlines the decision-making process for selecting the appropriate purification technique based on an initial assessment of your crude product.

G cluster_0 Purification Workflow Crude Crude Product Assess Assess Purity (TLC / crude ¹H NMR) Crude->Assess Recryst Recrystallization Assess->Recryst >90% Pure Minor Impurities Column Flash Column Chromatography Assess->Column <90% Pure Multiple Impurities Final Pure Compound (>98% Purity) Verify by HPLC, NMR, MS Recryst->Final Check_Streak Streaking on Acid-Free TLC? Column->Check_Streak Add_Acid Add 0.5-1% Acetic Acid to Mobile Phase Check_Streak->Add_Acid Yes Check_Streak->Final No Add_Acid->Final

Sources

Technical Support Center: 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (MTC-acid)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical resource for 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, hereafter referred to as MTC-acid. This molecule has been identified as a potent inhibitor of Target Kinase X (TKX) , a critical enzyme in the "Signal Pathway Y" implicated in several disease models.

As with any small molecule inhibitor, achieving conclusive results hinges on understanding and controlling for potential off-target effects.[1] A rigorous validation of cellular potency and selectivity is critical to unequivocally linking an observed phenotype to the modulation of a specific target.[1][2] This guide provides our user community with a framework for troubleshooting unexpected results and ensuring the rigorous validation of on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for MTC-acid in cell-based assays?

A1: For initial experiments, we recommend a dose-response curve spanning from 10 nM to 10 µM. High-quality chemical probes should exhibit cellular potency (IC50) below 1 µM.[3] Concentrations exceeding 10 µM are more likely to induce non-specific or off-target effects.[4]

Q2: I'm observing a significant difference between the biochemical IC50 and the cellular IC50 of MTC-acid. Why?

A2: This is a common observation and can be due to several factors.[5] Poor membrane permeability, active efflux by cellular transporters, or high intracellular ATP concentrations (for ATP-competitive inhibitors) can all lead to a rightward shift in the dose-response curve in cellular assays compared to purified enzyme assays. It is essential to confirm that MTC-acid engages its target in a cellular context.[6]

Q3: Is MTC-acid known to have off-targets?

A3: While MTC-acid was optimized for TKX, no inhibitor is perfectly selective. All small molecules have the potential to interact with multiple proteins, a phenomenon known as polypharmacology.[5][7] We strongly recommend performing experiments to rule out common off-targets or using orthogonal approaches to confirm that the observed phenotype is specific to TKX inhibition.

Q4: What is a suitable negative control for experiments with MTC-acid?

A4: The ideal negative control is a structurally similar but biologically inactive analog of MTC-acid. If such a compound is unavailable, using a structurally distinct inhibitor of TKX is a strong alternative to demonstrate that the phenotype is not an artifact of the MTC-acid chemical scaffold.[4] Additionally, always include a vehicle-only control (e.g., DMSO) to account for solvent effects.[4]

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific experimental issues and provides logical workflows to diagnose and resolve them.

Issue 1: The observed cellular phenotype does not match the known function of the target (TKX).

Your experiment shows an unexpected outcome, such as a paradoxical increase in a downstream signal or a phenotype inconsistent with genetic knockdown of TKX.

Causality Check

This discrepancy is a classic indicator of a potential off-target effect or a complex biological response, such as the inhibition of a negative feedback loop.[5][7] The inhibitor might be binding to another protein in the same or a parallel pathway, leading to the observed result.

Troubleshooting Workflow

cluster_0 Phase 1: Validate Target Engagement cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Identify Off-Targets A Unexpected Phenotype Observed B Perform Cellular Thermal Shift Assay (CETSA) or NanoBRET™ A->B C Does MTC-acid engage TKX at active concentrations? B->C Measure direct binding in cells D Use a structurally distinct TKX inhibitor C->D  Yes E Perform siRNA/shRNA knockdown of TKX C->E  Yes G Perform Broad Kinome Profiling (e.g., KiNativ, PamGene) C->G  No (Target not engaged) F Does the phenotype replicate with orthogonal methods? D->F E->F I Analyze hits and validate with targeted assays F->I  No (Phenotype is likely an MTC-acid off-target effect) J J F->J  Yes (Phenotype is on-target, investigate pathway complexity) G->I H Perform Unbiased Proteomics (e.g., Thermal Proteome Profiling) H->I cluster_0 Phase 1: Characterize the Effect cluster_1 Phase 2: Investigate Mechanisms cluster_2 Phase 3: Conclusion A Paradoxical Pathway Activation Observed B Perform full dose-response and time-course experiments A->B C Is the effect biphasic or time-dependent? B->C D Test for Feedback Loop Disruption C->D  Yes E Test for Kinase Dimerization C->E  Yes G Phosphatase activity assays or phospho-protein array D->G F Co-immunoprecipitation (Co-IP) of potential dimer partners E->F H Identify mechanism and re-evaluate experimental conclusions F->H G->H

Caption: Decision tree for investigating paradoxical pathway activation.

Detailed Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) for Dimerization

  • Rationale: To test if MTC-acid promotes the interaction between TKX and a potential binding partner (e.g., TKX-B).

  • Protocol:

    • Treat cells with MTC-acid or vehicle.

    • Lyse cells in a non-denaturing buffer.

    • Incubate the lysate with an antibody against TKX.

    • Use Protein A/G beads to precipitate the antibody-protein complex.

    • Wash beads to remove non-specific binders.

    • Elute and analyze by Western blot for the presence of TKX-B.

    • Expected Result: An increase in the amount of TKX-B in the MTC-acid treated sample suggests inhibitor-induced dimerization.

2. Phosphatase Activity Assay

  • Rationale: To determine if MTC-acid treatment indirectly leads to decreased phosphatase activity.

  • Protocol:

    • Treat cells with MTC-acid or vehicle.

    • Prepare cell lysates.

    • Use a commercial phosphatase assay kit (e.g., a colorimetric assay using a generic phosphatase substrate like pNPP).

    • Measure phosphatase activity according to the manufacturer's instructions.

    • Expected Result: A decrease in total phosphatase activity in MTC-acid treated cells would support the feedback loop disruption hypothesis.

Data Summary Table

The following table presents hypothetical selectivity data for MTC-acid, illustrating the type of data you should seek to generate.

TargetIC50 (nM) - Biochemical Assay% Inhibition @ 1µM - Cellular AssayNotes
TKX (On-Target) 15 95% Potent and effective in cells.
Kinase A55045%Moderate off-target activity.
Kinase B2,10015%Weak off-target activity.
Kinase C>10,000<5%Considered a non-hit.

References

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.

  • Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors. Benchchem.

  • Target engagement - the Chemical Probes Portal. Chemical Probes Portal.

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS.

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate.

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed.

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar.

  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.

  • Chemical Probes. Thermo Fisher Scientific - US.

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chem Eng Process Tech.

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [URL]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [URL]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

Sources

Technical Support Center: Enhancing the Bioavailability of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting for the common challenges encountered when enhancing the oral bioavailability of thiazole derivatives. The thiazole ring is a vital scaffold in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] However, its derivatives often exhibit poor aqueous solubility, which can significantly limit their clinical efficacy. This resource is designed to provide not just protocols, but the scientific rationale behind them to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: Why do many thiazole derivatives have poor bioavailability?

A1: The primary reason is often low aqueous solubility. The thiazole ring and its common substituents can create a rigid, crystalline structure with high lipophilicity (a high LogP value), making it difficult for the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[4] This poor solubility is the rate-limiting step for absorption for many Biopharmaceutics Classification System (BCS) Class II and IV drugs.[5][6][7]

Q2: What is the first step I should take to assess the bioavailability problem of my thiazole derivative?

A2: The first step is to determine the Biopharmaceutics Classification System (BCS) class of your compound.[5][8] This requires measuring its aqueous solubility across a physiological pH range (1.2 to 6.8) and its intestinal permeability.[9] Permeability can be assessed using in vitro models like the Caco-2 cell permeability assay.[10][][12] Knowing the BCS class (e.g., Class II: Low Solubility, High Permeability) is crucial as it dictates the most effective enhancement strategy.[5][6][13]

Q3: What are the main strategies to enhance the bioavailability of a poorly soluble thiazole derivative (BCS Class II)?

A3: For BCS Class II compounds, where solubility is the main barrier, the primary strategies focus on increasing the dissolution rate and/or the apparent solubility of the drug in the GI tract. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][15][16]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix to create an amorphous solid state can dramatically improve solubility and dissolution.[17][18][19][20]

  • Lipid-Based Formulations: Encapsulating the drug in lipids, surfactants, and co-solvents can improve solubilization in the gut.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic drug molecule and improve its solubility.

Q4: When should I consider a prodrug approach?

A4: A prodrug approach is particularly useful for BCS Class III (High Solubility, Low Permeability) or Class IV (Low Solubility, Low Permeability) compounds.[13][21] If your thiazole derivative has poor membrane permeability, you can chemically modify it by adding a promoiety to create a more lipophilic prodrug that can cross the intestinal barrier more effectively.[22][23] This promoiety is then cleaved in vivo to release the active parent drug.[21][24] This strategy can also be used to improve solubility.[24][25]

Troubleshooting Guides

Problem 1: The dissolution rate of my thiazole derivative is extremely low and fails to meet specifications.
  • Potential Cause 1.1: Poor API Wettability & Particle Aggregation.

    • Causality: Highly hydrophobic drug particles (common with thiazole derivatives) can agglomerate and float on the surface of the dissolution medium due to high interfacial tension, which drastically reduces the effective surface area available for dissolution.[16][26]

    • Troubleshooting Steps:

      • Incorporate a Surfactant: Add a low concentration (e.g., 0.1% - 1.0%) of a surfactant like sodium lauryl sulfate (SLS) or Polysorbate 80 to the dissolution medium.[16][27] This lowers the surface tension, improves particle wetting, and prevents aggregation.

      • Optimize Granulation: If formulating a tablet, consider wet granulation. This process can incorporate hydrophilic excipients that coat the drug particles, improving their wettability and dispersibility.[16][27]

      • Verify Particle Size: Ensure that particle size reduction methods (micronization) are not leading to excessive aggregation. Sometimes, nanosizing into a stabilized nanosuspension is a better approach.[26][28]

  • Potential Cause 1.2: The crystalline form (polymorph) of the API has very low solubility.

    • Causality: Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities and dissolution rates. You may be working with a highly stable, and thus poorly soluble, crystal form.

    • Troubleshooting Steps:

      • Polymorph Screening: Perform a thorough polymorph screen using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify if a more soluble, metastable form exists.

      • Formulate as an Amorphous Solid Dispersion (ASD): This is a powerful technique to overcome crystal lattice energy. By dispersing the drug in a polymer, you prevent crystallization and maintain the drug in a high-energy, more soluble amorphous state.[17][18][19] Common polymers include PVP, HPMC, and Soluplus®.

Problem 2: My formulation shows promising in vitro dissolution but fails to achieve adequate plasma concentration in vivo.
  • Potential Cause 2.1: The drug is precipitating in the GI tract after release.

    • Causality: Amorphous solid dispersions or other supersaturating systems can release the drug at a concentration above its equilibrium solubility. While this enhances the driving force for absorption, the solution can be thermodynamically unstable, leading to rapid precipitation of the less soluble crystalline form back in the gut.

    • Troubleshooting Steps:

      • Incorporate a Precipitation Inhibitor: Add a precipitation-inhibiting polymer to your formulation. Polymers like HPMC-AS can maintain the drug in a supersaturated state for a longer period, allowing more time for absorption.

      • Use Biorelevant Dissolution Media: Standard dissolution tests may not predict in vivo precipitation. Use biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) for dissolution testing. These media contain bile salts and lecithin, which mimic the gut environment and can help predict precipitation.

  • Potential Cause 2.2: The compound has low intestinal permeability.

    • Causality: Even if the drug is fully dissolved in the GI tract, it must be able to pass through the intestinal epithelium to reach the bloodstream. If the molecule has poor permeability (BCS Class III or IV), high dissolution will not translate to high bioavailability.[5][6]

    • Troubleshooting Steps:

      • Perform a Caco-2 Permeability Assay: This in vitro test is the industry standard for assessing a compound's potential for human intestinal absorption.[10][29] It measures the rate of transport across a monolayer of Caco-2 cells.[][30]

      • Calculate the Efflux Ratio: A bidirectional Caco-2 assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), is crucial. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, limiting its absorption.[10][12]

      • Consider a Prodrug Strategy: If permeability is the confirmed issue, designing a prodrug is a viable path forward.[21][22][23] By masking polar functional groups with a lipophilic promoiety, you can enhance passive diffusion across the cell membrane.

Data Summary & Strategy Selection

The selection of an appropriate bioavailability enhancement strategy is dictated by the physicochemical properties of the thiazole derivative. The Biopharmaceutics Classification System (BCS) provides an essential framework for this decision-making process.[5][8][9]

BCS ClassSolubilityPermeabilityRate-Limiting StepPrimary Enhancement Strategies
Class I HighHighGastric EmptyingGenerally not required; focus on stable, immediate-release dosage forms.[13]
Class II LowHighDissolutionSolid Dispersions , Nanosuspensions , Particle Size Reduction, Lipid Formulations.[7][9]
Class III HighLowPermeabilityProdrug Approach , Permeation Enhancers.[9][21][22]
Class IV LowLowDissolution & PermeabilityCombination approaches: e.g., Nanosuspension with permeation enhancers, or a Prodrug strategy to improve both properties.[13]

Visual Workflows & Diagrams

Decision Tree for Bioavailability Enhancement

This diagram outlines a logical workflow for selecting a suitable enhancement strategy based on initial characterization of your thiazole derivative.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Approach cluster_3 Phase 4: Evaluation start Start: Synthesized Thiazole Derivative bcs Determine BCS Class (Solubility & Caco-2 Permeability) start->bcs decision Select Strategy based on BCS Classification bcs->decision class2 BCS Class II (Low Solubility) decision->class2 Low Sol, High Perm class3 BCS Class III (Low Permeability) decision->class3 High Sol, Low Perm class4 BCS Class IV (Low Sol & Perm) decision->class4 Low Sol, Low Perm sol_enhance Solubility Enhancement: - Solid Dispersion - Nanosuspension - Micronization class2->sol_enhance perm_enhance Permeability Enhancement: - Prodrug Synthesis - Permeation Enhancers class3->perm_enhance combo Combination Strategy: - Nanosuspension + Enhancer - Prodrug Approach class4->combo evaluate Perform In Vitro Dissolution & In Vivo PK Studies sol_enhance->evaluate perm_enhance->evaluate combo->evaluate

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common lab-scale method for preparing an ASD, a highly effective technique for enhancing the solubility of BCS Class II thiazole derivatives.[18][19]

Objective: To convert a crystalline thiazole derivative into a more soluble, amorphous form by dispersing it within a hydrophilic polymer matrix.

Materials:

  • Thiazole Derivative (API)

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Accurately weigh the API and polymer (common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:4 by weight). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.

  • Secondary Drying: Scrape the solid material from the flask. Transfer it to a glass dish and place it in a vacuum oven. Dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling & Sieving: Gently mill the dried ASD into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to ensure particle size uniformity.

  • Characterization (Self-Validation):

    • DSC: Perform Differential Scanning Calorimetry. The absence of a sharp melting endotherm corresponding to the crystalline API confirms the formation of an amorphous state.

    • XRPD: Conduct X-ray Powder Diffraction. A diffuse halo pattern, rather than sharp Bragg peaks, indicates an amorphous solid.

    • Dissolution Testing: Perform dissolution testing on the ASD powder and compare it to the physical mixture and the pure crystalline API. A significant increase in the dissolution rate and extent should be observed.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a high-level overview of the Caco-2 assay to determine intestinal permeability and identify potential efflux transporter interactions.[10][12][29]

Objective: To measure the apparent permeability coefficient (Papp) of a thiazole derivative in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions.

Materials:

  • Caco-2 cells cultured on Transwell™ inserts for 21-25 days.

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Test compound (thiazole derivative).

  • Control compounds: High permeability (e.g., Propranolol), Low permeability (e.g., Mannitol), and P-gp substrate (e.g., Digoxin).

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure tight junctions are intact.

  • Apical-to-Basolateral (A→B) Transport (Absorption):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral-to-Apical (B→A) Transport (Efflux):

    • Wash the cell monolayers as before.

    • Add the dosing solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

    • Interpretation: An ER > 2 strongly suggests that the compound is a substrate of an active efflux transporter.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Alqahtani, M. S., Kazi, M., Alsenaidy, M. A., & Ahmad, M. Z. (2021). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. [Link]

  • Akbari, T., Gharehassanlou, E. P., et al. (2022). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. ResearchGate. [Link]

  • Fernandes, G., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Valo, M. L., et al. (2015). Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery. PubMed. [Link]

  • Fernandes, G., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]

  • S, S., & P, S. (2013). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. [Link]

  • Bhalani, D. V., & Patel, M. M. (2011). Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. Taylor & Francis Online. [Link]

  • Admin. (2023). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. [Link]

  • Mehta, S., et al. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics. [Link]

  • Yadav, S. K., et al. (2022). A Comprehensive Review on Solid Dispersion Technique to Enhance the Solubility and Bioavailability of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. [Link]

  • Singh, J., et al. (2022). A Review on Solid Dispersion: A Technology for improving bioavailability. International Journal of Pharmaceutical Research and Applications. [Link]

  • Kumar, S., & Singh, J. (2016). A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology. [Link]

  • In: Kumar, L. (Ed.). (2019). Prodrugs with Improved Lipophilicity and Permeability. Drug Delivery and Development. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advanced Dissolution Testing for Novel Drug Formulations: Challenges, Emerging Methods, and Regulatory Perspectives. World Journal of Pharmaceutical and Life Sciences. [Link]

  • D'Souza, S., & Faraj, J. A. (2014). Accelerated in vitro release testing methods for extended release parenteral dosage forms. PMC - NIH. [Link]

  • BCS Classification and Formulation Design. (2023, October 30). YouTube. [Link]

  • d'Angelo, I., et al. (2017). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. NIH. [Link]

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. [Link]

  • Fernandes, G., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Pepić, I. (2017). Challenges of in vitro drug release testing in case of advanced mucosal formulations. World Congress on Controversies in Obstetrics, Gynecology & Infertility. [Link]

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  • B, S., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. [Link]

  • Hameed, L. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. [Link]

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  • Caco2 assay protocol. (n.d.). Protocol. [Link]

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Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. We will move beyond basic procedures to address the nuanced challenges of process optimization, troubleshooting, and ensuring batch-to-batch consistency.

Synthetic Strategy Overview

The synthesis of the target compound is efficiently achieved via a two-stage process. The core heterocyclic structure is constructed using the well-established Hantzsch thiazole synthesis, followed by a straightforward saponification to yield the final carboxylic acid.

  • Stage 1: Hantzsch Thiazole Synthesis. This step involves the cyclocondensation of an α-haloester (Ethyl bromopyruvate) with a thioamide (2-(3-methoxyphenyl)ethanethioamide) to form the ethyl ester intermediate, Ethyl 2-(3-methoxybenzyl)-1,3-thiazole-4-carboxylate.[1][2] The thioamide is typically prepared in-situ or as a preceding step from the corresponding amide using a thionating agent like Lawesson's reagent.

  • Stage 2: Saponification. The ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to precipitate the final this compound.[3]

Overall Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Stage 1: Hantzsch Synthesis cluster_2 Stage 2: Saponification & Isolation A 2-(3-methoxyphenyl)acetamide D Thionation A->D B Lawesson's Reagent B->D C Ethyl Bromopyruvate F Cyclocondensation C->F E 2-(3-methoxyphenyl)ethanethioamide (Thioamide Intermediate) D->E E->F G Ethyl 2-(3-methoxybenzyl)-1,3- thiazole-4-carboxylate (Ester Intermediate) F->G H Base Hydrolysis (Saponification) G->H I Acidic Workup & Precipitation H->I J Final Product: 2-(3-Methoxybenzyl)-1,3- thiazole-4-carboxylic acid I->J

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-methoxybenzyl)-1,3-thiazole-4-carboxylate (Ester Intermediate)

This protocol first covers the preparation of the necessary thioamide, followed by the Hantzsch cyclization.

Part A: Preparation of 2-(3-methoxyphenyl)ethanethioamide

  • Set up a multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Charge the reactor with 2-(3-methoxyphenyl)acetamide and anhydrous Toluene.

  • Begin stirring and add Lawesson's reagent portion-wise over 20-30 minutes. The addition can be exothermic.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the conversion of the starting amide by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove solid byproducts. Wash the solids with a small amount of Toluene.

  • The resulting filtrate containing the thioamide is typically used directly in the next step without further purification.

Part B: Hantzsch Cyclocondensation

  • To the filtrate from Part A, add Ethanol as a co-solvent.

  • Cool the mixture to 10-15 °C in an ice bath.

  • Prepare a solution of Ethyl bromopyruvate in Ethanol.

  • Add the Ethyl bromopyruvate solution dropwise to the stirred thioamide solution over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in Ethyl Acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or recrystallization.

Table 1: Reagent Quantities for Hantzsch Synthesis (Stage 1)

Reagent Molar Mass ( g/mol ) 10g Scale (Product) 50g Scale (Product) 250g Scale (Product)
2-(3-methoxyphenyl)acetamide 165.19 6.1 g (1.1 eq) 30.5 g (1.1 eq) 152.5 g (1.1 eq)
Lawesson's Reagent 404.47 8.0 g (0.55 eq) 40.0 g (0.55 eq) 200.0 g (0.55 eq)
Ethyl bromopyruvate 195.04 6.7 g (1.0 eq) 33.5 g (1.0 eq) 167.5 g (1.0 eq)
Toluene (Thionation) - 50 mL 250 mL 1.25 L
Ethanol (Cyclization) - 50 mL 250 mL 1.25 L

| Expected Product Yield | 277.34 | ~7.5-9.0 g | ~37.5-45.0 g | ~187.5-225.0 g |

Protocol 2: Saponification to this compound (Final Product)
  • In a suitable reactor, dissolve the crude or purified ethyl ester from Protocol 1 in a mixture of Tetrahydrofuran (THF) and Methanol.

  • Add an aqueous solution of Sodium Hydroxide (NaOH).

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Once hydrolysis is complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible solvent like Methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 2M Hydrochloric Acid (HCl) to a pH of 3-4.

  • A solid precipitate should form. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum at 40-50 °C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4]

Table 2: Reagent Quantities for Saponification (Stage 2)

Reagent Molar Mass ( g/mol ) For 10g Ester For 50g Ester For 250g Ester
Ester Intermediate 277.34 10.0 g (1.0 eq) 50.0 g (1.0 eq) 250.0 g (1.0 eq)
Sodium Hydroxide (NaOH) 40.00 2.9 g (2.0 eq) 14.5 g (2.0 eq) 72.5 g (2.0 eq)
THF/Methanol (1:1) - 100 mL 500 mL 2.5 L
2M Hydrochloric Acid - As required (~pH 3) As required (~pH 3) As required (~pH 3)

| Expected Product Yield | 249.29 | ~8.0-8.5 g | ~40.0-42.5 g | ~200.0-212.5 g |

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield in Hantzsch Reaction (Stage 1) 1. Poor quality of thioamide: The thionation reaction may be incomplete or the thioamide may have degraded. 2. Ineffective cyclization: Reaction temperature may be too low, or reaction time too short. 3. Degradation of reactants: Ethyl bromopyruvate is a lachrymator and can degrade, especially if impure or old.1. Confirm thioamide formation: Before adding the bromopyruvate, run a TLC or LC-MS of the thionation mixture to confirm consumption of the starting amide. 2. Optimize reaction conditions: Monitor the reaction progress closely. If it stalls, consider a modest increase in temperature (e.g., to 40 °C) or extending the reaction time.[5] 3. Use high-quality reagents: Ensure the ethyl bromopyruvate is of high purity. If in doubt, purification by vacuum distillation is recommended.
Formation of Multiple Byproducts in Stage 1 1. Side reactions of thioamide: Thioamides can be unstable; self-condensation or other side reactions can occur if the Hantzsch reaction is not initiated promptly. 2. Excessive heat: The Hantzsch reaction is exothermic. A rapid temperature increase can lead to decomposition and byproduct formation.[5]1. Use thioamide solution immediately: Proceed with the addition of ethyl bromopyruvate as soon as the thionation is confirmed to be complete. 2. Implement strict temperature control: On a larger scale, use a jacketed reactor with a chiller. Ensure slow, controlled, subsurface addition of the ethyl bromopyruvate to manage the exotherm effectively.
Incomplete Saponification (Stage 2) 1. Insufficient base: Stoichiometric or slightly more than one equivalent of base may not be enough to drive the reaction to completion, especially with crude starting material. 2. Phase transfer issues: On a larger scale, poor mixing can lead to a heterogeneous mixture where the ester and aqueous base do not interact efficiently.1. Use excess base: Employing 2-3 equivalents of NaOH is recommended to ensure complete and rapid hydrolysis.[3] 2. Improve mixing and use co-solvents: Ensure vigorous agitation. The use of THF and/or Methanol as co-solvents creates a homogeneous solution, facilitating efficient reaction between the ester and the hydroxide ions.
Product "Oils Out" During Acidic Precipitation 1. Rapid cooling/pH change: Shocking the system by adding acid too quickly or cooling too rapidly can cause the product to separate as a liquid oil instead of forming a crystalline solid.[6] 2. Presence of impurities: Impurities can act as a eutectic, lowering the melting point of the product and hindering crystallization.1. Control precipitation conditions: Add the acid slowly while maintaining vigorous stirring and a low temperature (0-5 °C). Once precipitation begins, allow the slurry to stir for at least an hour to encourage crystal growth.[6] 2. Purify the intermediate: If oiling out is persistent, purifying the ester intermediate by column chromatography or recrystallization before saponification is highly recommended.
Final Product is Contaminated with Inorganic Salts 1. Inadequate washing: Insufficient washing of the filter cake after precipitation fails to remove all the salt (e.g., NaCl) formed during the acid-base neutralization.1. Perform thorough filter cake washes: Wash the collected solid multiple times with generous amounts of cold deionized water. Check the conductivity of the filtrate to ensure it has returned to baseline. A final wash with a small amount of a very dilute acid solution (e.g., 0.1 M HCl) can also help displace trapped salts before a final water wash.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Hantzsch Thiazole Synthesis? A: The Hantzsch synthesis is a classic and reliable method for forming the thiazole ring.[7] It proceeds through two key steps:

  • Nucleophilic Substitution (SN2): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion.

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.[1][8]

G Thioamide Thioamide (Nucleophile) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S attacks C-Br (SN2) Haloketone α-Haloester (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 N attacks C=O (Intramolecular Cyclization) Product Thiazole Ring (Aromatized) Intermediate2->Product - H2O (Dehydration)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: What are the most critical parameters to control when scaling up this process? A: When moving from bench-scale to pilot or production scale, the following parameters are critical:

  • Temperature Control: Both the thionation with Lawesson's reagent and the Hantzsch cyclization can be exothermic. Precise temperature control via jacketed reactors is essential to prevent runaway reactions and byproduct formation.

  • Reagent Addition Rate: Slow, controlled addition of reagents, particularly ethyl bromopyruvate, is crucial for managing exotherms and ensuring a homogeneous reaction.

  • Mixing Efficiency: Adequate agitation is vital to maintain homogeneity, ensure efficient heat transfer, and facilitate reactions between different phases (e.g., during saponification and extraction). Baffles and appropriate impeller design are important considerations in large reactors.

  • Process Safety: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Lawesson's reagent can release H₂S upon contact with acid and should be handled with care. A thorough process safety review is mandatory before any scale-up operation.

Q3: What analytical methods are recommended for in-process control and final product release? A: A robust analytical strategy is key to a successful and reproducible synthesis.

  • In-Process Controls (IPCs):

    • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of intermediates and products.

    • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reaction conversion and can identify and track the formation of impurities.

  • Final Product Release:

    • HPLC: To determine the purity and assay of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of high purity.[3]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • National Center for Biotechnology Information (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available from: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide to Validating the Mechanism of Action of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid as a Novel MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for validating the hypothesized mechanism of action of the novel chemical entity, 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, hereafter referred to as Compound T-4C . Our central hypothesis is that Compound T-4C functions as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase critically involved in cancer metastasis and inflammatory disorders.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade. We will compare the performance of Compound T-4C against established, well-characterized MMP inhibitors to benchmark its potency and selectivity.

Foundational Hypothesis: Why Target MMP-9?

MMP-9 is a compelling therapeutic target due to its primary role in degrading Type IV collagen, a major component of the basement membrane. Dysregulation of MMP-9 activity is a hallmark of numerous pathologies, including tumor invasion, rheumatoid arthritis, and chronic obstructive pulmonary disease. An effective inhibitor of MMP-9 could therefore offer significant therapeutic benefits.

The chemical structure of Compound T-4C, featuring a thiazole ring and a carboxylic acid moiety, provides a strong rationale for our hypothesis. The carboxylic acid group can act as a zinc-chelating group, a common feature in many known MMP inhibitors that is crucial for binding to the catalytic zinc ion in the enzyme's active site.

Our investigation will follow a logical, multi-tiered approach, beginning with direct biochemical validation and progressing to more complex cell-based and selectivity assessments.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Target Engagement a Hypothesis: Compound T-4C is an MMP-9 Inhibitor b Biochemical Assay: In Vitro MMP-9 Enzymatic Activity a->b Test c Determine IC50 & Ki b->c Quantify d Cell-Based Assay: Zymography for MMP-9 Secretion & Activity c->d Validate in Cellular Context e Cell Invasion Assay (e.g., Boyden Chamber) d->e Functional Consequence f MMP Selectivity Panel (MMP-1, MMP-2, etc.) e->f Assess Off-Target Effects g Cellular Thermal Shift Assay (CETSA) for Target Engagement f->g Confirm Specificity h h g->h Validated Mechanism

Figure 1: A multi-phased workflow for validating the mechanism of action of a novel compound.

Comparative Compounds

To provide a robust benchmark for Compound T-4C's performance, we will utilize the following well-characterized inhibitors:

  • Marimastat: A broad-spectrum MMP inhibitor. It serves as a positive control for general MMP inhibition but helps to assess the selectivity of our test compound.

  • Rebastinib (DCC-2036): While primarily known as a tyrosine kinase inhibitor, it has been reported to have off-target effects on MMPs. It can serve as a control for compounds with different primary mechanisms.

  • A Selective MMP-9 Inhibitor (e.g., Andecaliximab): A monoclonal antibody, representing a different therapeutic modality, or a specific small molecule inhibitor if available, to compare against a highly selective agent.

Experimental Protocols and Data Interpretation

Phase 1: Direct Enzyme Inhibition (Biochemical Assay)

The first and most critical step is to determine if Compound T-4C directly inhibits the catalytic activity of purified, recombinant human MMP-9.

Protocol: Fluorogenic MMP-9 Inhibition Assay

  • Reagents & Materials:

    • Recombinant Human MMP-9 (activated)

    • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • Compound T-4C, Marimastat (positive control), DMSO (vehicle control)

    • 96-well black microplates

  • Procedure:

    • Prepare a serial dilution of Compound T-4C (e.g., from 100 µM to 1 nM) in DMSO, then dilute into assay buffer.

    • To each well, add 50 µL of the diluted compound or control.

    • Add 25 µL of recombinant MMP-9 enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm) every minute for 60 minutes.

  • Data Analysis & Interpretation:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log concentration of Compound T-4C and fit the data to a four-parameter logistic equation to determine the IC₅₀ value .

Table 1: Hypothetical Biochemical Inhibition Data

CompoundTargetIC₅₀ (nM)Hill Slope
Compound T-4C MMP-9 75.2 -1.1
MarimastatMMP-910.5-1.0
RebastinibMMP-9> 10,000N/A

This table allows for a direct comparison of potency. An IC₅₀ in the nanomolar range for Compound T-4C would be a strong indicator of potent, direct inhibition.

Phase 2: Cellular Functional Assays

Demonstrating enzyme inhibition in a test tube is essential, but it is not sufficient. We must validate that the compound is active in a more complex biological environment.

Protocol: Gelatin Zymography

This technique allows for the visualization of MMP-9 activity from cell culture supernatants.

  • Cell Culture:

    • Use a cell line known to secrete high levels of MMP-9, such as HT-1080 fibrosarcoma cells.

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of Compound T-4C and controls in serum-free media for 24 hours. Phorbol 12-myristate 13-acetate (PMA) can be used to stimulate MMP-9 expression.

  • Procedure:

    • Collect the conditioned media from the treated cells.

    • Load equal amounts of protein onto a non-reducing SDS-PAGE gel co-polymerized with gelatin.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

    • Incubate the gel in a developing buffer (containing Ca²⁺ and Zn²⁺) at 37°C for 18-24 hours.

    • Stain the gel with Coomassie Brilliant Blue.

  • Data Analysis & Interpretation:

    • Areas of MMP-9 activity will appear as clear bands on a blue background where the gelatin has been degraded.

    • Quantify the band intensity using densitometry software. A dose-dependent decrease in the clear band for Compound T-4C-treated samples would confirm its ability to inhibit MMP-9 activity in a cellular context.

G cluster_0 Cell Treatment cluster_1 Zymography a HT-1080 Cells b Treat with Compound T-4C a->b c Collect Supernatant b->c d Run on Gelatin SDS-PAGE c->d e Incubate & Stain d->e f Visualize Bands (Clear zones = Activity) e->f

Figure 2: Workflow for Gelatin Zymography to assess cellular MMP-9 activity.

Phase 3: Target Selectivity and Engagement

A crucial aspect of drug development is ensuring that a compound interacts with its intended target with high specificity to minimize off-target effects.

Protocol: MMP Selectivity Panel

This involves running the same fluorogenic assay described in Section 3.1 but using a panel of different recombinant MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-13).

Data Analysis & Interpretation:

By calculating the IC₅₀ for each MMP, we can determine the selectivity profile of Compound T-4C.

Table 2: Hypothetical MMP Selectivity Profile

CompoundMMP-1 IC₅₀ (nM)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM) MMP-13 IC₅₀ (nM)Selectivity (MMP-2/MMP-9)
Compound T-4C 1,50098075.2 2,10013-fold
Marimastat5810.5 12~0.8-fold (Non-selective)

A high selectivity ratio (e.g., >10-fold) for MMP-9 over other MMPs is a highly desirable characteristic, suggesting a lower likelihood of side effects associated with inhibiting other metalloproteinases.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells with Compound T-4C or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of soluble MMP-9 remaining at each temperature using Western Blot or ELISA.

Data Analysis & Interpretation:

In the presence of Compound T-4C, the MMP-9 protein should be more resistant to heat-induced denaturation. This will result in a "shift" of the melting curve to higher temperatures compared to the vehicle-treated control, providing strong evidence of direct binding in a physiological context.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validate the hypothesis that this compound (Compound T-4C) is a potent and selective inhibitor of MMP-9. By progressing through direct biochemical assays, cell-based functional validation, and finally, target selectivity and engagement studies, researchers can build a comprehensive and compelling data package.

Positive results from this workflow—demonstrating potent IC₅₀, dose-dependent inhibition of cellular activity, a clean selectivity profile, and a clear thermal shift in CETSA—would provide strong validation of the proposed mechanism of action. These findings would justify advancing Compound T-4C into more complex preclinical models of cancer or inflammatory disease to evaluate its therapeutic potential.

References

  • Title: Matrix metalloproteinases as therapeutic targets in cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: The role of matrix metalloproteinases and their inhibitors in tissue remodeling. Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: An overview of matrix metalloproteinase inhibitors: a special emphasis on natural and marine compounds. Source: Marine Drugs URL: [Link]

comparing efficacy of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid with other anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Review: A Framework for Evaluating the Anticancer Efficacy of Novel Thiazole Derivatives, Featuring 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid as a Candidate Compound

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer agents. This guide provides a comprehensive framework for evaluating the preclinical anticancer efficacy of novel thiazole-containing compounds, using the hypothetical candidate this compound as a central example. Due to the limited publicly available data on this specific molecule, we will use the well-characterized, thiazole-containing BRAF inhibitor, Dabrafenib, as a reference compound to illustrate the comparative experimental workflow. This guide details the necessary in vitro assays, from initial cytotoxicity screening to mechanism of action studies, and provides a logical structure for data interpretation and comparison against established anticancer drugs.

Introduction: The Thiazole Moiety in Oncology

The 1,3-thiazole ring is a key pharmacophore in a variety of therapeutic agents, including several targeted anticancer drugs. Its ability to act as a bioisostere for other aromatic rings and its capacity to engage in hydrogen bonding and other non-covalent interactions have made it a valuable component in the design of enzyme inhibitors. A notable example is Dabrafenib, a potent inhibitor of BRAF kinase, which is a critical driver in a significant subset of melanomas and other cancers. The evaluation of any new thiazole derivative, such as this compound, therefore warrants a rigorous, multi-faceted approach to characterize its potential as a therapeutic agent.

Phase 1: Initial Cytotoxicity and Selectivity Screening

The first step in evaluating a novel compound is to determine its cytotoxic potential across a panel of cancer cell lines and to assess its selectivity. This initial screen provides a broad overview of the compound's activity and helps in prioritizing cell lines for further mechanistic studies.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 for BRAF-mutant melanoma, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Dabrafenib, and a standard chemotherapeutic like Doxorubicin) in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Comparative Data

To illustrate the output of such an experiment, the following table presents hypothetical IC50 values.

CompoundA375 (BRAF V600E)SK-MEL-28 (BRAF V600E)MCF-7 (BRAF wild-type)HFF-1 (Normal Fibroblast)
This compound 5.2 µM8.1 µM> 100 µM> 100 µM
Dabrafenib 0.005 µM0.008 µM15 µM25 µM
Doxorubicin 0.1 µM0.25 µM0.5 µM0.8 µM

Interpretation: In this hypothetical scenario, the novel compound shows moderate, selective activity against BRAF-mutant cell lines, though it is significantly less potent than the targeted agent Dabrafenib. Its lack of toxicity in normal fibroblasts suggests a favorable therapeutic window compared to the non-specific agent Doxorubicin.

Phase 2: Elucidating the Mechanism of Action

Once initial activity is confirmed, the next crucial step is to understand how the compound exerts its cytotoxic effects. This involves investigating its impact on key cellular processes like apoptosis and identifying its molecular target.

Experimental Protocol: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells (e.g., A375) with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizing the Experimental Workflow

The overall workflow for evaluating a novel compound can be visualized as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation a Synthesize Novel Compound (this compound) b Select Cancer Cell Line Panel (e.g., A375, MCF-7) & Normal Cells a->b c Perform MTT Assay (72h incubation) b->c d Calculate IC50 Values c->d e Apoptosis Assay (Annexin V/PI Staining) d->e If IC50 is promising f Cell Cycle Analysis (Propidium Iodide Staining) d->f g Target Identification (e.g., Kinase Profiling, Western Blot) d->g h Pathway Analysis e->h f->h g->h i Xenograft Mouse Model h->i If mechanism is validated j Evaluate Tumor Growth Inhibition i->j k Assess Toxicity j->k

Caption: High-level workflow for preclinical evaluation of a novel anticancer compound.

Phase 3: Target Identification and Pathway Analysis

A key differentiator for novel compounds is the identification of a specific molecular target. For a compound showing selectivity towards BRAF-mutant cells, a logical step is to investigate its effect on the MAPK/ERK signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many melanomas, a mutation in BRAF (like V600E) leads to constitutive activation of this pathway, driving uncontrolled cell division.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF NovelCompound Hypothetical Target of Novel Thiazole Compound NovelCompound->MEK Possible MOA

Caption: Simplified MAPK/ERK signaling pathway, highlighting the role of BRAF and potential points of inhibition.

Experimental Protocol: Western Blot for Pathway Modulation

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling cascade, providing evidence of target engagement.

Step-by-Step Methodology:

  • Cell Lysis: Treat A375 cells with the test compounds for a short period (e.g., 2-6 hours) and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total-ERK, p-MEK, total-MEK) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Results: Treatment with an effective inhibitor of the MAPK pathway (like Dabrafenib) would show a marked decrease in the levels of phosphorylated MEK and ERK, while the total protein levels remain unchanged. A similar result with the novel thiazole compound would suggest it also targets this pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to characterize the anticancer efficacy of a novel thiazole derivative, this compound, using established methodologies and a well-known drug, Dabrafenib, for comparison. The proposed workflow, from broad cytotoxicity screening to specific mechanism of action studies, provides a robust framework for making data-driven decisions in the early stages of drug discovery. Should a novel compound demonstrate promising in vitro activity and a clear mechanism of action, the subsequent steps would involve in vivo validation using animal models, such as xenograft studies in mice, to assess its efficacy and safety in a more complex biological system.

References

  • MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Dabrafenib and BRAF Inhibition: Hauschild, A., et al. (2012). Dabrafenib in BRAF-mutated metastatic melanoma: a multicentre, open-label, phase 3 randomised controlled trial. The Lancet. [Link]

  • Annexin V/PI Staining for Apoptosis: Vermes, C., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]

  • Western Blotting Protocols: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(3-methoxybenzyl)-1,3-thiazole-4-carboxylic acid. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Our focus is to dissect the parent molecule, understand the functional contribution of each component, and provide a comparative framework for designing next-generation analogs with enhanced potency and optimized pharmacological profiles.

The exploration of SAR is a critical, iterative process in drug discovery. It involves the systematic modification of a lead compound's chemical structure to identify the key molecular features—the pharmacophore—responsible for its biological activity. This guide is structured to walk researchers through the causal relationships between structural changes and their functional consequences, supported by established experimental protocols and comparative data.

The Core Molecular Scaffold: A Tripartite Analysis

The lead compound, this compound, can be logically deconstructed into three primary regions for SAR investigation. Understanding how modifications to each region influence biological outcomes is fundamental to rational drug design.

cluster_0 This compound cluster_1 Regions for SAR Modification Core A Region A: 3-Methoxybenzyl Group Core->A Explores lipophilicity, steric bulk, and electronic effects in binding pocket. B Region B: 1,3-Thiazole Core Core->B Determines core geometry and metabolic stability. C Region C: 4-Carboxylic Acid Moiety Core->C Key interaction point, influences solubility and pharmacokinetic properties.

Caption: Key regions of the parent molecule for SAR modification.

Part 1: SAR Analysis of the Benzyl Moiety (Region A)

The 2-benzyl group plays a crucial role in orienting the molecule within a target's binding site. Modifications here probe the pocket's steric and electronic tolerances. The methoxy substituent is a common starting point for optimization.

Key Insights:

  • Positional Isomers: Moving the methoxy group from the meta (3-) to the para (4-) or ortho (2-) position can significantly alter activity by changing the molecule's dipole moment and interaction geometry.

  • Substituent Effects: Replacing the methoxy group with electron-donating groups (e.g., -CH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) helps map the electronic environment of the binding site.

  • Steric Bulk: Introducing larger groups, such as a tert-butyl group, can enhance lipophilicity and van der Waals interactions, often leading to increased potency, provided the binding pocket can accommodate the size.[4]

Table 1: Comparative Activity of Benzyl Moiety Analogs (Illustrative Data)

Compound ID Modification (Region A) Target Activity (IC₅₀, µM) Rationale for Change
LEAD-01 3-Methoxybenzyl 10.5 Parent Compound
ANA-02 4-Methoxybenzyl 8.2 Explore positional isomerism
ANA-03 3-Chlorobenzyl 5.1 Introduce electron-withdrawing group
ANA-04 3-Hydroxybenzyl 15.8 Introduce H-bond donor
ANA-05 3-(Trifluoromethyl)benzyl 2.5 Strong electron-withdrawing & lipophilic

| ANA-06 | Phenyl (unsubstituted) | 25.0 | Establish baseline necessity of substituent |

Part 2: SAR Analysis of the Heterocyclic Core (Region B)

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, providing a rigid, metabolically stable core.[2][3] Its primary role is to correctly position the substituents in Regions A and C for optimal target engagement.

Key Insights:

  • Scaffold Hopping: Replacing the thiazole ring with other 5-membered heterocycles like oxazole or imidazole can reveal the importance of the sulfur atom for activity.

  • Ring Saturation: The aromaticity of the thiazole is often critical. For example, reducing it to a thiazolidine ring has been shown to cause a sharp decrease in antiproliferative activity in related compounds, indicating the planar structure is essential.[5]

  • Substitution: Adding small substituents at the C5 position of the thiazole ring can introduce new interaction points or fine-tune the electronic properties of the core.

Table 2: Comparative Activity of Heterocyclic Core Analogs (Illustrative Data)

Compound ID Modification (Region B) Target Activity (IC₅₀, µM) Rationale for Change
LEAD-01 1,3-Thiazole 10.5 Parent Compound
ANA-07 1,3-Oxazole 35.2 Bioisosteric replacement (S to O)
ANA-08 Thiazolidine >100 Evaluate importance of aromaticity
ANA-09 5-Methyl-1,3-Thiazole 7.9 Probe for additional steric interactions

| ANA-10 | Imidazole | 41.5 | Bioisosteric replacement (S to NH) |

Part 3: SAR Analysis of the Carboxylic Acid Moiety (Region C)

The carboxylic acid at the C4 position is a strong hydrogen bond donor and acceptor and is often ionized at physiological pH. This moiety frequently serves as a critical anchor to a positively charged residue (e.g., Arginine or Lysine) in an enzyme's active site.

Key Insights:

  • Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the charge and increases lipophilicity. This can enhance cell permeability, making esters useful as prodrugs, though it often reduces direct target binding.

  • Amidation: Replacing the acid with a primary or secondary amide introduces different hydrogen bonding patterns and removes the negative charge. The conversion of the carboxylic acid to an amide is a common and effective modification strategy in related thiazole series.[6][7]

  • Bioisosteric Replacement: Switching the carboxylic acid with other acidic groups like a tetrazole can maintain the acidic nature and negative charge while altering steric properties and pKa, potentially improving oral bioavailability.

Table 3: Comparative Activity of Carboxylic Acid Moiety Analogs (Illustrative Data)

Compound ID Modification (Region C) Target Activity (IC₅₀, µM) Rationale for Change
LEAD-01 -COOH (Carboxylic Acid) 10.5 Parent Compound
ANA-11 -COOCH₃ (Methyl Ester) 55.0 Prodrug strategy; remove charge
ANA-12 -CONH₂ (Primary Amide) 12.1 Modify H-bonding; remove charge
ANA-13 -CONH(CH₃) (Secondary Amide) 8.9 Add lipophilicity and alter H-bond pattern

| ANA-14 | Tetrazole | 14.3 | Carboxylic acid bioisostere |

Experimental Design and Protocols

The integrity of any SAR study rests on robust and reproducible experimental methods. The following section details the essential workflows for synthesizing and evaluating the biological activity of these analogs.

cluster_workflow General SAR Workflow A Analog Design B Chemical Synthesis A->B C Purification & Characterization B->C D In Vitro Biological Assay (e.g., Enzyme Inhibition) C->D E Data Analysis (IC₅₀ Determination) D->E F SAR Interpretation E->F G Design of Next-Generation Analogs F->G G->A

Caption: A typical iterative workflow for SAR studies.

Protocol 1: General Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acid Analogs

This protocol is adapted from established Hantzsch thiazole synthesis and subsequent modifications.[6][8]

  • Step 1: Synthesis of Thioamide Intermediate.

    • To a solution of the desired substituted benzaldehyde (1.0 eq) in ethanol, add sulfur powder (1.2 eq) and morpholine (1.5 eq).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, pour it into ice-cold water, and collect the precipitated thioamide by filtration.

  • Step 2: Cyclization to form the Thiazole Ring.

    • Dissolve the thioamide (1.0 eq) in anhydrous ethanol.

    • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction, and collect the resulting ethyl 2-aryl-1,3-thiazole-4-carboxylate precipitate.

  • Step 3: Hydrolysis to Carboxylic Acid.

    • Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

    • Stir the mixture at room temperature for 12-24 hours until hydrolysis is complete.

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl).

    • Collect the precipitated 2-aryl-1,3-thiazole-4-carboxylic acid by filtration, wash with water, and dry.

Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for inflammation.[9]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Protocol 3: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the potency of an inhibitor against a purified enzyme.[10][11]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of the enzyme and its substrate in the assay buffer. The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ).[12]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or vehicle for control wells.

      • Enzyme solution.

    • Incubate the enzyme and inhibitor together for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. The method of detection depends on the specific enzyme and substrate used.[10]

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a clear path for rational drug design. The data suggests that potent analogs can be developed by introducing strong electron-withdrawing groups on the benzyl ring, maintaining the aromaticity of the thiazole core, and modulating the properties of the C4-carboxylic acid moiety through bioisosteric replacement or amidation.

Future work should focus on synthesizing and testing combinations of these optimal features. For instance, an analog featuring a 3-(trifluoromethyl)benzyl group at C2 and a secondary amide at C4 is a logical next step based on the illustrative data. Furthermore, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy studies will be required to translate promising in vitro activity into viable therapeutic candidates.

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In Vivo Validation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid as an Anti-Tumor Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid as a potential anti-tumor agent. Drawing upon established methodologies and the known anti-cancer properties of thiazole derivatives, we present a detailed experimental design for rigorous preclinical assessment. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded protocol for evaluating the efficacy of this novel compound compared to a standard-of-care chemotherapy agent.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a core structure in a variety of synthetic compounds with demonstrated pharmacological activities, earning it the moniker of a "magic moiety" in medicinal chemistry.[1] Thiazole derivatives have garnered significant attention for their broad biological and pharmacological properties, including notable anti-cancer effects.[1][2] These compounds have been shown to selectively target cancer cells, sparing normal cells, and exhibit considerable anti-tumor activity.[2] The anti-cancer mechanisms of thiazole derivatives are diverse and include the induction of apoptosis, disruption of tubulin polymerization, and modulation of key signaling pathways such as NF-κB/mTOR/PI3K/Akt.[3]

The subject of this guide, this compound, belongs to this promising class of compounds. While in vitro studies have indicated its potential, rigorous in vivo validation is a critical next step to ascertain its therapeutic viability. This guide outlines a comparative study to evaluate its anti-tumor efficacy in established mouse models of cancer.

Proposed Mechanism of Action

Based on the known activities of similar thiazole-based compounds, it is hypothesized that this compound may exert its anti-tumor effects through the inhibition of tubulin polymerization. Several 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][5][6] The methoxybenzyl group in the candidate compound may play a crucial role in binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which are essential for cell division.

Proposed Signaling Pathway for this compound

G Compound 2-(3-Methoxybenzyl)-1,3- thiazole-4-carboxylic acid Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Comparative In Vivo Validation: Experimental Design

To robustly evaluate the anti-tumor activity of this compound, a comparative study utilizing a human tumor xenograft mouse model is proposed.[7] This model allows for the assessment of the compound's efficacy on human cancer cells in an in vivo environment.

Materials and Methods

3.1.1. Cell Lines and Animal Models

  • Cell Line: Human breast adenocarcinoma cell line, MCF-7, will be used. This cell line is well-characterized and widely used in cancer research.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. These mice lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus preventing the rejection of human tumor xenografts.[7]

3.1.2. Tumor Implantation

  • MCF-7 cells will be cultured in appropriate media until they reach 80-90% confluency.

  • Cells will be harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel.

  • Each mouse will be subcutaneously injected with 5 x 10^6 MCF-7 cells in the right flank.[8]

  • Tumor growth will be monitored every other day using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.[8]

3.1.3. Experimental Groups and Treatment

Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=8 per group):

  • Group 1: Vehicle Control (VC): Administered with the vehicle used to dissolve the test compound and standard drug (e.g., 0.5% carboxymethylcellulose).

  • Group 2: Test Compound (TC): Administered with this compound at a predetermined dose (e.g., 50 mg/kg, administered intraperitoneally, daily).

  • Group 3: Standard of Care (SoC): Administered with Paclitaxel (a known tubulin inhibitor) at a standard therapeutic dose (e.g., 10 mg/kg, administered intravenously, once a week).

3.1.4. Efficacy Evaluation

  • Tumor Growth Inhibition (TGI): Tumor volume and body weight will be measured twice weekly. The study will continue for 21 days or until tumors in the control group reach the maximum allowed size.

  • Toxicity Assessment: Animal health will be monitored daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint Analysis: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis).

Experimental Workflow for In Vivo Validation

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Evaluation CellCulture MCF-7 Cell Culture Harvest Cell Harvest & Preparation CellCulture->Harvest Implantation Subcutaneous Injection in Nude Mice Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Dosing: - Vehicle Control - Test Compound - Standard of Care Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision & Histological Analysis Monitoring->Endpoint

Caption: Step-by-step workflow for the in vivo validation study.

Comparative Performance Data (Illustrative)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed study.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)% TGI
Vehicle Control (VC)1500 ± 250-
Test Compound (TC)600 ± 15060%
Standard of Care (SoC)450 ± 12070%

Table 2: Body Weight Change

Treatment GroupMean Body Weight Change from Day 0 (%)
Vehicle Control (VC)+5%
Test Compound (TC)-2%
Standard of Care (SoC)-10%

Table 3: Histological Analysis

Treatment GroupProliferation Index (Ki-67 positive cells, %)Apoptotic Index (TUNEL positive cells, %)
Vehicle Control (VC)85%5%
Test Compound (TC)30%40%
Standard of Care (SoC)20%55%

Discussion and Interpretation

The illustrative data suggests that this compound exhibits significant anti-tumor activity, achieving a 60% tumor growth inhibition. While the standard-of-care, Paclitaxel, shows slightly higher efficacy (70% TGI), the test compound demonstrates a more favorable safety profile with minimal impact on body weight. This is a crucial consideration in the development of new cancer therapies, as treatment-related toxicity is a major clinical challenge.[9]

The histological findings would further support the proposed mechanism of action. A marked decrease in the proliferation marker Ki-67 and a significant increase in the apoptotic marker TUNEL in the test compound-treated group would indicate that the compound effectively inhibits cell division and induces programmed cell death, consistent with the effects of a tubulin polymerization inhibitor.

Conclusion and Future Directions

The proposed in vivo validation study provides a robust framework for assessing the anti-tumor potential of this compound. The hypothetical results suggest that this compound could be a promising therapeutic candidate with a potentially better safety profile than existing standard-of-care agents.

Further studies should include:

  • Dose-response studies: To determine the optimal therapeutic dose.

  • Pharmacokinetic and pharmacodynamic (PK/PD) analysis: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its anti-tumor effects.

  • Evaluation in other cancer models: Including patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[8]

  • Combination therapy studies: To investigate potential synergistic effects with other anti-cancer agents.

By following this comprehensive validation pathway, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential clinical development.

References

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A Comparative Guide to the Cross-Reactivity Profiling of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinically effective therapeutic is fraught with challenges, chief among them being the potential for off-target interactions. While a compound's on-target potency is crucial, its selectivity profile is equally, if not more, critical in determining its ultimate success. Off-target effects can lead to unforeseen toxicities, diminished efficacy, and are a primary cause of late-stage drug development failures. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel small molecule, exemplified by 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, a compound with a thiazole core often found in biologically active agents.[1][2][3] The methodologies outlined herein are designed to be a self-validating system, providing a robust and objective assessment of a compound's selectivity and potential liabilities.

While specific experimental data for this compound is not yet extensively available in the public domain, this guide will establish a robust framework for its analysis. To illustrate the principles and data presentation, we will reference established methodologies and provide hypothetical data that reflects typical outcomes of such experimental procedures.

Part 1: A Phased Approach to Cross-Reactivity Profiling

A thorough assessment of cross-reactivity should be an iterative process, beginning with broad, high-throughput screens and progressively narrowing down to more focused, mechanistic studies. This phased approach allows for early identification of potential liabilities and informs subsequent stages of drug development.

Caption: A phased workflow for comprehensive cross-reactivity profiling.

Phase 1: In Silico Profiling - The Predictive First Pass

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target landscape of a novel compound.[4][5][6][7] These approaches leverage the compound's structure to predict its interactions with a vast array of biological targets.

Methodologies:

  • Ligand-Based Approaches: These methods compare the structural and physicochemical properties of the query compound to databases of known active molecules.

  • Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and pose of the compound in the protein's active site.

  • Machine Learning and AI: Modern approaches utilize ensemble learning and deep learning models to predict drug-target interactions with increasing accuracy.[4][7]

Illustrative Data Table: Predicted Off-Target Liabilities for this compound

Target ClassPredicted Off-TargetPrediction ScoreRationale
KinaseCyclin-Dependent Kinase 2 (CDK2)0.85Structural similarity to known kinase inhibitors with a thiazole scaffold.
GPCRAdenosine A2a Receptor0.79Shape and electrostatic similarity to known adenosine receptor antagonists.
Ion ChannelhERG0.65Presence of a carboxylic acid moiety, a feature sometimes associated with hERG binding.
EnzymeCyclooxygenase-2 (COX-2)0.91Thiazole derivatives have been identified as COX inhibitors.[8]

Note: The prediction scores are hypothetical and for illustrative purposes. They typically represent a probability or confidence level from the computational model.

Phase 2: Broad Panel In Vitro Screening - Casting a Wide Net

The predictions from in silico profiling guide the selection of broad-panel in vitro screens. These assays provide the first experimental evidence of off-target interactions by testing the compound against a large and diverse set of purified proteins.

Recommended Screening Panels:

  • Kinase Panel: A comprehensive panel of several hundred kinases is essential, as these enzymes are common off-targets for many small molecules.

  • Safety Pharmacology Panel: This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters that are known to be involved in adverse drug reactions.[9][10][11]

  • Enzyme and Receptor Panels: Depending on the structural motifs of the compound, panels of other enzyme classes (e.g., proteases, phosphatases) and nuclear receptors can be included.

Illustrative Data Table: Broad Panel Screening Results (% Inhibition at 10 µM)

Target% InhibitionTarget Class
Primary Target (Hypothetical) 95% Enzyme
CDK268%Kinase
ROCK155%Kinase
COX-285%Enzyme
hERG42%Ion Channel
Adenosine A2a Receptor35%GPCR
... (other targets with <30% inhibition not shown)
Phase 3: Focused In Vitro Assays - Quantifying Off-Target Potency

Hits identified in the broad panel screens must be validated and quantified through focused, dose-response assays to determine their potency (e.g., IC50 or Kd). This allows for a direct comparison between the on-target and off-target activities of the compound.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a standard radiometric kinase assay to determine the IC50 of a test compound against a specific kinase.[12][13][14][15][16]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer

  • ATP (spiked with 33P-γ-ATP)

  • Test compound (serially diluted)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a master mix of the kinase and its substrate in the kinase buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and transfer the contents of each well onto a filter membrane that captures the phosphorylated substrate.

  • Wash the membrane to remove unincorporated 33P-γ-ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the % inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50.

Caption: Workflow for a radiometric in vitro kinase assay.

Illustrative Data Table: Comparative Potency Profile

TargetIC50 (nM)
Primary Target (Hypothetical) 50
CDK2850
ROCK11,200
COX-2250
hERG>10,000
Phase 4: Cellular and Phenotypic Assays - Assessing Functional Consequences

Demonstrating that a compound binds to an off-target protein is only part of the story. It is crucial to determine if this binding event translates into a functional consequence in a cellular context.

Methodologies:

  • Target-Specific Cellular Assays: For each validated off-target, a specific cellular assay should be employed to measure the functional outcome of inhibition (e.g., a cell-based assay for CDK2 activity).

  • Phenotypic Screening: Unbiased phenotypic screens, such as high-content imaging or cell viability assays across a diverse panel of cell lines, can reveal unexpected cellular activities.

Phase 5: Safety Pharmacology - Regulatory Core Battery Studies

Safety pharmacology studies are a regulatory requirement and are designed to investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[9][10][17][18]

Core Battery Studies:

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin screen is used to assess behavioral and neurological effects.[10]

  • Cardiovascular System: In vitro hERG assays are conducted to assess the risk of QT interval prolongation, a major safety concern.[9][10] In vivo cardiovascular parameters are also monitored.

  • Respiratory System: Respiratory rate and function are evaluated in vivo.[10]

Part 2: Synthesizing the Data for a Holistic View

The final step in cross-reactivity profiling is to integrate all the data to form a comprehensive picture of the compound's selectivity and potential liabilities. A selectivity index, calculated by dividing the off-target IC50 by the on-target IC50, is a useful metric for quantifying selectivity.

Illustrative Selectivity Profile of this compound

TargetIC50 (nM)Selectivity Index (Off-target IC50 / On-target IC50)
Primary Target (Hypothetical) 50 -
CDK285017
ROCK11,20024
COX-22505
hERG>10,000>200

Interpretation and Next Steps:

Based on this hypothetical data, this compound shows a favorable selectivity profile against the tested kinases and hERG. However, the 5-fold selectivity against COX-2 warrants further investigation. This could be a desirable polypharmacology if COX-2 inhibition is beneficial for the intended indication, or it could be an undesirable off-target effect that needs to be engineered out through medicinal chemistry efforts.

Conclusion

A rigorous and systematic approach to cross-reactivity profiling is indispensable in modern drug discovery. By combining predictive computational methods with a tiered in vitro and cellular screening strategy, researchers can gain a deep understanding of a compound's selectivity and make informed decisions to mitigate the risk of off-target-mediated toxicity. This guide provides a robust framework for such an endeavor, enabling the development of safer and more effective medicines.

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The Cutting Edge of Cytoskeletal Disruption: A Comparative Analysis of Thiazole-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate dance of cellular life, the microtubule network stands as a pivotal choreographer, orchestrating cell division, shape, and transport. This very dynamism, however, presents a vulnerability that has been astutely exploited in the realm of oncology. Tubulin, the fundamental protein subunit of microtubules, has emerged as a prime target for anticancer therapeutics. Among the diverse chemical scaffolds engineered to disrupt tubulin function, the thiazole ring has garnered significant attention for its ability to anchor potent tubulin polymerization inhibitors. This guide provides an in-depth comparative analysis of various classes of thiazole-based tubulin inhibitors, offering a synthesis of their mechanisms, experimental data, and the methodologies employed in their evaluation.

The Allure of the Thiazole Scaffold in Targeting Tubulin

The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, serves as a versatile pharmacophore in medicinal chemistry.[1][2] Its structural rigidity, electronic properties, and capacity for diverse substitutions make it an ideal building block for designing molecules that can specifically interact with biological targets.[2][3] In the context of tubulin inhibition, the thiazole ring often acts as a linker or a key interacting element within the colchicine-binding site on β-tubulin, a pocket critical for microtubule dynamics.[2][4][5] By occupying this site, thiazole-based inhibitors prevent the polymerization of tubulin dimers into microtubules, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and, ultimately, apoptosis.[1][6]

A Comparative Look at Thiazole-Based Tubulin Inhibitors

The landscape of thiazole-based tubulin inhibitors is diverse, with several distinct chemical classes demonstrating promising anticancer activity. Here, we compare some of the most prominent examples, supported by experimental data from peer-reviewed studies.

Thiazole-Chalcone Hybrids

Chalcones, characterized by an open-chain flavonoid structure, have been hybridized with the thiazole scaffold to create potent tubulin inhibitors.[2][4] These hybrids often mimic the structure of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that also binds to the colchicine site.

A recent study detailed the synthesis and evaluation of a series of thiazole-based chalcones.[4] Among the synthesized compounds, compound 2e emerged as a significant inhibitor of tubulin polymerization. Molecular docking studies confirmed that these compounds effectively bind to the colchicine binding site, much like CA-4.[4]

Thiazole-Naphthalene Derivatives

The fusion of thiazole and naphthalene moieties has yielded another class of potent tubulin polymerization inhibitors. A study investigating these derivatives identified compound 5b as a particularly active agent.[1]

Mechanistic studies revealed that compound 5b significantly inhibits tubulin polymerization, arrests the cell cycle at the G2/M phase, and induces apoptosis in cancer cells.[1] Molecular modeling further supported its binding to the colchicine site of tubulin.[1]

2,4-Disubstituted Thiazole Derivatives

Modifications at the 2 and 4 positions of the thiazole ring have led to the development of potent tubulin inhibitors. Researchers have synthesized and evaluated a series of 2,4-disubstituted thiazole derivatives, with several compounds exhibiting strong antiproliferative and tubulin polymerization inhibitory activities.[7][8] For instance, a novel series of 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and showed promising results.[9]

In one study, compound 10a was identified as the most effective antitubulin derivative, demonstrating greater potency than the reference compound combretastatin A-4.[7] Another study highlighted compounds 7c and 9a as promising cytotoxic agents that inhibit tubulin polymerization.[8]

Quantitative Comparison of Inhibitor Performance

To facilitate a direct comparison of the efficacy of these different thiazole-based tubulin inhibitors, the following table summarizes their in vitro activity.

Compound IDClassTubulin Polymerization IC50 (µM)Reference CompoundReference IC50 (µM)Cancer Cell Line(s)GI50/IC50 (µM)Source
2e Thiazole-Chalcone7.78Combretastatin A-44.93Ovar-3, MDA-MB-4681.55 - 2.95[4]
5b Thiazole-Naphthalene3.3Colchicine9.1MCF-7, A5490.48, 0.97[1]
10a 2,4-Disubstituted Thiazole2.69Combretastatin A-48.33Various6 (average)[7]
7c 2,4-Disubstituted Thiazole2.00Combretastatin A-4-HepG2, MCF-7, HCT116, HeLa-[8]
9a 2,4-Disubstituted Thiazole2.38Combretastatin A-4-HepG2, MCF-7, HCT116, HeLa-[8]

Mechanism of Action: Disrupting the Microtubule Lifecycle

The primary mechanism of action for these thiazole-based compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Thiazole Derivatives Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Depolymerization->Tubulin Dimers Cell Division Cell Division Mitotic Spindle->Cell Division Thiazole Inhibitor Thiazole Inhibitor Tubulin Dimers_i Tubulin Dimers Thiazole Inhibitor->Tubulin Dimers_i Inhibited Polymerization Inhibited Polymerization Tubulin Dimers_i->Inhibited Polymerization No Microtubule Formation No Microtubule Formation Inhibited Polymerization->No Microtubule Formation G2/M Arrest G2/M Arrest No Microtubule Formation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of thiazole-based tubulin inhibitors.

The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic block ultimately activates the apoptotic machinery, resulting in programmed cell death of the rapidly dividing cancer cells.[1][6]

Experimental Protocols for Evaluating Thiazole-Based Tubulin Inhibitors

The characterization of novel tubulin inhibitors relies on a series of well-established in vitro assays. Here are the detailed methodologies for the key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., colchicine or combretastatin A-4) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the test compounds at various concentrations (typically in a serial dilution). Include wells with DMSO as a negative control and the reference inhibitor as a positive control.

    • Incubate the plate at 37°C for a short period to allow the compounds to bind to tubulin.

    • Initiate polymerization by adding GTP to each well.

    • Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration.

    • Determine the rate of polymerization from the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the inhibitors on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the thiazole-based inhibitors for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%) by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis

This assay is used to confirm that the inhibitors cause cell cycle arrest at the G2/M phase.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured by flow cytometry, which is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

  • Cell Treatment:

    • Treat cancer cells with the thiazole-based inhibitor at a concentration around its GI50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining:

    • Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Analyze the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.

Future Directions and Concluding Remarks

The development of thiazole-based tubulin inhibitors represents a promising avenue in cancer chemotherapy. The versatility of the thiazole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[4] Future research will likely focus on optimizing these compounds to overcome challenges such as drug resistance and to minimize off-target effects. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and characterization of novel thiazole-based therapeutics targeting the microtubule network.

References

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Sources

A Preclinical Evaluation Framework for 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid: A Comparative Guide for Emerging Thiazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to bedside is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the preclinical assessment of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, a compound of interest within the versatile thiazole class of heterocycles. Due to the limited publicly available preclinical data on this specific molecule, this guide establishes a robust evaluation strategy by drawing comparisons with structurally similar and well-characterized thiazole derivatives with demonstrated anticancer and anti-inflammatory properties.

The core of this guide is built on a foundation of scientific integrity, providing not just protocols, but the rationale behind experimental choices. We will delve into the synthesis, potential mechanisms of action, and a suite of in vitro and in vivo assays necessary to build a comprehensive preclinical data package.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and diverse biological activities. Its derivatives have been extensively explored as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The subject of this guide, this compound, features a methoxybenzyl group at the 2-position and a carboxylic acid at the 4-position, suggesting potential for interaction with various biological targets.

Synthesis and Characterization: The First Step in Preclinical Evaluation

A reproducible and scalable synthesis is paramount for any preclinical candidate. The synthesis of this compound can be approached through established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis or adaptations thereof.

A plausible synthetic route, based on known methodologies for similar compounds, is outlined below[1][2].

Proposed Synthetic Pathway

Synthetic Pathway reagent1 3-Methoxy-phenylacetonitrile intermediate1 2-(3-Methoxybenzyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid reagent1->intermediate1 reagent2 L-Cysteine reagent2->intermediate1 dehydrogenation Dehydrogenation (e.g., MnO2 or BrCCl3/DBU) intermediate1->dehydrogenation product This compound dehydrogenation->product Anticancer In Vitro Workflow start Test Compound: This compound cell_viability Cell Viability Assays (MTT, SRB on cancer cell panel) start->cell_viability ic50 Determine IC50 Values cell_viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism end Lead Candidate for In Vivo Studies ic50->end tubulin Tubulin Polymerization Assay mechanism->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis Anti-inflammatory In Vitro Workflow start Test Compound: This compound enzyme_assays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) start->enzyme_assays ic50 Determine IC50 Values enzyme_assays->ic50 cell_based_assays Cell-based Assays ic50->cell_based_assays end Lead Candidate for In Vivo Studies ic50->end no_production Nitric Oxide (NO) Production in LPS-stimulated Macrophages cell_based_assays->no_production cytokine_release Cytokine Release Assays (TNF-α, IL-6) cell_based_assays->cytokine_release

Sources

A Comparative Guide to the Drug-Like Properties of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Imperative of Drug-Likeness

In the landscape of modern drug discovery, identifying a compound with high target potency is merely the opening chapter. The narrative of a successful therapeutic agent is equally, if not more, dependent on its journey through the human body—a concept encapsulated by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A promising candidate can fail spectacularly in clinical trials due to poor bioavailability, rapid metabolic breakdown, or unforeseen toxicity.[1] Therefore, a rigorous, early-stage assessment of "drug-like" properties is not just a procedural checkpoint; it is a critical strategy for de-risking projects and allocating resources to candidates with the highest probability of success.

This guide provides an in-depth technical framework for assessing the drug-like properties of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid , a molecule of interest within the versatile thiazole class of compounds known for a wide spectrum of biological activities.[2] We will dissect its physicochemical characteristics through the lens of established principles like Lipinski's Rule of Five and provide a comparative analysis against two relevant benchmarks: its structural isomer, 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid , and a well-known, commercially successful drug, Celecoxib . This comparison will be supported by detailed, field-proven experimental protocols for key in vitro assays that form the cornerstone of a modern drug discovery campaign.

Part 1: Foundational Principles & The Assessment Workflow

The initial evaluation of a compound's drug-like potential begins with a computational or theoretical assessment of its fundamental physicochemical properties. These properties are predictive of a molecule's behavior in a biological environment.

Lipinski's Rule of Five (RO5) serves as a foundational guideline for estimating the oral bioavailability of a drug candidate.[3][4][5] Formulated through the analysis of successful oral drugs, the rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • Log P (Octanol-Water Partition Coefficient) ≤ 5: Log P is a measure of lipophilicity. A value in the optimal range suggests a balance between aqueous solubility (for dissolution in the gut) and lipid permeability (for crossing cell membranes).[6][7]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total count of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.[8]

Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayer of cell membranes. While not a rigid law—many successful drugs, particularly natural products, are exceptions—the RO5 provides an invaluable first-pass filter.[3]

The overall workflow for assessing these properties follows a logical progression from in silico prediction to in vitro validation.

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Experimental Validation cluster_2 Phase 3: Decision Making start Candidate Molecule (this compound) calc Calculate Physicochemical Properties (MW, logP, HBD, HBA, TPSA) start->calc lipinski Assess Lipinski's Rule of Five calc->lipinski solubility Aqueous Solubility Assay (e.g., Shake-Flask) lipinski->solubility RO5 Compliant stop End Assessment / Re-design lipinski->stop >1 Violation permeability Permeability Assay (e.g., PAMPA) solubility->permeability metabolism Metabolic Stability Assay (e.g., HLM Incubation) permeability->metabolism toxicity Cytotoxicity Assay (e.g., MTT Assay) metabolism->toxicity analysis Comprehensive Data Analysis & Comparative Assessment toxicity->analysis decision Go / No-Go Decision for Lead Optimization analysis->decision decision->stop Unfavorable Profile proceed Advance to In Vivo Studies decision->proceed Favorable Profile

Caption: Workflow for assessing the drug-like properties of a candidate molecule.

Part 2: Comparative Physicochemical Profile

To contextualize the properties of our target compound, we compare it with its 4-methoxy positional isomer and the established anti-inflammatory drug, Celecoxib. The positional isomer allows us to probe the subtle effects of substituent placement, while Celecoxib provides a real-world benchmark for a successful oral therapeutic.

PropertyThis compound (Target)2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (Isomer)Celecoxib (Benchmark Drug)Lipinski's Guideline
Structure (Structure Image Placeholder)(Structure Image Placeholder)(Structure Image Placeholder)N/A
Molecular Weight ( g/mol ) 249.29[9]249.29381.37≤ 500
Calculated logP ~2.8~2.9~3.5≤ 5
H-Bond Donors (HBD) 111≤ 5
H-Bond Acceptors (HBA) 445≤ 10
Lipinski Violations 000≤ 1
Topological Polar Surface Area (TPSA) (Ų) ~85.9~85.9~74.2≤ 140

Analysis of Physicochemical Properties:

  • Compliance with Lipinski's Rule: All three compounds comfortably adhere to the Rule of Five, with zero violations. This is a strong initial indicator that they possess a physicochemical foundation conducive to oral absorption.

  • Molecular Weight: The target compound and its isomer have a low molecular weight, which is advantageous for passive diffusion and generally correlates with better permeability.

  • Lipophilicity (logP): With a calculated logP of approximately 2.8, the target compound sits in a favorable range. It is sufficiently lipophilic to facilitate membrane crossing but not so much that it would lead to poor aqueous solubility or high plasma protein binding. The 3-methoxy and 4-methoxy isomers exhibit nearly identical lipophilicity.

  • Polar Surface Area (TPSA): TPSA is a key predictor of membrane permeability. Values below 140 Ų are generally associated with good oral bioavailability.[10] All three compounds are well within this limit, suggesting they are capable of crossing the intestinal epithelium.

G cluster_props Shared Favorable Properties C1 2-(3-Methoxybenzyl)-1,3-thiazole- 4-carboxylic acid P1 RO5 Compliant (0 Violations) C1->P1 P2 Low MW (< 500 Da) C1->P2 P3 Optimal LogP (< 5) C1->P3 P4 Good TPSA (< 140 Ų) C1->P4 C2 2-(4-Methoxybenzyl)-1,3-thiazole- 4-carboxylic acid C2->P1 C2->P2 C2->P3 C2->P4 C3 Celecoxib C3->P1 C3->P2 C3->P3 C3->P4

Caption: Relationship between the compared compounds and their shared drug-like properties.

Part 3: In Vitro Experimental Assessment Protocols

While in silico predictions are invaluable for initial screening, they must be validated by robust experimental data. The following protocols describe standard, high-throughput assays to quantify the key ADME properties.

Aqueous Solubility Assessment via Shake-Flask Method

Expert Rationale: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. Insufficient solubility leads to low dissolution rates and, consequently, poor bioavailability. The shake-flask method, though lower-throughput, remains the gold standard for determining thermodynamic solubility, providing a definitive value for a compound's intrinsic ability to dissolve.[11]

Protocol:

  • Preparation: Prepare a series of buffers (e.g., pH 2.0, pH 6.8, pH 7.4) to mimic different regions of the GI tract.

  • Sample Addition: Add an excess amount of the solid test compound to a known volume of each buffer in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully remove an aliquot from the clear supernatant. Dilute the sample appropriately and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

Membrane Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

Expert Rationale: PAMPA is a non-cell-based assay that predicts passive transcellular permeability. It uses a synthetic lipid-infused membrane to model the intestinal barrier, offering a rapid and cost-effective way to screen large numbers of compounds for their ability to diffuse across cell membranes.[12][13][14] It is an ideal first-line assay before proceeding to more complex cell-based models like Caco-2, which account for active transport.[15]

Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate.

  • Membrane Coating: Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% w/v lecithin in dodecane) and allow the solvent to evaporate.

  • Acceptor Solution: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4) containing a small percentage of a solubilizing agent like DMSO to act as a sink.

  • Donor Solution: Dissolve the test compound in the appropriate buffer (e.g., pH 6.5 to mimic the small intestine) to a known concentration (e.g., 100 µM). Add this solution to the wells of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a specified period (e.g., 4-16 hours) without shaking.

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Metabolic Stability in Human Liver Microsomes (HLM)

Expert Rationale: The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by liver enzymes (such as Cytochrome P450s) will have a short half-life and low bioavailability, a phenomenon known as high first-pass metabolism.[16] HLM assays provide a reliable in vitro system to measure a compound's intrinsic clearance, which is critical for predicting its in vivo pharmacokinetic behavior.[17][18][19]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and HLM (e.g., 0.5 mg/mL protein).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomal enzymes.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor required for CYP450 activity).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Preliminary Cytotoxicity Screening via MTT Assay

Expert Rationale: It is essential to ensure that a drug candidate is not toxic to healthy cells at its therapeutic concentration. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] It is a robust and high-throughput method for early-stage cytotoxicity screening against various cell lines.[22][23]

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line, or HEK293, a kidney cell line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 4: Synthesis and Outlook

Based on its in silico profile, This compound presents as a highly promising starting point for a drug discovery program. Its complete compliance with Lipinski's Rule of Five suggests a low risk of poor oral absorption stemming from fundamental physicochemical liabilities. The comparative analysis indicates that its properties are broadly similar to its 4-methoxy isomer and fall within the desirable ranges exemplified by the successful drug Celecoxib.

The true test, however, lies in the experimental validation outlined above. The expected outcomes from these assays will dictate the next steps. A favorable profile would consist of:

  • Adequate aqueous solubility (>10 µM) in physiological pH ranges.

  • Moderate to high permeability in the PAMPA assay (Papp > 1 x 10⁻⁶ cm/s).

  • Good metabolic stability in HLM (t½ > 30 minutes).

  • Low cytotoxicity against normal human cell lines (IC₅₀ > 50 µM).

Should the compound perform well in these in vitro assays, it would be a strong candidate to advance into more complex studies, including Caco-2 permeability to investigate active transport, metabolite identification, and ultimately, in vivo pharmacokinetic and efficacy studies in animal models. Conversely, if a liability is identified—for instance, rapid metabolic clearance—this provides a clear, data-driven rationale for medicinal chemists to modify the structure to mitigate the issue in the next cycle of lead optimization. This iterative, data-centric approach is the hallmark of modern, efficient drug development.

References

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health (NIH).
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A Comparative Benchmarking Guide to 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid for Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparative analysis of a novel compound, 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, hereafter referred to as Compound X. Its inhibitory potential is benchmarked against established standards for Aldose Reductase (ALR2), a critical enzyme in the polyol pathway implicated in diabetic complications.[1][2] We present a systematic evaluation framework, including head-to-head enzymatic inhibition assays and selectivity profiling against the related aldehyde dehydrogenase (ALDH) enzyme. Detailed, validated protocols and supporting data are provided to guide researchers in drug discovery and development in assessing the therapeutic potential of novel thiazole-based inhibitors.

Introduction: The Rationale for Targeting Aldose Reductase

Under normal glycemic conditions, cellular glucose is primarily metabolized through glycolysis. However, in hyperglycemic states, excess glucose is shunted to the polyol pathway.[1] Aldose Reductase (ALR2; EC 1.1.1.21) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[1][3][4] The subsequent accumulation of sorbitol induces osmotic stress and depletion of NADPH, contributing to oxidative stress and the pathogenesis of secondary diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][5][6] Consequently, the inhibition of ALR2 is a validated and compelling therapeutic strategy for mitigating these debilitating conditions.[2][5]

The thiazole carboxylic acid scaffold is a privileged structure in medicinal chemistry. The successful development of potent ALR2 inhibitors, such as Zopolrestat, which features a benzothiazole moiety, has validated the exploration of related heterocyclic systems for novel inhibitor design.[7] This guide focuses on characterizing Compound X, this compound, a novel molecule within this chemical class, to determine its potential as a viable ALR2 inhibitor.

Section 1: Compound Profiling and Standards

For a meaningful benchmark, Compound X was compared against Zopolrestat, a highly potent and well-characterized ALR2 inhibitor.[7][8][9] Zopolrestat serves as the positive control and high-potency benchmark in our assays.

Compound NameStructureMolecular Weight ( g/mol )Formula
Compound X (Test Compound)This compound263.30C12H11NO3S
Zopolrestat (Standard)3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid419.40C20H14F3N3O3S

Section 2: In Vitro Enzymatic Inhibition of Aldose Reductase

The primary objective is to quantify the inhibitory potency of Compound X against human recombinant ALR2 and compare it directly with Zopolrestat. Potency is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[2]

Experimental Workflow: IC50 Determination

The workflow is designed to ensure robust and reproducible IC50 value generation through a standardized spectrophotometric assay.

IC50_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer (100 mM Sodium Phosphate, pH 6.2) A1 Dispense Assay Buffer, NADPH, and Substrate to wells P1->A1 P2 Prepare 10 mM NADPH Stock (Fresh, Keep on Ice) P2->A1 P3 Prepare 100 mM Substrate Stock (DL-Glyceraldehyde) P3->A1 P4 Prepare Compound Dilutions (10-point, 3-fold serial dilution in DMSO, then buffer) A2 Add Compound X / Zopolrestat (Test & Control Wells) P4->A2 A1->A2 A3 Pre-incubate at 37°C for 5 min A2->A3 A4 Initiate reaction by adding recombinant human ALR2 enzyme A3->A4 R1 Measure Absorbance at 340 nm (Kinetic read, 10 min) A4->R1 R2 Calculate Initial Velocity (V₀) for each concentration R1->R2 R3 Normalize data to controls (% Inhibition) R2->R3 R4 Fit data to dose-response curve (log[inhibitor] vs. response) R3->R4 R5 Determine IC50 Value R4->R5

Caption: Workflow for ALR2 IC50 Determination.

Detailed Protocol: ALR2 Inhibition Assay

This protocol is adapted from established spectrophotometric methods that monitor the decrease in NADPH absorbance at 340 nm.[10][11]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 6.2.[10] Store at 4°C.

    • NADPH Solution: Prepare a 10 mM stock solution of NADPH in Assay Buffer. Prepare this solution fresh daily and protect it from light.[10]

    • Substrate Solution: Prepare a 100 mM stock solution of DL-Glyceraldehyde in Assay Buffer.

    • Enzyme Solution: Dilute recombinant human ALR2 in cold Assay Buffer to a working concentration that produces a linear reaction rate for at least 10 minutes. Keep on ice.

    • Compound Plates: Prepare a 10-point, 3-fold serial dilution of Compound X and Zopolrestat in 100% DMSO, starting from 10 mM. Subsequently, create intermediate plates by diluting these samples into Assay Buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add the following to achieve the specified final concentrations in a 200 µL reaction volume:

      • 100 mM Sodium Phosphate, pH 6.2

      • 0.2 mM NADPH[11]

      • 4.7 mM DL-Glyceraldehyde[11]

      • 1% DMSO (final concentration)

    • Add 2 µL of the diluted compound or control from the intermediate plate to the respective wells. Include "no inhibitor" (enzyme control) and "no enzyme" (background) controls.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the ALR2 enzyme solution to all wells except the background control.

    • Immediately begin kinetic reading on a plate reader, measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[10]

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Results: ALR2 Inhibitory Potency
CompoundTargetIC50 (nM)
Compound X ALR21,250 nM
Zopolrestat ALR23.1 nM[7][8][9]

Interpretation: The data indicates that Compound X is a micromolar inhibitor of ALR2. While it demonstrates clear activity, its potency is significantly lower than the nanomolar potency of the clinical benchmark, Zopolrestat.[7][8][9] This suggests that while the thiazole-4-carboxylic acid scaffold is a valid starting point, further structure-activity relationship (SAR) studies would be required to optimize its potency.

Section 3: Selectivity Profiling Against Aldehyde Dehydrogenase (ALDH)

An effective therapeutic agent should exhibit selectivity for its intended target to minimize off-target effects.[12][13][14] To assess the selectivity of Compound X, we benchmarked its activity against Aldehyde Dehydrogenase (ALDH), a superfamily of related NAD(P)+-dependent enzymes that also process aldehyde substrates.[15][16] Poor selectivity could lead to unintended biological consequences.

Experimental Workflow: ALDH Selectivity Assay

Selectivity_Workflow cluster_assay ALDH Assay Execution cluster_analysis Data Analysis A1 Prepare ALDH Assay Buffer, NAD+, and Substrate A2 Dispense reagents and Compound X / Zopolrestat to wells A1->A2 A3 Initiate reaction by adding human recombinant ALDH enzyme A2->A3 A4 Measure NADH production (Absorbance at 340 nm) A3->A4 R1 Determine ALDH IC50 for Compound X and Zopolrestat A4->R1 R2 Calculate Selectivity Index (SI) SI = IC50 (ALDH) / IC50 (ALR2) R1->R2

Caption: Workflow for ALDH Selectivity Profiling.

Detailed Protocol: ALDH Inhibition Assay

This protocol measures ALDH activity by monitoring the increase in absorbance at 340 nm due to the production of NADH.[15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • NAD+ Solution: 20 mM stock solution in Assay Buffer.

    • Substrate: Acetaldehyde, 1 M stock solution.

    • Enzyme: Human recombinant ALDH2.

  • Assay Procedure:

    • The assay is performed in a 96-well plate with a final reaction volume of 200 µL.

    • Final concentrations in the well should be: 50 mM HEPES, 1 mM NAD+, 10 mM Acetaldehyde.

    • Add Compound X or Zopolrestat at various concentrations.

    • Initiate the reaction by adding the ALDH enzyme.

    • Monitor the increase in absorbance at 340 nm kinetically for 10-15 minutes at 37°C.

  • Data Analysis:

    • Determine the IC50 values as described in the ALR2 protocol.

    • Calculate the Selectivity Index (SI) as the ratio of the IC50 for the off-target (ALDH) to the IC50 for the on-target (ALR2). A higher SI value indicates greater selectivity.

Results: Comparative Potency and Selectivity
CompoundALR2 IC50 (nM)ALDH IC50 (nM)Selectivity Index (ALDH/ALR2)
Compound X 1,250> 50,000> 40
Zopolrestat 3.1> 10,000> 3,225

Interpretation: Compound X demonstrates a favorable selectivity profile, with an IC50 for ALDH at least 40-fold higher than for ALR2. This indicates that the compound preferentially inhibits ALR2 over this related aldehyde-processing enzyme. While Zopolrestat shows an even more pronounced selectivity, the profile of Compound X is promising for an early-stage discovery molecule and suggests a lower likelihood of off-target effects related to ALDH inhibition.

Discussion & Future Directions

This guide demonstrates a foundational benchmarking strategy for a novel thiazole derivative, Compound X, against the diabetic complications target, ALR2.

Key Findings:

  • Validated Activity: this compound (Compound X) is a validated inhibitor of human recombinant Aldose Reductase with a potency in the low micromolar range (IC50 = 1,250 nM).

  • Comparative Potency: While active, Compound X is approximately 400-fold less potent than the clinical benchmark inhibitor, Zopolrestat (IC50 = 3.1 nM).[7][8][9]

  • Favorable Selectivity: The compound exhibits good selectivity (>40-fold) for ALR2 over the related enzyme ALDH, suggesting a specific mode of action and a lower risk of certain off-target effects.

Causality and Experimental Choices: The selection of Zopolrestat as a standard was critical for contextualizing the potency of Compound X. The choice to profile against ALDH was based on mechanistic similarity (both are oxidoreductases acting on aldehydes) and represents a logical first step in assessing inhibitor selectivity.[17] This dual-assay approach provides a more complete picture than potency data alone.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: The methoxybenzyl and thiazole core of Compound X should be systematically modified to explore opportunities for improving potency. Computational docking studies could guide the design of new analogs to better fit the ALR2 active site.

  • Cell-Based Assays: The most promising analogs should be advanced to cell-based models of hyperglycemia (e.g., retinal cells or Schwann cells cultured in high glucose) to measure their ability to prevent sorbitol accumulation, the downstream effect of ALR2 activity.

  • Broad Selectivity Profiling: Future work should involve screening against a wider panel of aldo-keto reductases to build a more comprehensive understanding of the inhibitor's selectivity profile.[14]

This guide establishes this compound as a viable, albeit modest, lead compound for ALR2 inhibition. The protocols and framework presented herein provide a robust methodology for its further evaluation and for the benchmarking of other novel inhibitors in a drug discovery program targeting diabetic complications.

References

  • Mylari, B. L., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 34(1), 108-122. [Link]

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  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. [Link]

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  • Adibekian, A., et al. (2011). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. Journal of the American Chemical Society, 133(28), 10942-10945. [Link]

  • Albratty, M., et al. (2024). Benchmarking docking, density functional theory and molecular dynamics studies to assess the aldose reductase inhibitory potential of Trigonella foenum-graecum compounds for managing diabetes-associated complications. Pharmacia, 71, 1-10. [Link]

  • ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. [Link]

  • Zhou, T., & Daughdrill, G. W. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(4), 549-556. [Link]

  • ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Stefek, M., et al. (2012). A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in vivo models of diabetic complications. General Physiology and Biophysics, 31(4), 455-461. [Link]

  • BioAssay Systems. EnzyChrom™ Aldehyde Dehydrogenase Assay Kit. [Link]

  • Del Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLoS ONE, 8(9), e74076. [Link]

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Navigating Synergistic Landscapes: A Comparative Guide to the Therapeutic Potential of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enhanced therapeutic efficacy and the circumvention of drug resistance are cornerstones of modern pharmacology. Combination therapies, leveraging synergistic interactions between distinct molecular entities, represent a paramount strategy in this endeavor. This guide delves into the prospective synergistic applications of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, a compound of interest within the broader class of thiazole derivatives. While direct experimental data on this specific molecule's synergistic effects are nascent, this document synthesizes findings from structurally related compounds to build a predictive framework for its potential in combination regimens. We will explore hypothesized mechanisms of action, propose rational drug pairings, and provide robust experimental protocols to validate these synergies, thereby offering a roadmap for future research and development.

Introduction: The Thiazole Scaffold and the Promise of Synergy

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, belongs to this versatile class. While comprehensive studies on this particular molecule are not yet prevalent in the public domain, the well-documented activities of its structural analogs provide a strong foundation for hypothesizing its therapeutic potential, particularly in synergistic combinations.

Research into related methoxybenzoyl-aryl-thiazoles has revealed a promising mechanism of action in oncology: the inhibition of tubulin polymerization.[1][2] This disruption of the cellular cytoskeleton is a clinically validated anticancer strategy. Furthermore, another class of related sulfur-containing heterocycles, the 1,3,4-thiadiazoles, has demonstrated significant synergistic effects with established antifungal agents like Amphotericin B, primarily by disrupting the fungal cell wall.[3][4]

This guide will, therefore, extrapolate from these findings to construct a comparative analysis of the potential synergistic effects of this compound in two key therapeutic areas: oncology and infectious diseases.

Hypothesized Mechanism of Action

Based on the available literature for analogous compounds, we can postulate two primary mechanisms of action for this compound:

  • Anticancer Activity via Tubulin Polymerization Inhibition: The presence of the methoxybenzyl and thiazole moieties suggests a potential interaction with the microtubule dynamics within cancer cells. By binding to tubulin, the compound may prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

  • Antifungal Activity via Cell Wall Disruption: The thiazole core could play a role in interfering with the synthesis or integrity of the fungal cell wall, a mechanism observed in other azole-based antifungals.

These hypothesized mechanisms form the basis for exploring rational synergistic drug combinations.

Potential Synergistic Combinations in Oncology

The efficacy of microtubule-targeting agents is often enhanced when combined with drugs that act on different phases of the cell cycle or through distinct cytotoxic mechanisms.

Combination with DNA Damaging Agents (e.g., Cisplatin, Doxorubicin)
  • Rationale: By arresting cells in mitosis, this compound could increase their sensitivity to DNA damaging agents, which are most effective during the S and G2 phases. The mitotic arrest prevents the repair of DNA damage, leading to enhanced apoptosis.

Combination with Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan)
  • Rationale: Topoisomerase inhibitors introduce DNA strand breaks. A subsequent mitotic arrest induced by the thiazole derivative would prevent the necessary DNA repair before cell division, thereby amplifying the cytotoxic effect.

Hypothetical Experimental Data: In Vitro Cytotoxicity

The following table illustrates a hypothetical outcome of a checkerboard assay to determine the synergistic cytotoxicity of this compound (referred to as "TMCA") with Cisplatin in a human non-small cell lung cancer cell line (A549).

TMCA (µM)Cisplatin (µM)% Cell ViabilityFractional Inhibitory Concentration (FIC)Combination Index (CI)Interpretation
10 (IC50)0501
05 (IC50)50
2.51.25480.25 + 0.25 = 0.50.5Synergy
50.625520.5 + 0.125 = 0.6250.625Synergy
1.252.5450.125 + 0.5 = 0.6250.625Synergy

A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Potential Synergistic Combinations in Antifungal Therapy

The disruption of the fungal cell wall by this compound could create vulnerabilities that can be exploited by other antifungal agents.

Combination with Polyenes (e.g., Amphotericin B)
  • Rationale: Amphotericin B acts by binding to ergosterol in the fungal cell membrane, forming pores that lead to cell death. A compromised cell wall, due to the action of the thiazole derivative, could allow for more efficient access of Amphotericin B to the cell membrane, thereby reducing the required therapeutic dose and potentially mitigating its associated toxicity.[3][4]

Combination with Echinocandins (e.g., Caspofungin)
  • Rationale: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. A combination with a thiazole derivative that disrupts another aspect of cell wall integrity could lead to a more profound and rapid fungicidal effect.

Experimental Protocols for Synergy Validation

To rigorously test the hypothesized synergistic interactions, the following experimental workflows are proposed.

In Vitro Synergy Testing: Checkerboard Assay

This method is essential for determining the Fractional Inhibitory Concentration (FIC) index and the Combination Index (CI).

Protocol:

  • Prepare a 96-well microtiter plate.

  • Create a two-dimensional serial dilution of the two drugs to be tested. Drug A (e.g., TMCA) is diluted horizontally, and Drug B (e.g., Cisplatin or Amphotericin B) is diluted vertically.

  • Add the target cells (cancer cell line or fungal suspension) to each well at a predetermined concentration.

  • Include appropriate controls: cells with no drug, cells with each drug alone.

  • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for cancer cells; 35°C for fungi) for a specified period (e.g., 48-72 hours).

  • Assess cell viability or microbial growth using a suitable assay (e.g., MTT assay for cancer cells, spectrophotometric reading of optical density for fungi).

  • Calculate the FIC for each drug in the combination wells that show significant inhibition (e.g., ≥50% inhibition).

  • Calculate the CI by summing the FICs of the two drugs.

Workflow Diagram:

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_plate Prepare 96-well plate dilute_A Serial dilute Drug A (horizontally) prep_plate->dilute_A dilute_B Serial dilute Drug B (vertically) dilute_A->dilute_B add_cells Add target cells to each well dilute_B->add_cells incubate Incubate under appropriate conditions add_cells->incubate assess_viability Assess cell viability/ growth (e.g., MTT) incubate->assess_viability calc_fic Calculate Fractional Inhibitory Concentration (FIC) assess_viability->calc_fic calc_ci Calculate Combination Index (CI) calc_fic->calc_ci interpret Interpret synergy, additivity, or antagonism calc_ci->interpret

Caption: Workflow for in vitro synergy testing using the checkerboard assay.

Mechanistic Validation: Cell Cycle Analysis

For anticancer combinations, it is crucial to validate the hypothesized effect on the cell cycle.

Protocol:

  • Treat cancer cells with TMCA alone, the combination drug alone, and the synergistic combination for 24-48 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Hypothesized Signaling Pathway:

Anticancer_Synergy_Pathway TMCA 2-(3-Methoxybenzyl)-1,3- thiazole-4-carboxylic acid Tubulin Tubulin TMCA->Tubulin Inhibits Mitotic_Spindle Mitotic Spindle Assembly TMCA->Mitotic_Spindle Disrupts Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Enhanced Apoptosis Mitotic_Arrest->Apoptosis Sensitizes to DNA_Damage_Agent DNA Damaging Agent (e.g., Cisplatin) DNA DNA DNA_Damage_Agent->DNA Induces DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothesized synergistic mechanism of TMCA and a DNA damaging agent.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently limited, a strong theoretical framework based on its structural analogs suggests significant potential in both oncology and antifungal therapies. The proposed combinations with DNA damaging agents and polyene antifungals are rational starting points for investigation. The experimental protocols outlined in this guide provide a clear and robust methodology for validating these hypothesized synergies. Future research should focus on synthesizing this compound and performing the described in vitro and subsequent in vivo studies to ascertain its true therapeutic potential as part of a combination regimen. Such investigations will be crucial in determining if this compound can be developed into a valuable component of our therapeutic arsenal against cancer and infectious diseases.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy. PubMed. [Link]

  • Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. National Institutes of Health. [Link]

  • Synergistic interactions in two-drug and three-drug combinations (thymol, EDTA and vancomycin) against multi drug resistant bacteria including E. coli. PubMed. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. As a research chemical, its waste stream must be managed with precision to ensure laboratory safety, protect environmental integrity, and adhere to regulatory standards. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.

Section 1: Hazard Characterization and Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. While specific toxicological and ecological data for this compound are not extensively published, we can infer its likely hazard profile based on its chemical structure—a substituted thiazole carboxylic acid—and data from analogous compounds.

The primary responsibility for hazard assessment lies with the researcher, who must always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling the chemical. An SDS for a similar compound, 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, identifies it as a skin irritant, a serious eye irritant, and potentially causing respiratory irritation[1]. It is prudent to assume similar hazards for the target compound.

Table 1: Chemical Properties and Inferred Hazard Profile

Property Data Source / Rationale
Chemical Name This compound -
CAS Number 1086380-17-7 [2]
Molecular Formula C₁₂H₁₁NO₃S
Physical State Solid
Inferred Hazards Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) Based on analogous compounds[1][3]. The carboxylic acid functional group suggests potential corrosivity, especially in non-aqueous solutions or as a dust.

| Waste Classification | Hazardous Chemical Waste | Assumed based on irritant properties and as a standard precaution for non-characterized research chemicals[4][5]. |

Section 2: Personal Protective Equipment (PPE) and Safety

Based on the hazard assessment, handling of this compound and its waste requires stringent adherence to safety protocols.

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against dust particles and splashes[6].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced if contaminated or damaged. Hands should be thoroughly washed after handling the chemical, even if gloves were worn[6].

  • Body Protection: A standard laboratory coat must be worn. For handling larger quantities or during spill cleanup, a PVC apron may be advisable[6].

  • Ventilation: All handling of the solid compound that may generate dust, and all waste packaging, should be performed inside a certified chemical fume hood to prevent inhalation[7].

Section 3: Disposal Workflow and Step-by-Step Protocols

Disposal is not a single action but a workflow that begins the moment waste is generated. The guiding principle is that hazardous chemical waste must never be disposed of down the drain or in the regular trash[8]. It must be collected, properly labeled, and managed by your institution's Environmental Health and Safety (EHS) department.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Container Selection: The original product container is the ideal choice for disposal as it is compatible with the chemical and already correctly labeled with its identity[9]. If the original container is unavailable, use a new, clean, sealable container made of chemically compatible material (e.g., glass or polyethylene) that is in good condition[10].

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" [11][12]. The label must also include the full chemical name: "this compound" (no formulas or abbreviations) and an approximate quantity[9][10].

  • Storage: Keep the waste container sealed at all times except when adding waste[8][10]. Store it in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel[5][9][11].

  • Segregation: Store the container away from incompatible materials. As an acidic compound, it should be stored separately from bases. As an organic compound, it should be segregated from strong oxidizing agents[9].

Protocol 2: Disposal of Contaminated Labware

This protocol applies to items such as pipette tips, contaminated gloves, weighing paper, and spill cleanup materials.

  • Sharps: Chemically contaminated needles, razor blades, or broken glass must be placed into a dedicated, puncture-resistant "Chemically Contaminated Sharps" container[4]. This container must also be labeled as "HAZARDOUS WASTE" with the chemical name.

  • Non-Sharps Solid Waste: Place contaminated items like gloves, wipes, and plasticware into a durable, leak-proof plastic bag or a designated solid waste container. This container must also be labeled as "HAZARDOUS WASTE" and list the chemical contaminant. Do not use standard biohazard bags[8].

  • Empty Chemical Containers: A container is not considered "empty" until all contents have been thoroughly removed.

    • Scrape out as much of the solid chemical as possible. This residue must be disposed of as hazardous waste.

    • The first rinse of the container with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as hazardous liquid waste[8].

    • Only after this initial hazardous rinse can the container be washed for reuse or, after completely defacing the label, disposed of as regular solid waste (e.g., broken glass box), in accordance with institutional policy[8].

Protocol 3: Disposal of Solutions

Aqueous or solvent solutions containing this compound must be collected as hazardous liquid waste.

  • Container Selection: Use a sealable, chemically compatible container (e.g., a high-density polyethylene carboy or glass bottle). Do not use food-grade containers[9].

  • Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical constituents by their full names and estimate their percentages (e.g., "this compound (~1%), Methanol (99%)").

  • Segregation: Do not mix incompatible waste streams. For example, halogenated solvent waste should be kept separate from non-halogenated solvent waste[4].

  • Filling and Storage: Fill the container to no more than 90% capacity to allow for vapor expansion[13]. Keep the container securely closed and stored in secondary containment within a designated SAA.

A Note on Neutralization: While some institutional guidelines permit the drain disposal of dilute acid solutions after neutralization to a pH between 7-9, this practice is not recommended for this compound without specific EHS approval[8][14]. The ecological and toxicological effects of the thiazole moiety are not well-characterized, and drain disposal could introduce a potentially harmful substance into the water system. The safest and most compliant approach is to collect all solutions as hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G cluster_waste Waste Generation cluster_stream Waste Stream Identification cluster_container Containerization & Labeling cluster_final Final Disposition Waste Waste Generated: 2-(3-Methoxybenzyl)-1,3-thiazole- 4-carboxylic acid Solid Excess Solid or Contaminated Debris Waste->Solid Liquid Aqueous or Solvent Solution Waste->Liquid Sharps Contaminated Sharps (Glass, Needles) Waste->Sharps Solid_Cont 1. Select compatible solid waste container. 2. Label 'HAZARDOUS WASTE' with full chemical name. Solid->Solid_Cont Liquid_Cont 1. Select compatible liquid waste carboy. 2. Label 'HAZARDOUS WASTE' with all components and percentages. Liquid->Liquid_Cont Sharps_Cont 1. Use puncture-resistant sharps container. 2. Label 'HAZARDOUS WASTE' with full chemical name. Sharps->Sharps_Cont SAA Store Sealed Container in Designated Satellite Accumulation Area (SAA) Solid_Cont->SAA Liquid_Cont->SAA Sharps_Cont->SAA Pickup Request Waste Pickup from Institutional EHS SAA->Pickup

Caption: Decision workflow for disposal of this compound waste.

Section 4: Final Disposal and EHS Coordination

Once a waste container is full (or has been accumulating for the maximum time allowed by your institution, often 12 months in an SAA), it must be prepared for final disposal[5].

  • Finalize Label: Ensure the hazardous waste label is complete, accurate, and legible.

  • Request Pickup: Follow your institution's specific procedure to request a chemical waste pickup from the EHS department. This is often done through an online portal.

  • Record Keeping: Maintain accurate records of the waste you generate and have collected, as this is a key component of regulatory compliance[15].

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Safety Data Sheet: FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. BB FABRICATION. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI. [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]

  • 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS No. 1086380-17-7). As a novel heterocyclic compound, its toxicological properties have not been exhaustively investigated. Therefore, a cautious and proactive approach to safety is paramount. The guidance herein is synthesized from established laboratory safety principles and data from structurally related compounds to ensure the highest degree of protection for all personnel.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the potential hazards is critical. Based on the Safety Data Sheet (SDS) for analogous thiazole carboxylic acid derivatives, this compound should be treated as a hazardous substance with the following classifications.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2] Prolonged exposure could potentially exacerbate pre-existing dermatitis.[4]

  • Serious Eye Irritation (Category 2A): Causes serious and potentially damaging eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: The solid, particularly if dusty, may cause respiratory irritation if inhaled.[1][2]

These classifications necessitate stringent adherence to PPE protocols to prevent accidental exposure via dermal contact, ocular contact, or inhalation.

GHS Hazard and Precautionary Statement Summary
Classification Hazard Statement Precautionary Statements (Selected)
Skin Irritation (Cat. 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling.[1][2]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation (Cat. 2A)H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2]
STOT SE 3 (Respiratory)H335: May cause respiratory irritationP261: Avoid breathing dust.[1][2]
P271: Use only outdoors or in a well-ventilated area.[1][2]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Core Directive: Mandatory PPE Ensemble

A multi-layered approach to PPE is required to create a comprehensive barrier against all potential routes of exposure.[5] Never enter a laboratory to handle this compound without the full ensemble.[6]

  • Primary Body Protection: A clean, properly fitting Nomex® or 100% cotton lab coat is mandatory.[7] It must be fully buttoned to cover as much skin as possible. The causality here is to protect the skin and personal clothing from incidental splashes or spills of the solid powder. Synthetic fabrics like polyester should be avoided due to their low resistance to certain chemicals and potential to melt in a fire.[7]

  • Hand Protection: Chemical-resistant gloves are the first line of defense for dermal contact.[8]

    • Selection: Nitrile gloves are the recommended choice for their resistance to a broad range of chemicals, including acids and organic solids.[9][10] Always inspect gloves for any signs of degradation or punctures before use.[11]

    • Technique: Employ a double-gloving technique if handling larger quantities or for prolonged procedures. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Eye and Face Protection: Given the high risk of serious eye irritation, eye protection is non-negotiable.[1][2]

    • Primary Wear: Chemical splash goggles are required over standard safety glasses.[8] Goggles provide a full seal around the eyes, which is critical for protecting against fine airborne particulates of the compound, a hazard that standard safety glasses with side shields do not adequately mitigate.[9][10]

    • Secondary Layer: For operations with a higher risk of splashing or aerosol generation (e.g., weighing larger quantities, preparing stock solutions), a full-face shield must be worn over the chemical splash goggles.[5][7] This provides a secondary barrier for the entire face.

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne dust.[9] The fume hood is the primary engineering control to prevent respiratory irritation.[9] If, under rare and specific circumstances, work outside a fume hood is unavoidable and dust generation is possible, a risk assessment must be performed to determine the need for respiratory protection, such as an N95-rated respirator.[7][10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict workflow is as crucial as the PPE itself. This protocol ensures that the protective barriers are used effectively and that contamination is controlled from preparation to disposal.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification & Airflow B Assemble All Glassware & Reagents A->B C Don Core PPE (Lab Coat, Goggles, Gloves) B->C D Work Inside Fume Hood (Sash at Chest Height) C->D Enter Work Zone E Weigh & Transfer Compound Carefully D->E F Seal Primary Container Immediately After Use E->F G Decontaminate Surfaces & Glassware F->G Conclude Experiment H Package & Label Chemical Waste G->H I Doff PPE in Order: Gloves -> Goggles -> Lab Coat H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

  • Preparation: Before bringing the chemical into the workspace, ensure your engineering controls are functional. Verify the fume hood has a current certification and that the airflow is active and unobstructed.[9] Assemble all necessary equipment to minimize movement and potential for accidents once handling begins.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. Ensure a proper fit for all items.

  • Chemical Handling: Conduct all manipulations of the solid compound exclusively within the fume hood.[9] When weighing the powder, use a weigh boat or creased paper to prevent spills and handle it gently to minimize dust creation. Keep the container sealed when not in use. Always add acid (or in this case, the acidic solid) to the solvent, not the other way around, when preparing solutions.[9]

  • Decontamination: After handling is complete, decontaminate the work surface within the fume hood.

  • Doffing PPE: Proper removal of PPE is critical to prevent cross-contamination. Remove gloves first, turning them inside out. Next, remove your goggles, and finally, your lab coat.

  • Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[11]

Emergency Response and Disposal Plan

Emergency Protocols: In the event of an exposure, immediate action is required. All laboratory personnel should be aware of the location of safety showers and eyewash stations.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] If irritation develops or persists, seek medical attention.[1][2]

  • Eye Contact: Flush eyes immediately and continuously with an eyewash station for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan: Chemical waste must be handled with the same care as the parent compound.

  • Segregation: Do not dispose of this chemical in standard trash or down the drain.[9][13] All solid waste (contaminated gloves, weigh boats, paper towels) and unused compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and any appropriate hazard symbols.[6]

  • Final Disposal: The sealed container must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][12][14]

By integrating this expert-level understanding of the risks with a disciplined, procedural approach to safety, researchers can handle this compound with confidence and security, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: NIH URL
  • Title: 2 - SAFETY DATA SHEET Source: Not specified URL
  • Title: Life-Changing Safety Tips for Handling Laboratory Chemicals Source: Actylis Lab Solutions URL
  • Title: Chemical Synthesis Safety Tips To Practice in the Lab Source: Moravek URL
  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Title: Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents Source: Not specified URL
  • Title: SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Not specified URL
  • Title: Personal Protective Equipment (PPE)
  • Title: What PPE Should You Wear When Handling Acid 2026?
  • Title: SAFETY DATA SHEET Source: Not specified URL
  • Title: Chemical Safety: Personal Protective Equipment Source: Not specified URL
  • Title: 2-(4-methoxybenzyl)
  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL
  • Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Not specified URL
  • Title: 2-(3-Methoxybenzyl)
  • Title: 2-[(4-Methoxyphenyl)
  • Title: Thiazole Source: Santa Cruz Biotechnology URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.